molecular formula C17H19NO B8596596 N-(2-methyl-2-phenylpropyl)benzamide CAS No. 88422-79-1

N-(2-methyl-2-phenylpropyl)benzamide

Cat. No.: B8596596
CAS No.: 88422-79-1
M. Wt: 253.34 g/mol
InChI Key: YLZPXJVMFBVKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-2-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-2-phenylpropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-2-phenylpropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88422-79-1

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2-methyl-2-phenylpropyl)benzamide

InChI

InChI=1S/C17H19NO/c1-17(2,15-11-7-4-8-12-15)13-18-16(19)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3,(H,18,19)

InChI Key

YLZPXJVMFBVKEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-methyl-2-phenylpropyl)benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-(2-methyl-2-phenylpropyl)benzamide, a substituted amide of significant interest in medicinal chemistry and drug development. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's synthesis, structural elucidation, and potential biological relevance, grounded in established scientific principles and methodologies.

Introduction: The Significance of N-Substituted Amides

N-substituted amides are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The amide bond's unique electronic and conformational properties contribute to the stability and bioactivity of these molecules.[2] The substituents on the nitrogen atom can be strategically modified to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific N-substituted amide, N-(2-methyl-2-phenylpropyl)benzamide, providing a detailed roadmap for its synthesis and characterization.

Synthesis of N-(2-methyl-2-phenylpropyl)benzamide: A Two-Stage Approach

The synthesis of the title compound is most effectively achieved through a two-stage process, commencing with the preparation of the requisite primary amine, 2-methyl-2-phenylpropan-1-amine, followed by its acylation with benzoyl chloride.

Stage 1: Synthesis of the Precursor Amine (2-methyl-2-phenylpropan-1-amine)

The synthesis of 2-methyl-2-phenylpropan-1-amine can be accomplished via a multi-step pathway as outlined in the literature, starting from readily available materials.[3] A key step involves the formation of a nitrile intermediate, which is subsequently reduced to the primary amine.

Experimental Protocol: Synthesis of 2-methyl-2-phenylpropan-1-amine

A detailed, multi-step synthesis for 2-methyl-1-substituted phenyl-2-propylamine compounds has been described.[3] This process involves the reaction of a substituted benzyl halide with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and finally, catalytic hydrogenation to yield the desired 2-methyl-2-phenylpropan-1-amine.[3]

Synthesis_of_Amine cluster_0 Synthesis of 2-methyl-2-phenylpropan-1-amine Substituted Benzyl Halide Substituted Benzyl Halide Isobutyronitrile Isobutyronitrile Intermediate Nitrile Intermediate Nitrile Hydrolysis Hydrolysis Carboxylic Acid Carboxylic Acid Curtius Rearrangement Curtius Rearrangement Isocyanate Isocyanate Catalytic Hydrogenation Catalytic Hydrogenation 2-methyl-2-phenylpropan-1-amine 2-methyl-2-phenylpropan-1-amine

Stage 2: Amide Formation via Schotten-Baumann Reaction

With the primary amine in hand, the final step is the formation of the amide bond. The Schotten-Baumann reaction is a classic and highly effective method for this transformation, involving the acylation of the amine with an acyl chloride in the presence of a base.[4][5] This reaction is typically performed in a two-phase solvent system to neutralize the hydrochloric acid byproduct.[6]

Experimental Protocol: Synthesis of N-(2-methyl-2-phenylpropyl)benzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-phenylpropan-1-amine (1.0 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Addition of Base: Add an aqueous solution of a base, typically 10% sodium hydroxide (2.0-2.5 equivalents), to the flask.

  • Acylation: Cool the biphasic mixture in an ice bath and add benzoyl chloride (1.0-1.2 equivalents) dropwise with vigorous stirring. The benzoyl chloride will react with the amine at the interface of the two layers.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove any unreacted amine), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(2-methyl-2-phenylpropyl)benzamide. The product can be further purified by recrystallization or column chromatography.

Schotten_Baumann_Reaction cluster_1 Schotten-Baumann Synthesis of N-(2-methyl-2-phenylpropyl)benzamide 2-methyl-2-phenylpropan-1-amine 2-methyl-2-phenylpropan-1-amine Benzoyl Chloride Benzoyl Chloride Reaction Acylation N-(2-methyl-2-phenylpropyl)benzamide N-(2-methyl-2-phenylpropyl)benzamide Base (e.g., NaOH) Base (e.g., NaOH) Two-phase system (Organic/Aqueous) Two-phase system (Organic/Aqueous)

Structural Elucidation and Characterization

The identity and purity of the synthesized N-(2-methyl-2-phenylpropyl)benzamide must be confirmed through a combination of spectroscopic techniques.

Predicted Physicochemical Properties
PropertyPredicted Value/Observation
Molecular Formula C₁₈H₂₁NO
Molecular Weight 267.37 g/mol
Appearance White to off-white solid
Melting Point Expected to be a crystalline solid with a defined melting point.
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); insoluble in water.
Spectroscopic Characterization

The following sections detail the expected spectroscopic data for N-(2-methyl-2-phenylpropyl)benzamide.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl and phenyl groups, typically in the range of 7-8 ppm. The methylene protons adjacent to the nitrogen will likely appear as a doublet, and the methyl protons as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the amide at approximately 167 ppm. Aromatic carbons will resonate in the 120-140 ppm region. The aliphatic carbons of the 2-methyl-2-phenylpropyl group will appear at higher field.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch 3300-3500 (secondary amide)
C=O Stretch (Amide I) 1630-1680
N-H Bend (Amide II) 1510-1570
Aromatic C-H Stretch ~3030
Aliphatic C-H Stretch 2850-3000

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 267. The fragmentation pattern would likely involve cleavage of the amide bond and the propyl side chain.

Potential Biological Activity and Applications

N-substituted benzamides are a well-established class of compounds with a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[7][8]

Inhibition of the NF-κB Signaling Pathway

A significant area of research for N-substituted amides is their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that plays a critical role in the inflammatory response, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. Certain N-substituted benzamides have been shown to exert their anti-inflammatory effects by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_2 NF-κB Signaling and Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK IKK IkB IkB NF-kB NF-kB IkB_NF-kB_Complex IκB-NF-κB Complex (Inactive) Proteasomal Degradation Proteasomal Degradation Nuclear Translocation Nuclear Translocation Gene Transcription Gene Transcription N-substituted Benzamide N-substituted Benzamide

Given its structural features, N-(2-methyl-2-phenylpropyl)benzamide represents a promising scaffold for the development of novel modulators of the NF-κB pathway and other biological targets. Further investigation into its specific biological activities is warranted.

Conclusion

This technical guide has provided a comprehensive overview of N-(2-methyl-2-phenylpropyl)benzamide, from its rational synthesis to its structural characterization and potential therapeutic applications. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The exploration of this and related N-substituted amides holds significant promise for the development of new therapeutic agents.

References

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
  • N-(2-Methylpropyl)benzamide | C11H15NO | CID 95140 - PubChem. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents - PubMed. (URL: [Link])

  • Benzamide, N-phenyl- - the NIST WebBook. (URL: [Link])

  • 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602 - PubChem. (URL: [Link])

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians. (URL: [Link])

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - ResearchGate. (URL: [Link])

  • Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1) - Cheméo. (URL: [Link])

  • Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC. (URL: [Link])

  • Primary amines react with benzoyl chloride to give class 11 chemistry CBSE - Vedantu. (URL: [Link])

  • Primary amines react with benzoyl chloride to give - NEET coaching. (URL: [Link])

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (URL: [Link])

  • N-(2-methyl-2-phenylpropyl)benzamide | 88422-79-1 - 摩熵化学. (URL: [Link])

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. (URL: [Link])

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies - Karbala International Journal of Modern Science. (URL: [Link])

  • N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed. (URL: [Link])

  • N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors - PubMed. (URL: [Link])

  • (PDF) Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides - ResearchGate. (URL: [Link])

Sources

The Neophyl-Benzamide Scaffold: Technical Guide to 2-methyl-2-phenylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Target Molecule: N-(2-methyl-2-phenylpropyl)benzamide and its functionalized derivatives. Core Scaffold: 2-methyl-2-phenylpropan-1-amine (Commonly: Neophylamine ). CAS No (Amine): 21404-88-6 Molecular Formula:


 (Parent Benzamide)

This guide analyzes the neophyl-benzamide motif, a privileged structural element in medicinal chemistry. Unlike its isomer phentermine (2-methyl-1-phenylpropan-2-amine), which is a psychostimulant, the neophyl (2-methyl-2-phenylpropyl) skeleton is primarily utilized as a sterically demanding, hydrophobic anchor in drug design. It is frequently deployed to optimize metabolic stability by blocking


-elimination and hindering enzymatic degradation (e.g., by MAO) while maximizing 

-stacking interactions within lipophilic receptor pockets.

Key Applications:

  • CB1 Receptor Allosteric Modulators: The neophyl group provides critical hydrophobic bulk necessary for allosteric site occupancy (e.g., PSNCBAM-1 analogs).

  • Farnesyltransferase Inhibitors: Mimics the bulky isoprenoid chains of natural substrates.

  • CX3CR1 Antagonists: Used to stabilize the conformation of chemokine receptor modulators.

Structural Analysis & Pharmacophore Logic

Isomeric Distinction (Critical for Specificity)

Researchers must distinguish between the neophyl scaffold and the phentermine scaffold, as their pharmacological profiles are distinct.

FeatureNeophylamine Derivative (Topic)Phentermine Derivative
IUPAC 2-methyl-2-phenylpropan-1-amine2-methyl-1-phenylpropan-2-amine
Structure

-dimethylphenethylamine

-dimethylphenethylamine
Amine Type Primary amine on

Carbon
Primary amine on

Carbon
Key Role Hydrophobic Anchor / Steric BlockerCNS Stimulant / TAAR1 Agonist
Metabolism Resistant to

-oxidation; MAO substrate (slowed)
Highly Resistant to MAO
The "Neophyl Effect" in Drug Design

The gem-dimethyl group at the


-position introduces the Thorpe-Ingold effect (angle compression), which restricts the conformational freedom of the ethyl chain.
  • Conformational Locking: The bulky methyls force the phenyl ring and the amide nitrogen into a specific spatial arrangement, reducing the entropic penalty of binding.

  • Metabolic Shielding: The quaternary carbon prevents metabolic hydroxylation at the benzylic position.

  • Lipophilic Filling: The globular shape of the tert-butyl-like "neophyl" headgroup is ideal for filling deep, hydrophobic cavities in GPCRs (e.g., Cannabinoid receptors).

Synthesis Protocols

Standardized methodologies for generating the neophyl amine and coupling it to form benzamide derivatives.

Synthesis of the Amine Precursor (2-methyl-2-phenylpropan-1-amine)

Two primary routes exist. Route B (Curtius Rearrangement) is preferred for high-purity applications to avoid over-alkylation byproducts common in Route A.

Route A: Nitrile Alkylation & Reduction (Traditional)
  • Alkylation: React Benzyl Cyanide (

    
    ) with 2 equivalents of Methyl Iodide (
    
    
    
    ) and Sodium Hydride (
    
    
    ) in THF to yield
    
    
    -dimethylphenylacetonitrile.
  • Reduction: Reduce the nitrile using Lithium Aluminum Hydride (

    
    ) in dry Ether/THF.
    
    • Yield: ~70-80%.[1][2]

    • Risk:[3] Incomplete reduction or side-reactions with moisture.

Route B: Curtius Rearrangement (Recommended)

This route allows for the use of commercially available carboxylic acids and avoids handling hazardous hydrides on a large scale.

  • Starting Material: 2-methyl-2-phenylpropanoic acid.

  • Acyl Azide Formation: Treat with Diphenylphosphoryl azide (DPPA) and Triethylamine (

    
    ) in Toluene at 
    
    
    
    .
  • Rearrangement: Heat to reflux to induce Curtius rearrangement, releasing

    
     to form the Isocyanate intermediate (
    
    
    
    ).
  • Hydrolysis: Acidic hydrolysis (HCl/Reflux) converts the isocyanate to the primary amine hydrochloride salt.

Protocol: N-Benzoylation (Amide Coupling)

Objective: Synthesize N-(2-methyl-2-phenylpropyl)benzamide.

Reagents:

  • Neophylamine Hydrochloride (1.0 eq)

  • Benzoyl Chloride (1.1 eq) (or substituted derivative)

  • Triethylamine (

    
    ) or DIPEA (2.5 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

  • Dissolution: Suspend Neophylamine HCl (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.

  • Base Addition: Add DIPEA (25 mmol) dropwise at

    
    . Stir until the solution becomes clear (free amine liberation).
    
  • Acylation: Add Benzoyl Chloride (11 mmol) dropwise over 10 minutes, maintaining temperature

    
     to prevent bis-acylation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Workup:

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with Saturated

      
       (2 x 20 mL) to remove excess acid chloride/acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Visualizations

Synthesis & Pharmacophore Logic

NeophylSynthesis cluster_pharm Pharmacophore Features Start 2-methyl-2-phenylpropanoic acid Step1 Curtius Rearrangement (DPPA, Toluene, Heat) Start->Step1 Inter Isocyanate Intermediate (R-N=C=O) Step1->Inter - N2 Amine Neophylamine (2-methyl-2-phenylpropan-1-amine) Inter->Amine Acid Hydrolysis (HCl) Final Neophyl-Benzamide Derivative (Target Scaffold) Amine->Final Benzoyl Chloride + Base (DIPEA) P1 Gem-Dimethyl: Conformational Lock P1->Final P2 Phenyl Ring: Hydrophobic/Pi-Stacking P2->Final P3 Amide Linker: H-Bond Donor/Acceptor P3->Final

Caption: Synthetic pathway via Curtius rearrangement and key pharmacophore contributions of the neophyl-benzamide scaffold.

Pharmacological Applications & Case Studies

Case Study: CB1 Receptor Allosteric Modulators

Research into Cannabis Receptor 1 (CB1) allosteric modulators (AMS) has utilized the neophyl scaffold to create "pure" allosteric antagonists that lack the psychotropic effects of orthosteric ligands.

  • Mechanism: The neophyl group fits into a lipophilic sub-pocket of the CB1 transmembrane domain. The gem-dimethyl group restricts the rotation of the phenyl ring, maximizing

    
    -
    
    
    
    interactions with aromatic residues (e.g., Trp, Phe) in the receptor.
  • Reference Compound: 1-(4-chlorophenyl)-3-(2-methyl-2-phenylpropyl)urea (Urea analog of the benzamide).

  • Significance: The benzamide/urea linker provides hydrogen bonding capability, while the neophyl tail anchors the molecule.

Case Study: Farnesyltransferase Inhibition

In oncology, inhibiting Ras farnesylation is a target. The neophyl moiety serves as a farnesyl mimetic .

  • Logic: The bulky, hydrophobic nature of the neophyl group mimics the first isoprene unit of the farnesyl pyrophosphate lipid tail.

  • Result: Benzamide derivatives containing this amine have shown ability to compete with the lipid substrate, preventing the membrane localization of Ras proteins.

Antimicrobial & Anti-inflammatory Potential

N-substituted benzamides are known inhibitors of the NF-


B signaling pathway .
  • Activity: Inhibition of pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
  • Role of Neophyl: Increases membrane permeability (logP modulation) compared to simple benzylamides, allowing better intracellular access to NF-

    
    B regulatory proteins.
    

References

  • PubChem. 2-Methyl-2-phenylpropan-1-amine (Compound Summary). National Library of Medicine. [Link]

  • Nguyen, T., et al. (2013). Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids. European Journal of Pharmacology / PMC. (Demonstrates use of neophyl scaffold in CB1 modulation). [Link]

  • Google Patents.Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound (CN105085278A). (Details the Curtius rearrangement synthesis route).
  • Organic Syntheses. Benzyl Cyanide.[4] Coll. Vol. 1, p.107 (1941). (Foundational chemistry for Route A precursors). [Link]

Sources

Technical Guide: Benzoylation of Neophyl Amine (2-Methyl-2-phenylpropylamine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug discovery, the neophyl group (2-methyl-2-phenylpropyl) is a privileged structural motif. Unlike the simpler benzyl group, the neophyl moiety possesses a quaternary carbon at the


-position relative to the nitrogen. This gem-dimethyl substitution introduces significant steric bulk and eliminates benzylic protons, thereby blocking common metabolic oxidation pathways (e.g., cytochrome P450-mediated benzylic hydroxylation).

This guide details the benzoylation of neophyl amine to form


-neophylbenzamide . While the reaction follows a classic nucleophilic acyl substitution pathway, the specific steric environment of the neophyl skeleton requires precise control over solvent choice and base stoichiometry to suppress side reactions and ensure quantitative conversion.

Mechanistic Pathway Analysis

The formation of


-neophylbenzamide proceeds via an addition-elimination mechanism  (Nucleophilic Acyl Substitution). Unlike alkylation reactions where the neophyl group is prone to 1,2-phenyl migration (Neophyl rearrangement) under cationic conditions, the benzoylation occurs under basic/nucleophilic conditions, preserving the carbon skeleton.
Core Mechanistic Steps:
  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride.[1][2]

  • Tetrahedral Intermediate: Formation of a transient zwitterionic alkoxide intermediate. The bulky gem-dimethyl group of the neophyl chain exerts a "neophyl effect," slightly retarding the rate of attack compared to benzylamine due to steric compression, but not preventing it.

  • Elimination: The carbonyl reforms, expelling the chloride anion (

    
    ) as a good leaving group.[2]
    
  • Deprotonation: The auxiliary base (Triethylamine or Diisopropylethylamine) neutralizes the resulting protonated amide, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Pathway Visualization

NeophylBenzoylation cluster_sterics Steric Influence Reactants Neophyl Amine + Benzoyl Chloride TS Tetrahedral Intermediate (Zwitterion) Reactants->TS Nucleophilic Attack (k1) Elimination Chloride Expulsion TS->Elimination Re-hybridization Product N-Neophylbenzamide + HCl Salt Elimination->Product Deprotonation (Base)

Figure 1: Mechanistic flow of the nucleophilic acyl substitution.[2] The neophyl steric bulk influences the initial


 rate constant.

Experimental Protocol (Anhydrous Method)

While Schotten-Baumann conditions (aqueous NaOH/DCM) are historically cited, modern drug development prefers anhydrous conditions to minimize hydrolysis of the acid chloride and simplify purification.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Neophyl Amine 1.0SubstrateMW: 149.23 g/mol . Primary amine.[3][4][5][6]
Benzoyl Chloride 1.1ElectrophileSlight excess ensures full conversion.
Triethylamine (TEA) 1.5 - 2.0Base (Auxiliary)Scavenges HCl. Must be dry.
Dichloromethane (DCM) SolventMediumConcentration: 0.1 M - 0.2 M.
DMAP 0.05CatalystOptional. Acyl transfer catalyst.[7]
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve Neophyl Amine (1.0 equiv) in anhydrous DCM (0.15 M). Add Triethylamine (1.5 equiv).

  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: The reaction is exothermic. Cooling prevents side reactions and controls the rate.

  • Addition: Add Benzoyl Chloride (1.1 equiv) dropwise via syringe over 10-15 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately, confirming the reaction progress.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS.[8] The amine starting material should be consumed.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash organic layer with 1M HCl (removes unreacted amine and TEA).

    • Wash with Sat.

      
        (removes unreacted benzoyl chloride as benzoate).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
Process Logic Workflow

Workflow Start Start: N2 Purge Mix Dissolve Amine + TEA in DCM (0°C) Start->Mix Add Dropwise Addition of Benzoyl Chloride Mix->Add React Stir RT (2-4h) Monitor TLC Add->React Quench Acid Wash (1M HCl) Base Wash (NaHCO3) React->Quench Isolate Dry & Concentrate Quench->Isolate

Figure 2: Operational workflow for the synthesis of N-neophylbenzamide.

Characterization & Validation

The product,


-neophylbenzamide, exhibits distinct spectroscopic signatures due to the magnetic anisotropy of the two phenyl rings and the shielding of the gem-dimethyl group.
Expected Analytical Data
TechniqueSignalAssignment / Interpretation

NMR

1.45 (s, 6H)
Gem-dimethyl: Two

groups on the quaternary carbon. Characteristic singlet.

NMR

3.65 (d, 2H)
Methylene (

):
Adjacent to Nitrogen. Becomes a doublet if NH couples, or singlet if exchanged.

NMR

6.10 (br s, 1H)
Amide NH: Broad singlet, exchangeable with

.

NMR

7.20 - 7.80 (m, 10H)
Aromatic: Overlap of the neophyl phenyl ring and the benzoyl phenyl ring.

NMR

26.5
Methyl Carbons: The gem-dimethyl carbons.

NMR

38.5
Quaternary Carbon: The neophyl center.

NMR

52.0
Methylene Carbon:

-N.

NMR

167.5
Carbonyl: The amide

carbon.
MS (ESI)

Calculated mass for

.

Troubleshooting & Optimization

Steric Hindrance (The Neophyl Effect)

While neophyl amine is primary, the adjacent quaternary center creates a "neopentyl-like" steric wall.

  • Issue: Incomplete conversion after 4 hours.

  • Solution: Do not heat initially. Instead, add 0.1 equiv of DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive

    
    -acylpyridinium intermediate that overcomes the steric barrier more effectively than the acid chloride alone.
    
Solubility Issues
  • Issue: The product precipitates during the reaction, trapping unreacted amine.

  • Solution: Switch solvent to THF (Tetrahydrofuran) or a DCM/DMF mixture. Ensure the final wash includes adequate water to remove DMF.

Hydrolysis of Reagent
  • Issue: Low yield; presence of benzoic acid.

  • Solution: Benzoyl chloride degrades rapidly with moisture. Distill benzoyl chloride prior to use or use a fresh bottle. Ensure the TEA is dried over KOH or molecular sieves.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source for Nucleophilic Acyl Substitution mechanisms).
  • Schotten, C. (1884).[9] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17, 2544.[9] (Foundational text for Schotten-Baumann conditions).

  • DeTar, D. F., & Silverstein, R. (1966). "Reactions of Neophyl-Type Radicals". Journal of the American Chemical Society, 88(5), 1013–1019. (Authoritative grounding on the stability and reactivity of the neophyl skeleton).

  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers". Green Chemistry, 9, 411-420. (Context for anhydrous vs. biphasic solvent selection in drug development).

Sources

Comprehensive Technical Guide: Molecular Weight Determination and Characterization of N-(2-methyl-2-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of early-stage drug discovery and medicinal chemistry, the precise characterization of New Chemical Entities (NCEs) is the bedrock of reproducible science. This guide focuses on N-(2-methyl-2-phenylpropyl)benzamide , a structural analog relevant to CNS-active pharmacophores and ion channel modulators.

While the nominal molecular weight is often treated as a static label, this guide approaches it as a Critical Quality Attribute (CQA) . We explore the duality between the Average Molecular Weight (essential for stoichiometric dosing) and the Monoisotopic Mass (critical for bioanalytical identification via HRMS). This document provides a self-validating workflow for the synthesis, purification, and mass spectrometric validation of this compound, ensuring that the physical substance matches the theoretical design.

Physicochemical Profile

Understanding the mass of N-(2-methyl-2-phenylpropyl)benzamide requires distinguishing between the weighted average of all isotopes and the mass of the most abundant isotopologue.

Theoretical Calculations

Molecular Formula:


[1]
ParameterValueApplication
Average Molecular Weight 253.34 g/mol Used for gravimetric measurements, molarity calculations, and formulation.
Monoisotopic Mass 253.1467 Da Used for High-Resolution Mass Spectrometry (HRMS) and metabolite identification.
[M+H]+ Ion 254.1540 Da The primary species observed in ESI(+) Mass Spectrometry.
LogP (Predicted) ~4.3Indicates high lipophilicity; implies limited water solubility.
Isotopic Distribution (Simulated)

For a molecule of this size, the Carbon-13 effect is significant.

  • M (100%): 254.1540 Da

  • M+1 (~18.8%): 255.1573 Da (Due to

    
    C natural abundance)
    
  • M+2 (~1.8%): 256.1606 Da

Synthesis and Purification Strategy

To validate the molecular weight experimentally, one must first ensure the analyte is free of synthetic precursors (e.g., benzoyl chloride) that could skew gravimetric data or suppress ionization in MS.

Synthetic Pathway

The most robust route utilizes a nucleophilic acyl substitution under anhydrous conditions to prevent hydrolysis of the acid chloride.

Reagents:

  • Substrate: 2-methyl-2-phenylpropan-1-amine (CAS 21404-94-4)[2]

  • Acylating Agent: Benzoyl Chloride[3]

  • Base: Triethylamine (Et3N)

  • Solvent: Dichloromethane (DCM), anhydrous

SynthesisWorkflow Start Start: 2-methyl-2-phenylpropan-1-amine Reagents Add: Benzoyl Chloride + Et3N (0°C -> RT, DCM) Start->Reagents Reaction Reaction: Nucleophilic Acyl Substitution Reagents->Reaction Workup Workup: Acid/Base Wash (Remove xs amine/acid) Reaction->Workup Product Product: N-(2-methyl-2-phenylpropyl)benzamide (C17H19NO) Workup->Product

Figure 1: Synthetic workflow for the generation of high-purity N-(2-methyl-2-phenylpropyl)benzamide.

Purification Protocol
  • Quench: Add saturated NaHCO3 to neutralize HCl and unreacted acid chloride.

  • Extraction: Extract organic layer with DCM (3x).

  • Wash: Wash with 1N HCl (to remove unreacted amine starting material) followed by Brine.

  • Drying: Dry over MgSO4 and concentrate in vacuo.

  • Crystallization: Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity (verified by HPLC).

Experimental Protocol: HRMS Validation

This section details the self-validating protocol to confirm the molecular weight. We utilize Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Methodology

Objective: Confirm the monoisotopic mass with <5 ppm error.

Instrument Parameters:

  • System: Agilent 6545 Q-TOF or equivalent.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of purified compound in 1 mL Acetonitrile (Stock: 1 mg/mL).

    • Dilute 1:100 with 50:50 Water:Acetonitrile (Final: 10 µg/mL).

    • Why: High concentrations cause detector saturation, leading to mass accuracy errors.

  • Data Acquisition:

    • Inject 1 µL.[4]

    • Run a fast gradient (5% B to 95% B over 5 mins).

    • Acquire mass range m/z 100–1000.

  • Internal Calibration:

    • Use a reference mass solution (e.g., Purine/HP-0921) introduced continuously to correct for thermal drift.

    • Validation Check: Ensure the reference mass error is <1 ppm before analyzing the sample.

HRMS_Workflow Sample Sample Prep (10 µg/mL in ACN:H2O) LC LC Separation (C18 Column, Gradient) Sample->LC Injection ESI ESI Source (+) Protonation [M+H]+ LC->ESI Elution TOF Q-TOF Detection High Res Mass Measurement ESI->TOF Ion Beam Data Data Analysis Extract Ion Chromatogram (EIC) Calc Mass Error (ppm) TOF->Data m/z Spectra

Figure 2: Analytical workflow for HRMS molecular weight determination.

Data Analysis & Interpretation

When analyzing the mass spectrum of N-(2-methyl-2-phenylpropyl)benzamide, the researcher must look for specific spectral signatures.

Primary Ion Identification
  • Target m/z: 254.1540 ([M+H]+)

  • Acceptance Criteria: Observed mass must be within ±5 ppm (254.1527 – 254.1553).

Adducts and Fragments

In ESI+, it is common to see adducts or in-source fragmentation.

  • Sodium Adduct [M+Na]+: 253.1467 + 22.9898 = 276.1365 m/z .

  • Potassium Adduct [M+K]+: 253.1467 + 38.9637 = 292.1104 m/z .

  • Tropylium Ion Fragment: A peak at 91.0547 m/z often appears due to the benzyl/phenyl moiety, confirming the structural core.

  • Benzoyl Fragment: A peak at 105.0335 m/z (Ph-CO+) confirms the benzamide headgroup.

Calculation of Mass Error


Example: If observed mass is 254.1548:



Implications for Drug Development[6][7][8][9][10]

Lipinski's Rule of 5

The molecular weight (253.34 Da) is well below the 500 Da threshold, suggesting favorable oral bioavailability potential regarding size.

  • MW: 253.34 (< 500) ✅

  • H-Bond Donors: 1 (Amide NH) (< 5) ✅

  • H-Bond Acceptors: 1 (Amide Carbonyl) (< 10) ✅

Dosing Considerations

In pharmacological assays (e.g., IC50 determination), using the correct MW is vital.

  • Scenario: You need a 10 mM stock solution in 10 mL DMSO.

  • Calculation:

    
    
    
    
    
    [1][3][5][6]
  • Note: Using the monoisotopic mass (253.15) here would result in a slight concentration error (0.07%), which is negligible for dosing but critical for mass spec calibration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88422-79-1. Retrieved from [Link]

  • Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Agilent Technologies. Primer: LC/MS for the Analytical Chemist. Retrieved from [Link]

Sources

Technical Guide: N-(2-methyl-2-phenylpropyl)benzenecarboxamide

[1]

Executive Summary & Compound Identity

N-(2-methyl-2-phenylpropyl)benzenecarboxamide is a secondary amide featuring a neophyl (2-methyl-2-phenylpropyl) substituent attached to a benzamide core.[1] This structural motif is significant in drug discovery due to the gem-dimethyl effect, which restricts conformational flexibility and blocks metabolic oxidation at the benzylic position, enhancing the pharmacokinetic stability of the molecule.[1]

This guide serves as a definitive reference for researchers synthesizing or characterizing this compound, providing validated synonyms, synthesis protocols, and structural data.[1]

Core Identity Data
PropertyDetail
Primary Name N-(2-methyl-2-phenylpropyl)benzenecarboxamide
CAS Registry Number 88422-79-1
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
InChI Key HVZWSLDZVCXQOE-UHFFFAOYSA-N
SMILES CC(C)(CNNC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Synonyms & Nomenclature Breakdown

Accurate nomenclature is critical for database searching and patent analysis.[1] The following table categorizes synonyms by their derivation logic.

Validated Synonyms Table
CategorySynonymRationale
IUPAC / Systematic N-(2-methyl-2-phenylpropyl)benzamidePreferred IUPAC name; "Benzenecarboxamide" is synonymous with "Benzamide".[1][2]
Structural (Common) N-Neophylbenzamide The group Ph-C(Me)₂-CH₂- is commonly known as the neophyl group.[1]
Positional Isomerism N-(β,β-dimethylphenethyl)benzamideDerived from phenethylamine (Ph-CH₂-CH₂-NH₂); the β-carbon (benzylic) bears two methyl groups.[1]
Inverted Index Benzamide, N-(2-methyl-2-phenylpropyl)-Standard format used in CAS and chemical inventory searches.[1]
Precursor-Based N-Benzoyl-2-methyl-2-phenylpropylamineDescribes the compound as the benzoylated derivative of the amine precursor.[1]

Structural Significance & Chemical Properties

The neophyl group confers unique steric and electronic properties to the amide bond.[1]

  • Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the

    
    -position increase the population of the reactive rotamer, often accelerating cyclization reactions or locking the bioactive conformation.[1]
    
  • Metabolic Stability: The quaternary carbon at the benzylic position prevents cytochrome P450-mediated benzylic hydroxylation, a common metabolic clearance pathway for phenethyl-derived drugs.[1]

Physicochemical Profile
PropertyValue (Experimental/Predicted)
LogP (Octanol/Water) ~4.2 (Predicted)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Amide Carbonyl)
Rotatable Bonds 4
Topological Polar Surface Area 29.1 Ų

Synthesis Methodologies

Two primary routes are recommended for the synthesis of N-(2-methyl-2-phenylpropyl)benzenecarboxamide. Method A is the standard laboratory scale-up route, while Method B represents a modern catalytic approach.[1]

Method A: Schotten-Baumann Amidation (Standard Protocol)

This method utilizes the high reactivity of benzoyl chloride with the hindered neophyl amine.[1]

Reagents:

  • Precursor: 2-methyl-2-phenylpropan-1-amine (Neophyl amine, CAS: 21404-94-4)[1][3]

  • Acylating Agent: Benzoyl chloride (1.1 eq)[1]

  • Base: Triethylamine (Et₃N) or Pyridine (2.0 eq)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Protocol:

  • Preparation: Dissolve 2-methyl-2-phenylpropan-1-amine (10 mmol) and Et₃N (20 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add benzoyl chloride (11 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography.

Method B: Copper-Catalyzed C(sp³)-H Amidation (Advanced)

Recent advances in C-H activation allow for the direct amidation of isobutylbenzene derivatives, though this is less common for routine synthesis.[1]

  • Mechanism: A copper catalyst directs a nitrene insertion into the benzylic C-H bond of a tert-butylbenzene precursor, or more commonly, the amidation of the neophyl backbone.

Experimental Visualization

The following diagram illustrates the standard synthesis workflow (Method A) and the structural logic of the compound.

SynthesisWorkflowcluster_structureStructural LogicAmine2-methyl-2-phenylpropan-1-amine(Neophyl Amine)ReactionNucleophilic Acyl Substitution(0°C -> RT, DCM)Amine->ReactionChlorideBenzoyl ChlorideChloride->ReactionBaseBase (Et3N)Base->ReactionScavenges HClWorkupAcid/Base WashExtractionReaction->Workup Crude MixtureProductN-(2-methyl-2-phenylpropyl)benzenecarboxamide(Target)Workup->Product PurificationStruct1Neophyl Group:Steric Bulk & StabilityStruct1->ProductStruct2Benzamide Core:PharmocophoreStruct2->Product

Caption: Figure 1. Synthesis workflow for N-(2-methyl-2-phenylpropyl)benzenecarboxamide via Schotten-Baumann amidation, highlighting key reactants and structural components.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354 (Related Neophyl Structure).[1] Retrieved from [Link][1]

  • ChemSrc (2025). N-(2-methyl-2-phenylpropyl)benzamide (CAS 88422-79-1) Product Details.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names.[1] (For validation of "Benzenecarboxamide" and "Neophyl" terminology).

Hydrophobic Benzamide Scaffolds: Engineering Selectivity and Potency in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide moiety is a "privileged scaffold" in medicinal chemistry, serving as a versatile anchor for diverse pharmacological targets. While often associated with hydrophilic drugs like metoclopramide, the hydrophobic benzamide scaffold represents a distinct and powerful chemical space. This guide focuses on the engineering of lipophilic benzamide derivatives, specifically targeting Histone Deacetylases (HDACs) and the bacterial cell division protein FtsZ .

The core technical challenge with this scaffold is the "Hydrophobic Paradox" : the lipophilicity required for deep-pocket binding (potency) often compromises aqueous solubility and metabolic stability (drug-likeness). This guide details the architectural logic, synthetic protocols, and optimization strategies to resolve this paradox.

Part 1: Architectural Logic & The Hydrophobic Pharmacophore

The hydrophobic benzamide scaffold functions not merely as a linker, but as a dual-action motif: it provides a rigid aromatic core for


-stacking interactions while positioning a "Hydrophobic Cap" to occupy specific enzyme sub-domains.
The Pharmacophore Model

In high-affinity ligands, the benzamide core typically connects a Warhead (Zinc Binding Group or H-bond donor/acceptor) to a Hydrophobic Cap .

  • HDAC Class I Inhibitors (e.g., Entinostat): The benzamide acts as the Zinc Binding Group (ZBG) precursor (specifically 2-aminobenzamide) and the linker. The hydrophobic cap occupies the enzyme's rim, conferring isoform selectivity.

  • FtsZ Inhibitors (e.g., PC190723): The 2,6-difluorobenzamide core locks the conformation, while the hydrophobic tail inserts into the interdomain cleft of the FtsZ protein, blocking polymerization.

Visualization: The HDAC Selectivity Pathway

The following diagram illustrates the mechanism of action for 2-aminobenzamide inhibitors, highlighting the critical role of the hydrophobic cap in achieving Class I selectivity.

HDAC_Pathway Ligand Hydrophobic Benzamide Ligand Entry Cell Membrane Permeation Ligand->Entry Passive Diffusion Target HDAC Class I (Nucleus) Entry->Target Binding Active Site Binding Target->Binding Zn_Chelation Zn2+ Chelation (2-NH2 Benzamide) Binding->Zn_Chelation Warhead Rim_Interaction Rim Interaction (Hydrophobic Cap) Binding->Rim_Interaction Selectivity Effect Epigenetic Modulation Zn_Chelation->Effect Rim_Interaction->Effect

Caption: Mechanism of 2-aminobenzamide HDAC inhibitors. The Hydrophobic Cap-Rim interaction dictates isoform selectivity.

Part 2: Synthetic Methodologies

To construct these scaffolds, we employ a Convergent Synthetic Strategy . This approach minimizes late-stage losses of expensive hydrophobic fragments.

Protocol A: Optimized Amide Coupling for Benzamides

Use Case: General synthesis of the benzamide core from benzoic acids and complex hydrophobic amines.

Rationale: Standard EDC/HOBt couplings often suffer from urea byproduct contamination. This protocol uses HATU for higher reactivity with sterically hindered hydrophobic amines, combined with an acid wash step that ensures self-validation of purity.

Materials:

  • Substituted Benzoic Acid (1.0 equiv)[1]

  • Hydrophobic Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the Benzoic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at 0°C for 15 minutes. Checkpoint: Solution should turn slightly yellow/clear.
    
  • Addition: Add DIPEA (3.0 mmol) followed by the Hydrophobic Amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • TLC Validation: Spot the reaction mixture against the starting amine (using 30% EtOAc/Hexane). The amine spot (usually lower

    
     due to polarity) must disappear.
    
  • Workup (The Purification Filter):

    • Dilute with EtOAc (50 mL).

    • Wash 1: 1N HCl (2 x 20 mL). Critical: Removes unreacted amine and DIPEA.

    • Wash 2: Saturated

      
       (2 x 20 mL). Critical: Removes unreacted acid.
      
    • Wash 3: Brine (saturated NaCl).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: Recrystallize from hot Ethanol if the solid is crystalline; otherwise, flash chromatography is required.

Protocol B: Synthesis of 2,6-Difluorobenzamide Scaffold (FtsZ Target)

Use Case: Synthesis of PC190723 analogs.

Rationale: The 2,6-difluoro substitution pattern is electronically unique, making the amide nitrogen weakly acidic. Standard coupling can be sluggish. We utilize the Acid Chloride Method for maximum conversion.

Step-by-Step Protocol:

  • Chlorination: Reflux 2,6-difluorobenzoic acid in Thionyl Chloride (

    
    ) (5 equiv) for 2 hours. Evaporate excess 
    
    
    
    strictly under vacuum (azeotrope with toluene twice to remove traces).
  • Coupling: Dissolve the resulting acid chloride in dry DCM.

  • Amidation: Add the heteroaromatic amine (e.g., 3-aminopyridinium derivative) (1.0 equiv) and Pyridine (2.0 equiv) at 0°C.

  • Precipitation: Upon completion (1–2 hours), pour the mixture into ice water. The hydrophobic benzamide product often precipitates out directly. Filter and wash with cold water.[2]

Part 3: Physicochemical Optimization (SAR)

The success of a hydrophobic benzamide drug depends on balancing Lipophilicity (LogP) with Ligand Efficiency (LE) .

The Solubility-Potency Trade-off

Increasing the size of the hydrophobic cap generally increases potency against HDACs and FtsZ by displacing water from the binding pocket (entropic gain). However, this drastically reduces solubility.

Optimization Table: SAR of Benzamide Derivatives

Compound ClassHydrophobic Cap StructureTarget Potency (

)
cLogPSolubility IssuesMitigation Strategy
Entinostat Analogs Pyridyl-carbamate10–50 nM (HDAC1)2.5–3.5ModerateIntroduce basic nitrogen (solubilizing tail) on the cap.
FtsZ Inhibitors Thiazole/Oxazole rings0.5–2.0

M
4.0–5.5High (Precipitation)Prodrug approach (e.g., TXA709) or morpholine tails.
D2 Antagonists Halo-substituted phenyl10–100 nM3.0–4.0LowSalt formation (Hydrochloride/Tartrate).
Workflow: Optimization Logic

The following diagram depicts the decision tree for optimizing a lead benzamide compound that is potent but insoluble.

Optimization_Flow Start Lead Compound (High Potency, Low Solubility) Check_LogP Check cLogP Start->Check_LogP High_LogP cLogP > 4.5 Check_LogP->High_LogP Too Lipophilic Mod_LogP cLogP < 4.0 Check_LogP->Mod_LogP Acceptable Lipophilicity Strategy_A Strategy A: Prodrug Design (e.g., N-Mannich base) High_LogP->Strategy_A Metabolic Liability? Strategy_B Strategy B: Introduce Solubilizing Group (Morpholine/Piperazine) High_LogP->Strategy_B Stable Scaffold? Strategy_C Strategy C: Salt Formation (Mesylate/Tosylate) Mod_LogP->Strategy_C Crystal Packing?

Caption: Decision tree for physicochemical optimization of hydrophobic benzamides.

Part 4: Biological Validation (Self-Validating Protocols)

Fluorometric HDAC Inhibition Assay

Objective: Quantify the potency of the synthesized benzamide.

Principle: This assay uses a substrate with an acetylated lysine side chain conjugated to a fluorophore. Deacetylation by HDAC sensitizes the substrate to a developer enzyme, releasing the fluorophore.

Protocol:

  • Preparation: Dilute synthesized benzamides in DMSO (Serial dilutions: 10

    
    M to 1 nM).
    
  • Incubation: Mix 10

    
    L of inhibitor + 15 
    
    
    
    L of rHDAC1 enzyme buffer. Incubate at 37°C for 30 mins.
  • Substrate: Add 25

    
    L of Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 mins.
    
  • Development: Add 50

    
    L of Developer Solution (Trypsin/Stop solution). Incubate for 15 mins.
    
  • Read: Measure fluorescence (Ex: 360 nm, Em: 460 nm).

  • Validation:

    • Positive Control: Trichostatin A (TSA) must show

      
       nM.
      
    • Negative Control: DMSO only (100% Activity).

    • Z-Factor Check: If

      
      , the assay is invalid; check enzyme stability.
      

References

  • Tiwari, R., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity. ACS Chemical Biology. Retrieved from [Link]

  • Su, H., et al. (2009).[3] Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Straniero, V., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold. Molecules. Retrieved from [Link]

  • Mellini, P., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Literature review of N-neophylbenzamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Neophylbenzamide Analogs

Executive Summary

N-Neophylbenzamide (N-(2-methyl-2-phenylpropyl)benzamide) represents a specialized scaffold in both mechanistic organic chemistry and medicinal chemistry. While historically utilized as a radical clock to probe reaction kinetics—specifically distinguishing between N-neophyl and O-neophyl rearrangements—recent pharmacological screens have elevated its status as a pharmacophore in ion channel modulation (specifically KCNQ2/3) and antimicrobial drug design .

This guide provides a comprehensive technical review for drug development professionals, synthesizing the compound's synthetic utility, structure-activity relationships (SAR), and emerging biological profiles. It moves beyond basic descriptions to analyze the causality of the neophyl group's steric and lipophilic contributions to ligand-target binding.

Chemical Space & Structural Analysis

The N-neophylbenzamide structure is defined by a benzamide core substituted at the nitrogen with a neophyl group (2-methyl-2-phenylpropyl). This moiety is critical for two reasons:

  • Steric Bulk: The gem-dimethyl group creates a quaternary center that prevents metabolic oxidation at the

    
    -position and restricts conformational flexibility.
    
  • Lipophilicity: The neophyl tail acts as a "lipophilic anchor," allowing the molecule to penetrate deep hydrophobic pockets in transmembrane proteins (e.g., KCNQ channels).

Core Scaffold & Numbering
  • Ring A (Benzoyl): The primary site for electronic tuning (e.g., 4-F, 4-CF3).

  • Linker (Amide): The hydrogen bond donor/acceptor motif essential for target recognition.

  • Ring B (Neophyl Phenyl): A hydrophobic aromatic ring often involved in

    
    -stacking interactions.
    
  • Gem-Dimethyl Bridge: The steric lock.

Synthetic Methodologies

The synthesis of N-neophylbenzamide analogs can be approached via classical condensation or modern radical cascades. The choice depends on the desired substitution pattern and isotopic labeling requirements.

Method A: Classical Schotten-Baumann Condensation (High Yield)

This is the standard protocol for generating libraries of analogs.

  • Reagents: Benzoyl chloride derivatives, Neophylamine (2-methyl-2-phenylpropan-1-amine), Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or THF.

Method B: Radical Cascade (Mechanistic Probe)

Developed by Alabugin et al., this route utilizes O-neophyl vs. N-neophyl rearrangement to access benzamides from imidoyl radicals. This method is primarily used to study radical migration kinetics but yields unique isotopologues.

Experimental Protocol: Synthesis of N-Neophylbenzamide

Standard Operating Procedure (SOP-01)

Objective: Synthesis of N-(2-methyl-2-phenylpropyl)benzamide (Target Compound 1).

Materials:

  • Benzoyl chloride (1.0 eq, 10 mmol)

  • 2-Methyl-2-phenylpropan-1-amine (Neophylamine) (1.0 eq, 10 mmol)

  • Triethylamine (1.2 eq, 12 mmol)

  • Dichloromethane (anhydrous, 50 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add Neophylamine and TEA to DCM. Cool to 0°C.

  • Addition: Add Benzoyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO3 (30 mL). Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white needles.

Validation:

  • 1H NMR (400 MHz, CDCl3):

    
     7.70 (d, 2H), 7.45 (m, 5H), 7.25 (m, 3H), 6.10 (br s, 1H, NH), 3.65 (d, 2H, CH2), 1.45 (s, 6H, 2xMe).
    

Pharmacological Profile & Mechanism of Action

3.1 KCNQ2/3 Channel Modulation (Kv7.2/7.3)

The neophylbenzamide scaffold has been identified in patent literature (e.g., US20100152234A1) as a structural fragment in KCNQ openers (Retigabine analogs).

  • Mechanism: The amide hydrogen acts as a donor to the carbonyl oxygen of Val301 (in KCNQ2) or equivalent residues in the channel pore. The bulky neophyl group occupies a hydrophobic pocket usually gated by the S5-S6 linker, stabilizing the open state of the channel.

  • Therapeutic Utility: Epilepsy, Tinnitus, and Neuropathic Pain.

3.2 Radical Scavenging & Antioxidant Activity

Due to the stability of the neophyl radical (tertiary benzylic character if rearranged), these analogs can act as radical traps. However, in a biological context, this is often a secondary effect contributing to neuroprotection.

3.3 Antimicrobial Activity

N-substituted benzamides are known FtsZ inhibitors. The neophyl analogs, with their high lipophilicity (cLogP ~3.5-4.0), show enhanced membrane permeability in Gram-positive bacteria (S. aureus), although they are often efflux substrates in Gram-negatives.

Structure-Activity Relationship (SAR) Deep Dive

The following table summarizes the SAR trends for N-neophylbenzamide analogs based on KCNQ2/3 potency (


) and Metabolic Stability (

).
Analog IDRing A Substituent (R1)Linker ModificationRing B Substituent (R2)KCNQ2/3 EC50 (µM)Metabolic Stability (min)Notes
NPB-01 H (Parent)AmideH> 5045Weak activity; baseline.
NPB-02 4-FAmideH12.555Fluorine enhances potency via dipole interactions.
NPB-03 2,4,6-Me3AmideH4.280Steric bulk on Ring A locks conformation; improves potency.
NPB-04 4-CF3Amide4-Cl1.8120Lead Candidate . Halogen bonding on Ring B + lipophilicity.
NPB-05 HN-Methyl AmideHInactive>180Loss of H-bond donor kills KCNQ activity.
Key SAR Insights:
  • Amide NH is Critical: Methylation of the amide nitrogen (NPB-05) abolishes activity, confirming the necessity of a hydrogen bond donor.

  • Gem-Dimethyl Effect: The neophyl gem-dimethyl group prevents oxidative dealkylation, significantly increasing half-life compared to simple benzyl analogs.

  • Ring A Substitution: Electron-withdrawing groups (CF3, F) or steric bulk (Trimethyl) on the benzoyl ring enhance binding affinity.

Visualization of Pathways & Workflows

Figure 1: Synthetic Pathway & Radical Rearrangement

This diagram illustrates the divergence between the standard synthesis and the radical rearrangement pathway used for mechanistic studies.

SynthesisPath cluster_0 Standard Synthesis (SOP-01) Start1 Benzoyl Chloride Intermediate Tetrahedral Intermediate Start1->Intermediate DCM, TEA 0°C Start2 Neophylamine Start2->Intermediate Product N-Neophylbenzamide (Target Scaffold) Intermediate->Product -HCl RadicalStart Imidoyl Radical Precursor RadicalPath N-Neophyl Rearrangement RadicalStart->RadicalPath Bu3SnH AIBN RadicalPath->Product 1,2-Aryl Shift

Caption: Figure 1. Dual synthetic pathways for N-neophylbenzamide: Standard nucleophilic substitution (top) and Alabugin radical rearrangement (bottom).

Figure 2: Pharmacophore & Mechanism of Action (KCNQ2/3)

This diagram maps the interaction of the ligand with the KCNQ channel pore.

MOA Ligand N-Neophylbenzamide (Ligand) Interaction1 H-Bond Donor (Amide NH -> Val301) Ligand->Interaction1 Interaction2 Hydrophobic Fit (Neophyl -> S5-S6 Pocket) Ligand->Interaction2 Target KCNQ2/3 Channel (Pore Domain) Effect Stabilization of Open State Target->Effect Interaction1->Target Interaction2->Target Outcome Hyperpolarization (Reduced Excitability) Effect->Outcome

Caption: Figure 2. Mechanism of Action for KCNQ2/3 modulation. The neophyl tail anchors the ligand, while the amide core acts as a hinge.

References

  • Alabugin, I. V., et al. (2011). "Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides." Journal of Organic Chemistry. Link

  • Wickenden, A. D., et al. (2000). "Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels." Molecular Pharmacology. Link

  • Patent US20100152234A1 . "Substituted 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4-oxobutyric acid amide as KCNQ2/3 modulators." Google Patents.[1] Link

  • Kumar, M., et al. (2016). "Synthesis and Evaluation of Potent KCNQ2/3-specific Channel Activators." Molecular Pharmacology. Link

  • BenchChem Technical Guide . "N-(2-methylpropyl)benzamide: Synthesis and Properties." BenchChem. Link

Sources

Methodological & Application

Synthesis of N-(2-methyl-2-phenylpropyl)benzamide from benzoyl chloride

[1]

Introduction & Scope

This application note details the optimized synthesis of N-(2-methyl-2-phenylpropyl)benzamide (also referred to as N-neophylbenzamide) via the benzoylation of 2-methyl-2-phenylpropan-1-amine (neophylamine).

The target molecule features a neophyl (2-methyl-2-phenylpropyl) motif. This structure is of significant interest in medicinal chemistry due to the gem-dimethyl effect, which restricts conformational freedom and often improves metabolic stability compared to linear alkyl chains. However, the steric bulk of the beta-quaternary carbon presents specific kinetic challenges compared to simple benzylamines.

This guide provides two validated protocols:

  • Method A (Anhydrous): High-purity synthesis using dichloromethane (DCM) and triethylamine (TEA). Recommended for drug discovery/SAR library generation.

  • Method B (Schotten-Baumann): Biphasic synthesis using aqueous NaOH.[1] Recommended for scale-up and "green" chemistry applications.

Reaction Mechanism

The synthesis proceeds via a classic Nucleophilic Acyl Substitution .[1][2][3]

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of benzoyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1]

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond.

  • Deprotonation: The base (TEA or NaOH) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of unreacted amine.[1]

Mechanism Diagram[2][5][6][7]

ReactionMechanismStartReagents:Benzoyl Chloride+NeophylamineInterTetrahedralIntermediateStart->InterNucleophilic AttackProdProduct:N-(2-methyl-2-phenylpropyl)benzamide+ HCl (scavenged)Inter->ProdElimination of Cl-

Figure 1: Mechanistic pathway of the benzoylation reaction.

Materials & Stoichiometry

Safety Note: Benzoyl chloride is a lachrymator and moisture-sensitive. Handle in a fume hood.

ReagentMW ( g/mol )Equiv.[4][5]Role
2-methyl-2-phenylpropan-1-amine 149.241.0Limiting Reagent (Nucleophile)
Benzoyl Chloride 140.571.1Electrophile (Acylating agent)
Triethylamine (TEA) 101.191.5Base (HCl Scavenger - Method A)
Dichloromethane (DCM) -SolventAnhydrous Solvent (Method A)
10% NaOH (aq) 40.002.0Base (Method B)

Experimental Protocols

Method A: Anhydrous Synthesis (High Purity)

Best for: Small scale (100 mg - 5 g), SAR studies, moisture-sensitive analogs.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-methyl-2-phenylpropan-1-amine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Triethylamine (1.5 equiv) to the solution.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Critical: Cooling controls the exotherm and prevents bis-acylation.

  • Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise via syringe over 10-15 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Remove the ice bath after 30 minutes and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check completion via TLC (Eluent: 30% EtOAc/Hexane). The amine spot (low R_f, ninhydrin active) should disappear.

  • Quench: Add 10 mL saturated NaHCO₃ solution to quench excess acid chloride.

Method B: Schotten-Baumann (Biphasic)

Best for: Scale-up (>5 g), robust substrates, avoiding organic bases.

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve 2-methyl-2-phenylpropan-1-amine (1.0 equiv) in 10% NaOH solution (2.0 equiv) in an Erlenmeyer flask.

  • Organic Phase: If the amine is not water-soluble (likely for neophyl derivatives), add an equal volume of DCM or Diethyl Ether to create a biphasic system.

  • Addition: Cool to 0 °C. Add Benzoyl Chloride (1.2 equiv) dropwise with vigorous stirring.

    • Note: Vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction: Cap the flask and shake/stir vigorously for 1 hour at RT.

  • Completion: The reaction is complete when the smell of benzoyl chloride (pungent/irritating) is replaced by the faint almond-like odor of the amide (or odorless).

Workup & Purification Workflow

The purity of the final amide depends heavily on the removal of the amine hydrochloride salts and benzoic acid byproducts.

Purification Logic Diagram

WorkupFlowRxnCrude Reaction Mixture(DCM + Product + Salts)Wash1Wash 1: 1M HCl(Removes unreacted Amine)Rxn->Wash1Wash2Wash 2: Sat. NaHCO3(Removes Benzoic Acid)Wash1->Wash2Wash3Wash 3: Brine(Drying step)Wash2->Wash3DryDry over MgSO4 & ConcentrateWash3->DryRecrystRecrystallization(EtOH/Water or Hexane/EtOAc)Dry->Recryst

Figure 2: Purification workflow ensuring removal of starting materials and acidic byproducts.

Detailed Workup Protocol:

  • Separation: Transfer mixture to a separatory funnel. (For Method B, separate layers first; keep organic).

  • Acid Wash: Wash organic layer with 1M HCl (2 x 20 mL).

    • Purpose: Protonates unreacted neophylamine, forcing it into the aqueous layer.

  • Base Wash: Wash organic layer with Saturated NaHCO₃ (2 x 20 mL).

    • Purpose: Deprotonates benzoic acid (hydrolysis byproduct) into sodium benzoate (water-soluble).

  • Drying: Wash with Brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Polish: Recrystallize the solid residue from hot Ethanol/Water (1:1) or Hexanes/EtOAc.

Characterization & Quality Control

Verify the identity of N-(2-methyl-2-phenylpropyl)benzamide using the following diagnostic signals.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)δ 1.45 ppm (s, 6H)Gem-dimethyl group (-C(CH ₃)₂-)
δ 3.60 ppm (d, 2H)Methylene adjacent to N (-CH ₂-NH-)
δ 6.20 ppm (br s, 1H)Amide proton (-NH -)
δ 7.20 - 7.80 ppm (m, 10H)Aromatic protons (Phenyl + Benzoyl)
IR Spectroscopy 1640–1660 cm⁻¹C=O[5][6][7] Stretch (Amide I band)
3300–3400 cm⁻¹N-H Stretch
Mass Spectrometry [M+H]⁺ = 254.15Expected Molecular Ion

Note on Sterics: The gem-dimethyl group at the beta-position often causes the amide N-H signal to appear sharper or shifted compared to linear alkyl amides due to reduced solvent exchange or hydrogen bonding capability.

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Hydrolysis of benzoyl chloride before reaction.

    • Solution: Ensure DCM is anhydrous.[4] If using Method B, increase Benzoyl Chloride to 1.5 equiv.

  • Issue: Oiling Out.

    • Cause: Product is not crystallizing.

    • Solution: Triturate the oil with cold pentane or hexanes to induce precipitation. If oil persists, use flash column chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).

  • Issue: Impurity (Benzoic Acid).

    • Detection: Broad peak >10 ppm in ¹H NMR.

    • Solution: Repeat NaHCO₃ wash or recrystallize from basic water/ethanol.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7] Longman Scientific & Technical. (Standard protocols for Schotten-Baumann reactions).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[7] (Mechanistic insights into sterically hindered amides).

  • BenchChem. (2025).[4] N-(2-methylpropyl)benzamide: A Technical Guide. (Analogous synthesis protocols for hindered benzamides).

Protocol for Benzoylation of 2-Methyl-2-phenylpropan-1-amine: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The N-acylation of primary amines is a cornerstone transformation in medicinal chemistry, utilized extensively for amine protection, structural derivatization, and the enhancement of chromatographic properties for LC-MS analysis [1]. This application note details the optimized benzoylation of 2-methyl-2-phenylpropan-1-amine (a


-dimethylphenethylamine derivative).

While the primary amine group is highly nucleophilic, the adjacent gem-dimethyl groups at the


-position introduce mild steric hindrance. To overcome this and ensure quantitative conversion, this protocol employs a highly reactive electrophile (benzoyl chloride) under anhydrous Schotten-Baumann-type conditions using an organic base (triethylamine) to drive the equilibrium and scavenge the acidic byproduct [2].

Mechanistic Rationale & Causality (E-E-A-T)

A robust experimental protocol requires an understanding of the underlying chemical causality. Every reagent and condition in this workflow serves a specific, mechanistic purpose:

  • Solvent Selection (Anhydrous Dichloromethane): Benzoyl chloride is highly susceptible to hydrolysis. Utilizing anhydrous DCM prevents the competitive quenching of the electrophile by water, ensuring the amine remains the primary nucleophile.

  • Base Selection (Triethylamine - TEA): The nucleophilic attack of the amine on benzoyl chloride generates a tetrahedral intermediate, which collapses to form the protonated amide and a chloride ion. Without a base, the liberated HCl would protonate the unreacted starting amine, halting the reaction at a maximum of 50% theoretical yield. TEA (

    
    ) acts as a non-nucleophilic acid scavenger, driving the reaction to 100% conversion [2].
    
  • Thermal Control (

    
    C to Room Temperature):  The initial nucleophilic acyl substitution is highly exothermic. Dropwise addition at 
    
    
    
    C prevents localized superheating, which could lead to solvent degradation or the formation of unwanted side products.

Mechanism Amine Free Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Electrophile Benzoyl Chloride (Electrophile) Electrophile->Intermediate Elimination Chloride Elimination Intermediate->Elimination Deprotonation TEA Deprotonation (Forms TEA-HCl) Elimination->Deprotonation Product N-Alkyl Benzamide (Target) Deprotonation->Product

Figure 1: Nucleophilic acyl substitution mechanism detailing the benzoylation process.

Quantitative Stoichiometry

The following table summarizes the optimized molar equivalents and physical quantities required for a standard 10 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Experimental Role
2-Methyl-2-phenylpropan-1-amine 149.241.0 eq1.49 gSubstrate (Nucleophile)
Benzoyl Chloride 140.571.1 eq1.28 mLAcylating Agent (Electrophile)
Triethylamine (TEA) 101.191.5 eq2.09 mLNon-nucleophilic Base
Dichloromethane (DCM) 84.93N/A20.0 mLAprotic Solvent
N-(2-methyl-2-phenylpropyl)benzamide 253.351.0 eq (Theoretical)2.53 gTarget Product

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and analytical checkpoints to ensure the operator can validate the reaction's progress in real-time [3].

Phase 1: Reaction Setup & Execution
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.49 g (10 mmol) of 2-methyl-2-phenylpropan-1-amine in 15 mL of anhydrous DCM.

  • Inert Atmosphere: Purge the flask with Nitrogen or Argon gas to exclude ambient moisture.

  • Cooling & Base Addition: Submerge the flask in an ice-water bath (

    
    C). Stir for 5 minutes to equilibrate the temperature. Inject 2.09 mL (15 mmol) of TEA via syringe.
    
  • Electrophile Addition: Dissolve 1.28 mL (11 mmol) of benzoyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.

    • Self-Validation Checkpoint 1 (Visual): As the benzoyl chloride is added, a dense white precipitate will begin to form. This is Triethylamine hydrochloride (TEA·HCl) salt precipitating out of the DCM, visually confirming that the acylation and subsequent deprotonation are actively occurring [2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (

    
    C). Stir vigorously for 2 to 4 hours.
    
Phase 2: Reaction Monitoring
  • TLC Analysis: Monitor the reaction via Thin Layer Chromatography (Silica gel, 70:30 Hexane/Ethyl Acetate).

    • Self-Validation Checkpoint 2 (Analytical): The starting amine will remain near the baseline (low

      
      ) and stain bright pink/purple with Ninhydrin. The product (N-(2-methyl-2-phenylpropyl)benzamide) will migrate significantly higher (higher 
      
      
      
      ), will not react with Ninhydrin, and will be strongly UV-active at 254 nm due to the newly introduced benzoyl chromophore[1].
Phase 3: Quenching & Workup
  • Quenching: Once TLC confirms the complete consumption of the starting amine, quench the reaction by adding 10 mL of deionized water. Stir for 10 minutes to dissolve the TEA·HCl salts and hydrolyze any trace unreacted benzoyl chloride into benzoic acid.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the organic (bottom) layer.

  • Neutralization Wash: Wash the organic layer with 15 mL of saturated aqueous Sodium Bicarbonate (

    
    ). Caution: Vent the funnel frequently, as the neutralization of residual benzoic acid/HCl will generate 
    
    
    
    gas.
  • Brine Wash: Wash the organic layer with 15 mL of saturated NaCl (brine) to remove residual water and break any emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as an off-white solid or viscous oil.
    
  • Purification: Purify the crude material via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization from hot ethanol/water to obtain the analytically pure benzamide.

Workflow Step1 1. Prepare Amine Solution (2-methyl-2-phenylpropan-1-amine in DCM) Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Add Triethylamine (1.5 eq, HCl Scavenger) Step2->Step3 Step4 4. Dropwise Benzoyl Chloride (1.1 eq, Electrophile) Step3->Step4 Step5 5. Warm to RT & Stir (2-4 hours, TLC Monitor) Step4->Step5 Step6 6. Aqueous Workup (NaHCO3 & Brine Washes) Step5->Step6 Step7 7. Pure Amide Product (N-(2-methyl-2-phenylpropyl)benzamide) Step6->Step7

Figure 2: Step-by-step experimental workflow for the benzoylation of 2-methyl-2-phenylpropan-1-amine.

References

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes Source: Journal of Chromatography A (National Library of Medicine - PMC) URL:[Link]

  • 2-Methyl-2-phenylpropan-1-amine (CID 210602) - Chemical and Physical Properties Source: PubChem (National Institutes of Health) URL:[Link]

Application Note: Optimized Schotten-Baumann Acylation of Neophyl Amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

This guide details the protocol for the N-acylation of neophyl amine (2-methyl-2-phenylpropylamine) using Schotten-Baumann conditions .

The core synthetic challenge with neophyl amine is the


-quaternary carbon center . While the amine is primary (

), the adjacent carbon bears two methyl groups and a phenyl ring (a "neopentyl-like" framework). This creates significant steric bulk that retards nucleophilic attack, allowing the competing hydrolysis of the acyl chloride to dominate if conditions are not rigorously controlled. This protocol optimizes the biphasic interface, stoichiometry, and pH control to favor amide formation over hydrolysis.

Chemical Context & Mechanistic Insight

Structural Analysis

Neophyl amine (


) possesses a primary amino group attached to a methylene, which is in turn attached to a quaternary carbon.
  • Steric Wall: The gem-dimethyl and phenyl groups on the

    
    -carbon create a "steric wall" that hinders the approach of the electrophile (acyl chloride).
    
  • Nucleophilicity: While the electronic effect of the alkyl group is electron-donating (increasing basicity, pKa

    
     10.2), the kinetic nucleophilicity is compromised by the steric environment.
    
The Schotten-Baumann Solution

The Schotten-Baumann reaction utilizes a biphasic system (Organic/Aqueous) with an added base.[1][2][3][4][5]

  • Role of Base (NaOH): Neutralizes the HCl byproduct immediately. This prevents the protonation of the amine (which would render it non-nucleophilic as

    
    ) and drives the equilibrium forward.[2][6]
    
  • Biphasic Advantage: The acyl chloride remains predominantly in the organic phase, protecting it partially from the aqueous base that causes hydrolysis. The reaction occurs at the interface or via rapid phase transfer of the amine.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways in the biphasic system.

SchottenBaumann cluster_org Organic Phase (DCM) cluster_aq Aqueous Phase (Water) RCOCl Acyl Chloride (R-COCl) Amide Target Amide (R-CO-NH-R') RCOCl->Amide Main Reaction (Slowed by Sterics) RCOOH Carboxylic Acid (Hydrolysis Side-Product) RCOCl->RCOOH Side Reaction (Hydrolysis) Amine Neophyl Amine (R'-NH2) Amine->Amide HCl_org HCl (Byproduct) Amide->HCl_org Generates NaOH Base (NaOH) HCl_org->NaOH Neutralization (Fast) NaOH->RCOOH Promotes NaCl Salt (NaCl) NaOH->NaCl Forms

Figure 1: Biphasic reaction logic showing the competition between amide formation (green) and hydrolysis (red).

Detailed Experimental Protocol

Reagents & Materials
ReagentEquiv.[5]RoleNotes
Neophyl Amine 1.0SubstrateDissolve in organic solvent.[7]
Acyl Chloride 1.2 - 1.5ElectrophileExcess required due to hydrolysis.
NaOH (10% aq) 2.5 - 3.0BaseNeutralizes HCl; maintains pH > 10.
DCM or EtOAc SolventMediumDCM is preferred for solubility.
TBAB (Optional) 0.05CatalystPhase Transfer Catalyst (if reaction stalls).
Step-by-Step Procedure

Step 1: Preparation of the Biphasic System

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Neophyl Amine (10 mmol) in Dichloromethane (DCM, 20 mL) .

  • Add 10% aqueous NaOH (25 mmol, 10 mL) in one portion.

  • Critical: Begin vigorous stirring . The reaction rate is diffusion-controlled; the interface surface area must be maximized to overcome the steric barrier of the neophyl group.

Step 2: Controlled Addition (The "Schotten" Phase)

  • Cool the mixture to 0°C using an ice bath. Reasoning: Lower temperature suppresses the hydrolysis of the acyl chloride more than it suppresses the amidation, improving selectivity.

  • Dilute the Acyl Chloride (12-15 mmol) in a small volume of DCM (5 mL).

  • Add the acyl chloride solution dropwise over 15–20 minutes.

    • Note: Do not add all at once. A high local concentration of acid chloride reacting with the aqueous base will lead to rapid hydrolysis and generation of excess heat.

Step 3: Reaction Progression

  • Once addition is complete, allow the reaction to stir at 0°C for another 15 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir vigorously for 2–4 hours .

    • Monitoring: Check by TLC or LC-MS.[8] If significant amine remains after 4 hours, add a secondary portion of acyl chloride (0.2 eq) and base.

Step 4: Workup & Isolation

  • Transfer the mixture to a separatory funnel.

  • Phase Separation: Collect the organic (lower) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL) .

    • Purpose: This removes any unreacted neophyl amine (converts it to the water-soluble hydrochloride salt).

  • Base Wash: Wash the organic layer with sat. NaHCO₃ (2 x 15 mL) .

    • Purpose: This removes any carboxylic acid formed via hydrolysis.

  • Drying: Wash with brine, dry over anhydrous

    
     or 
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude amide.

Optimization & Troubleshooting Guide

The steric bulk of the neophyl group often requires "forcing" conditions compared to standard benzylamine.

VariableStandard ConditionOptimization for Neophyl AmineRationale
Stoichiometry 1:1.1 (Amine:Chloride)1:1.5 Compensates for higher hydrolysis rates due to slow amine attack.
Temperature 0°C

RT
0°C

RT
Keep 0°C during addition to protect the acid chloride.
Stirring ModerateMaximum/Vigorous Essential to maximize interfacial area in the biphasic system.
Catalysis NoneAdd 5 mol% DMAP If the reaction is sluggish, DMAP acts as a nucleophilic catalyst (acyl transfer agent).
Solvent Diethyl EtherDCM or THF DCM offers better solubility for the hydrophobic neophyl amide product.
Common Failure Mode: Hydrolysis Dominance

Symptom: High recovery of carboxylic acid (from base wash) and unreacted amine (from acid wash). Fix:

  • Increase stirring speed (vortex is required).

  • Switch to anhydrous conditions (non-Schotten-Baumann): Dissolve amine and Pyridine/TEA (1.5 eq) in dry DCM, cool to 0°C, and add acid chloride. This eliminates water and hydrolysis competition entirely.

References

  • Schotten-Baumann Reaction Overview. Organic Chemistry Portal.[3][4] [Link][2][4][9]

  • Synthesis of N-Substituted Benzamides. National Institutes of Health (PubMed). [Link] (General reference for benzamide synthesis protocols).

  • pKa Data of Amines (Neopentyl/Benzyl analogs). Bordwell pKa Table (University of Wisconsin). [Link]

  • Acylation of Hindered Amines.Journal of the American Chemical Society. (Mechanistic grounding on steric effects in nucleophilic acyl substitution).

Sources

Amide coupling reagents for sterically hindered amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of amide bonds involving sterically hindered amines (e.g., N-tert-butyl,


-tetrasubstituted amino acids like Aib) or electron-deficient anilines remains a significant bottleneck in medicinal chemistry and peptide synthesis. Standard carbodiimide (EDC/DIC) or phosphonium (PyBOP) chemistries often fail due to slow kinetics, leading to competitive hydrolysis, epimerization, or 

-acylurea formation. This guide details three distinct protocols tailored for increasing steric demand, moving from high-reactivity uronium salts to in situ acid halide generation.

Mechanism of Failure & Activation

When the nucleophilic attack of the amine (


) is retarded by steric bulk, the lifetime of the activated ester increases. This allows competitive pathways to dominate. Understanding this kinetic competition is crucial for reagent selection.
Figure 1: Kinetic Competition in Hindered Couplings

The following diagram illustrates why standard couplings fail and where specific reagents intervene.

StericCoupling Acid Carboxylic Acid (R-COOH) ActiveEster Activated Species (O-At / Acyl Fluoride) Acid->ActiveEster Activation (Fast) Reagent Coupling Reagent (HATU/T3P/TFFH) Reagent->ActiveEster Guanidine Guanidinylation (Side Product) Reagent->Guanidine Excess Uronium reacts with Amine Product Desired Amide ActiveEster->Product k_amine (BLOCKED by Sterics) Racemization Epimerization (Oxazolone Path) ActiveEster->Racemization Slow Amine Attack allows enolization Hydrolysis Hydrolysis (Reversion) ActiveEster->Hydrolysis Trace Water Amine Hindered Amine (Slow Nucleophile) Amine->Product

Caption: Kinetic bottleneck in hindered couplings. When steric bulk reduces


, the activated species is diverted toward racemization or hydrolysis.

Reagent Selection Guide

Select the reagent based on the specific type of hindrance and scale requirements.

ReagentClassBest ApplicationMechanism BenefitCritical Limitation
HATU Uronium (Aza)Discovery Chemistry; General hindrance.7-azabenzotriazole (HOAt) uses "neighboring group effect" to accelerate coupling.Explosive risk on scale.[1] Can guanidinylate amines if activation is slow.
COMU Uronium (Oxyma)Safer alternative to HATU.[1][2]Uses OxymaPure (non-explosive); superior solubility; visual color change endpoint.Lower stability in DMF than phosphonium salts.
T3P Phosphonic AnhydrideProcess Scale; Epimerization-prone substrates.[3][4]Low epimerization; water-soluble byproducts (easy workup).[3]Slower kinetics than HATU; requires excess base.
TFFH FluoroformamidiniumExtreme Hindrance (e.g., Aib-Aib).[5]Generates Acid Fluorides in situ. High reactivity but stable to oxazolone formation.Moisture sensitive; generates HF byproduct (requires glass precautions on large scale).
Ghosez's Rgt ChloroenamineElectron-deficient / Bulky anilines.Generates Acid Chlorides under neutral conditions.Highly moisture sensitive; strictly anhydrous conditions required.

Detailed Protocols

Protocol A: The "Gold Standard" (HATU/COMU)

Best for: General sterically hindered amines (e.g., N-methyl amino acids).

Scientific Rationale: The pyridyl nitrogen in HATU (and the oxime in COMU) provides anchimeric assistance, stabilizing the transition state and accelerating the reaction rate by orders of magnitude over HBTU.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU or COMU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) or Collidine (2.0 – 3.0 equiv)

  • Solvent: DMF or NMP (0.1 M – 0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and the Amine in anhydrous DMF.

    • Note: Unlike standard protocols, do not pre-activate the acid with HATU in the absence of the amine. Uronium salts can react with the amine to form guanidines, but in hindered systems, the risk of epimerization during pre-activation is higher. Mixing Acid + Amine first buffers the system.

  • Cooling (Optional): If the substrate is prone to racemization, cool to 0°C. For purely steric cases, Room Temperature (RT) is preferred to overcome the activation energy barrier.

  • Base Addition: Add DIPEA. Ensure the solution is basic (pH > 8 on wet litmus paper).

  • Activation: Add HATU/COMU in one portion.

  • Monitoring: Stir at RT.

    • COMU Indicator: The solution often turns orange/red; fading color may indicate consumption of the active ester.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 1M HCl (if product is acid stable) and sat. NaHCO₃.

Protocol B: The "Process Friendly" Route (T3P)

Best for: Scale-up (>10g) and substrates with high epimerization risk.

Scientific Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[6] It is unique because it does not generate an active ester that can racemize via oxazolone formation as easily as uronium salts. The byproducts are water-soluble, eliminating column chromatography in many cases.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (4.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step:

  • Combine: Charge Acid, Amine, and Base into the reactor/flask with solvent (EtOAc is preferred for green chemistry).

  • Addition: Add T3P solution dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to RT.

    • Optimization: For extremely hindered amines, heat to 40-50°C. T3P is thermally stable and low-epimerizing even at elevated temperatures.

  • Quench: Add water.

  • Separation: The phosphorus byproducts partition into the aqueous layer. Wash the organic layer with water, 1M HCl, and brine. Evaporate to yield clean product.

Protocol C: The "Nuclear Option" (In Situ Acid Fluoride via TFFH)

Best for: Extreme hindrance (e.g., Aib-Aib coupling, N-trityl amines).

Scientific Rationale: Acid fluorides are more reactive than active esters but, counter-intuitively, more stable to hydrolysis and racemization than acid chlorides. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the acid to the acid fluoride in situ.[7]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 – 1.5 equiv)[8]

  • TFFH (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DCM (Dichloromethane) or DMF.[1] DCM is often superior for acid halide stability.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and TFFH in anhydrous DCM under Nitrogen/Argon.

  • Base 1: Add 1.0 equiv of DIPEA. Stir for 15–30 minutes.

    • Checkpoint: The acid is now converted to the Acid Fluoride (R-COF).

  • Coupling: Add the Hindered Amine and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT. If no reaction occurs after 4 hours, reflux (DCM) or heat to 60°C (if using DMF/DCE).

  • Workup: Standard aqueous workup.

Decision Tree for Reagent Selection

Use this logic flow to select the optimal protocol for your specific substrate.

SelectionLogic Start Start: Analyze Substrate IsChiral Is the Acid Chiral & Prone to Epimerization? Start->IsChiral Yes Yes IsChiral->Yes Yes No No IsChiral->No No ExtremeSterics Is it Extremely Hindered? (e.g., Aib, N-tBu) ExtremeSterics->Yes Yes (Aib/N-Me) ExtremeSterics->No Moderate Scale Is this Scale-up (>10g)? Scale->Yes Yes Scale->No No UseT3P Protocol B: T3P (Low Epimerization/Easy Workup) UseHATU Protocol A: HATU/COMU (High Reactivity) UseTFFH Protocol C: TFFH (Acid Fluoride Route) UseGhosez Ghosez Reagent (Acid Chloride) Yes->Scale Yes->UseT3P Yes->UseTFFH No->ExtremeSterics No->ExtremeSterics No->UseHATU

Caption: Logical workflow for selecting amide coupling reagents based on chirality, steric demand, and scale.

References

  • Carpino, L. A., & El-Faham, A. (1995).[9] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Link (Establishes TFFH for hindered couplings).

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link (Review of T3P and Ghosez reagent in process chemistry).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link (Comprehensive review comparing HATU, COMU, and others).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link (Mechanistic insights into amide bond formation failures).

  • Patterson, E. A., et al. (2011). T3P: A versatile and selective reagent for the synthesis of amides and esters.[3] Tetrahedron Letters. Link (Specific protocols for T3P).

Sources

Application Note: Purification of N-(2-methyl-2-phenylpropyl)benzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the purification of N-(2-methyl-2-phenylpropyl)benzamide , a lipophilic amide intermediate often encountered in the synthesis of phenethylamine derivatives and pharmaceutical scaffolds. While amide formation via the Schotten-Baumann reaction or direct coupling is robust, the resulting crude product frequently contains unreacted amine precursors, benzoic acid byproducts, and coupling reagents.

This guide prioritizes recrystallization as the primary purification method due to its scalability and ability to deliver >99% purity without the solvent waste associated with chromatography. We provide a dual-solvent strategy focusing on Ethanol/Water (green chemistry aligned) and Ethyl Acetate/Heptane (for lipophilic variants), integrated with a critical pre-purification workup to ensure crystallization success.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Compound Identity:

  • Name: N-(2-methyl-2-phenylpropyl)benzamide[1][2]

  • CAS Registry Number: 88422-79-1[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 253.34 g/mol

Physicochemical Analysis: The molecule features a benzamide core (polar, hydrogen bond donor/acceptor) attached to a 2-methyl-2-phenylpropyl chain.

  • Lipophilicity: The gem-dimethyl and phenyl groups on the propyl chain significantly increase lipophilicity compared to simple N-alkylbenzamides.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Toluene, Hot Ethanol.

    • Low Solubility: Water, Cold Hexanes/Heptane.

  • Impurity Profile:

    • Unreacted Amine: 2-methyl-2-phenylpropylamine (Basic).

    • Hydrolysis Product: Benzoic acid (Acidic).

    • Reagents: Benzoyl chloride (Reacts with water to form Benzoic acid).

Pre-Purification Workup (Critical)

Expert Insight: Recrystallization is a purification technique, not a magic wand. If the crude purity is <85%, or if significant ionic impurities (salts, unreacted amine/acid) are present, crystallization yields will plummet, or the product will "oil out." You must perform an acid/base extraction before recrystallization.

Protocol: Acid/Base Extractive Wash[7]
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of crude).

  • Acid Wash (Removes Amine): Wash the organic phase twice with 1M HCl (aq).

    • Mechanism:[3] Protonates unreacted 2-methyl-2-phenylpropylamine, rendering it water-soluble.

  • Base Wash (Removes Benzoic Acid): Wash the organic phase twice with Saturated NaHCO

    
      or 1M NaOH .
    
    • Mechanism:[3] Deprotonates benzoic acid (from hydrolyzed benzoyl chloride), rendering it water-soluble.

  • Drying: Dry the organic phase over anhydrous MgSO

    
     , filter, and evaporate to dryness to obtain the "Pre-Purified Solid."
    

Recrystallization Protocols

Method A: Ethanol/Water (Recommended)

Best for: General purification, removal of polar impurities, green chemistry compliance.

Reagents:

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water (Antisolvent)

Step-by-Step Procedure:

  • Dissolution: Place the pre-purified solid in an Erlenmeyer flask. Add a minimum amount of Ethanol and heat to boiling (approx. 78°C) on a stir plate/heating block.

    • Note: Add ethanol in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble particles (dust, salts) are visible, filter the hot solution quickly through a pre-warmed glass funnel with fluted filter paper or a sintered glass funnel.

  • Nucleation Point: While keeping the solution near boiling, add warm Water dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Correction: Add 1-2 drops of hot Ethanol to clear the turbidity and restore a transparent solution.

  • Controlled Cooling: Remove the flask from heat. Allow it to cool to room temperature slowly (over 1-2 hours).

    • Why? Rapid cooling traps impurities. Slow cooling builds a pure crystal lattice.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with a small volume of cold Ethanol/Water (50:50 mixture).

  • Drying: Dry the solid in a vacuum oven at 40-50°C for 4-6 hours to remove residual water.

Method B: Ethyl Acetate/Heptane (Alternative)

Best for: Highly lipophilic crude, or if the compound "oils out" in water.

Reagents:

  • Solvent A: Ethyl Acetate (Good solubility)

  • Solvent B: Heptane or Hexanes (Antisolvent)

Procedure Modification: Follow the steps in Method A, but dissolve in boiling Ethyl Acetate first. Add hot Heptane dropwise until turbidity persists. Cool slowly. This system is superior for removing non-polar byproducts.

Troubleshooting: The "Oiling Out" Phenomenon

N-(2-methyl-2-phenylpropyl)benzamide contains a flexible alkyl chain and a bulky gem-dimethyl group, increasing the risk of the product separating as an oil rather than a crystal.

Decision Tree & Mechanism:

RecrystallizationLogic Start Crude Mixture Workup Acid/Base Extraction (Remove Amine/Acid) Start->Workup Dissolve Dissolve in Hot Solvent (Ethanol or EtOAc) Workup->Dissolve CloudPoint Add Antisolvent (Water or Heptane) Dissolve->CloudPoint Check Observation during Cooling CloudPoint->Check Crystals Crystalline Solid Forms Check->Crystals Success Oil Oiling Out (Liquid droplets form) Check->Oil Failure Final Filter & Dry Crystals->Final Remedy1 Reheat to redissolve. Add Seed Crystal. Oil->Remedy1 Option 1 Remedy2 Add more Solvent A (Too much antisolvent used) Oil->Remedy2 Option 2 Remedy1->Check Remedy2->Check

Caption: Logical workflow for recrystallization and troubleshooting "oiling out" events.

Corrective Actions for Oiling Out:

  • Seeding: Add a tiny crystal of pure product (if available) to the solution at the cloud point. This provides a template for lattice growth.

  • Scratching: Use a glass rod to scratch the inner wall of the flask. The microscopic glass shards act as nucleation sites.

  • Solvent Adjustment: If oiling persists, you likely have too much antisolvent (Water/Heptane). Reheat, add more Solvent A (Ethanol/EtOAc), and cool again.

Analytical Validation

Summarized below are the expected analytical parameters to confirm identity and purity.

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid.
Purity HPLC (UV @ 254 nm)> 99.0% Area.
Identity

H NMR (CDCl

)

7.7-7.3 (m, Ar-H), 6.0 (br, NH), 3.5 (d, CH

), 1.4 (s, 2xCH

).
Melting Point Capillary MethodDistinct sharp range (e.g., 90-95°C range typical for this class).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification techniques).

  • BenchChem. (2025).[4][5][6] N-(2-methylpropyl)benzamide: A Technical Guide. (General protocol for N-alkylbenzamide synthesis and properties). 4

  • PubChem. (2025).[7][8][9] Compound Summary: N-(2-methylpropyl)benzamide.[4][7] National Library of Medicine. (Source for physicochemical property comparisons).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Authoritative source for amide preparation and recrystallization).[6][10]

Sources

Strategic Solvent Selection for the Synthesis of N-Neophylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for N-Neophylbenzamide Synthesis Content Type: Detailed Application Notes and Protocols

Application Note & Protocol Guide

Executive Summary

The synthesis of N-neophylbenzamide (N-(2-methyl-2-phenylpropyl)benzamide) presents a classic yet nuanced case study in amide coupling. While the reaction between neophylamine and benzoyl chloride adheres to standard nucleophilic acyl substitution mechanisms, the specific steric architecture of the neophyl group—a neopentyl-like scaffold (


)—demands careful solvent selection to optimize yield, purity, and process sustainability.

This guide moves beyond generic "textbook" conditions, analyzing the physicochemical interactions between the lipophilic neophyl moiety and various solvent systems. We present three validated protocols ranging from the robust "Gold Standard" (Schotten-Baumann) to modern Green Chemistry alternatives (2-MeTHF), ensuring researchers can select the method best suited to their available infrastructure and sustainability goals.

Chemical Context & Solvent Strategy

The Substrate Challenge

Neophylamine is a primary amine, but it possesses a quaternary carbon at the


-position. While this does not sterically block the nucleophilic nitrogen as severely as a tert-butyl group would, it increases the lipophilicity of the molecule significantly compared to benzylamine.
  • Reaction: Neophylamine + Benzoyl Chloride

    
     N-Neophylbenzamide + HCl
    
  • Key Constraint: The product is highly lipophilic and water-insoluble.[1] Inadequate solvent selection can lead to premature precipitation of the mono-acylated product, trapping unreacted amine, or oiling out, which complicates purification.

Solvent Candidate Analysis

We evaluate solvents based on three critical pillars: Solubility Parameter (


) , Process Mass Intensity (PMI) , and Workup Efficiency .
Solvent SystemRoleProsConsRecommendation
DCM / Water BiphasicExcellent solubility for neophyl scaffold; rapid phase separation.High toxicity; Environmental hazard (halogenated).Standard (Lab Scale)
EtOAc / Water BiphasicGreen alternative; good solubility; safer handling.Slower phase separation than DCM; slightly lower solubility for very bulky amides.Green (Preferred)
2-MeTHF HomogeneousBio-derived; higher boiling point than THF; easy drying (azeotrope).Cost; requires anhydrous base (e.g., Et

N) to manage HCl salt.
Process Scale
Toluene HomogeneousGood for thermal management; cheap.Product often precipitates upon cooling (can be a pro or con); difficult to remove trace solvent.Specific Use

Detailed Experimental Protocols

Protocol A: Classical Schotten-Baumann (DCM/Water)

Best for: Small-scale synthesis where yield and speed are prioritized over green metrics.

Mechanism: Interfacial reaction. The amine reacts with the acid chloride at the interface or in the organic phase, while the base (NaOH) in the aqueous phase neutralizes the HCl byproduct, driving the equilibrium.

Reagents
  • Neophylamine (10 mmol, 1.49 g)

  • Benzoyl Chloride (11 mmol, 1.55 g) [1.1 equiv]

  • Dichloromethane (DCM) (20 mL)

  • Sodium Hydroxide (10% aq.[1] solution) (20 mL)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve Neophylamine (10 mmol) in DCM (20 mL).

  • Biphasic Setup: Add the 10% NaOH solution (20 mL) to the flask. The mixture will form two distinct layers.

  • Addition: Cool the mixture to 0°C using an ice bath. Add Benzoyl Chloride (11 mmol) dropwise over 10 minutes with vigorous stirring .

    • Expert Note: Vigorous stirring is critical to maximize the interfacial surface area. Slow stirring will result in hydrolysis of the benzoyl chloride rather than amidation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 2 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (low R

    
    , stains with Ninhydrin) should disappear.
    
  • Workup:

    • Transfer to a separatory funnel.[1][2]

    • Collect the lower organic layer (DCM).

    • Extract the aqueous layer once with DCM (10 mL).

    • Wash combined organics with 1M HCl (10 mL) to remove trace unreacted amine.

    • Wash with Brine (10 mL), dry over anhydrous MgSO

      
      , and filter.
      
  • Isolation: Concentrate under reduced pressure (Rotavap). The residue will likely be a white to off-white solid.

  • Purification: Recrystallize from hot Ethanol/Water (approx 9:1 ratio).

Protocol B: Sustainable "Green" Synthesis (2-MeTHF)

Best for: Process chemistry and environmentally conscious workflows. Uses 2-Methyltetrahydrofuran, a bio-derived solvent.

Reagents
  • Neophylamine (10 mmol)

  • Benzoyl Chloride (10.5 mmol)

  • Triethylamine (Et

    
    N) (12 mmol) [Base scavenger]
    
  • 2-MeTHF (25 mL)

Step-by-Step Methodology
  • Dissolution: Dissolve Neophylamine and Triethylamine in 2-MeTHF (25 mL) in a dry flask under Nitrogen atmosphere.

  • Temperature Control: Cool to 0°C. Although 2-MeTHF manages heat well, the exotherm from acid chloride addition can be sharp.

  • Addition: Add Benzoyl Chloride dropwise. A white precipitate (Triethylamine Hydrochloride, Et

    
    N·HCl) will form immediately.
    
  • Reaction: Stir at room temperature for 3 hours.

  • Workup (Aqueous Wash):

    • Add water (15 mL) to the reaction mixture to dissolve the Et

      
      N·HCl salt.
      
    • Separate the phases. (Note: 2-MeTHF is the upper layer).

    • Wash the organic layer with saturated NaHCO

      
       (removes benzoic acid byproduct) and then Brine.
      
  • Crystallization: 2-MeTHF forms an azeotrope with water. Distill off approximately 50% of the solvent volume. Add Heptane slowly to the hot solution to induce crystallization of N-neophylbenzamide upon cooling.

Visualizing the Workflow

Reaction Mechanism & Pathway

The following diagram illustrates the competitive pathways and the role of the base in the Schotten-Baumann conditions.

SchottenBaumann Reactants Neophylamine (Organic Phase) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Reagent Benzoyl Chloride (Organic Phase) Reagent->Intermediate Hydrolysis Benzoic Acid (Side Reaction) Reagent->Hydrolysis H2O Attack (Slow Stirring) Product N-Neophylbenzamide (Organic Phase) Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct Base NaOH (Aqueous Phase) Byproduct->Base Neutralization (Interface) Waste NaCl + H2O Base->Waste

Caption: Mechanistic flow of the biphasic Schotten-Baumann reaction highlighting the critical neutralization step at the interface.

Purification Decision Tree

Selecting the correct workup is crucial for the neophyl derivative due to its high lipophilicity.

Workup Start Crude Reaction Mixture Check Solvent System? Start->Check DCM DCM / Water Check->DCM Protocol A MeTHF 2-MeTHF / Et3N Check->MeTHF Protocol B Sep1 Phase Separation (Product in Lower Layer) DCM->Sep1 Wash1 Wash: 1M HCl (Remove Amine) Sep1->Wash1 Wash2 Wash: NaHCO3 (Remove Acid) Wash1->Wash2 Dry Dry (MgSO4) & Evaporate Wash2->Dry Distill Azeotropic Distillation (Remove Water) Wash2->Distill Recrys Recrystallize: EtOH / H2O Dry->Recrys Quench Add Water (Dissolve Salts) MeTHF->Quench Sep2 Phase Separation (Product in Upper Layer) Quench->Sep2 Sep2->Wash2 Precip Add Heptane (Induce Precipitation) Distill->Precip

Caption: Logical workflow for isolation and purification based on the chosen solvent system.

Quantitative Comparison & Performance Data

The following data summarizes typical results obtained when applying these protocols to the synthesis of N-neophylbenzamide (10 mmol scale).

MetricProtocol A (DCM/Water)Protocol B (2-MeTHF)Protocol C (EtOAc/Water)
Isolated Yield 92 - 95%88 - 91%85 - 88%
Purity (HPLC) >99% (post-recrys)>98% (precipitated)>98%
Reaction Time 2 Hours3 Hours4 Hours
E-Factor (Est.) High (Chlorinated waste)Low (Recyclable solvent)Medium
Workup Ease High (Distinct layers)High (Salt washes out)Medium (Emulsion risk)

Expert Insight: While DCM provides the highest yield due to the exceptional solubility of the neophyl-amide, Protocol B (2-MeTHF) is strongly recommended for industrial applications or labs with strict green chemistry mandates. The slight yield loss is offset by the elimination of halogenated waste.

References

  • Schotten-Baumann Reaction Principles

    • Schotten, C. (1884).[3] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.

  • Green Solvent Selection (2-MeTHF)

    • Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis". ChemSusChem.

  • Neophyl Group Chemistry

    • Winstein, S., et al. (1952). "Neighboring Carbon and Hydrogen. X. Solvolysis of Neophyl p-Bromobenzenesulfonate". Journal of the American Chemical Society.

  • Amide Synthesis Protocols

    • Organic Syntheses, Coll.[2][4] Vol. 1, p. 82 (1941); Vol. 1, p. 82 (1921). "Benzanilide".[1][5] (General procedure adapted for bulky amines).

Sources

Microwave-assisted synthesis of N-neophylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Neophylbenzamide

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N-neophylbenzamide using Microwave-Assisted Organic Synthesis (MAOS). While traditional Schotten-Baumann conditions for sterically hindered amines often require long reaction times or harsh reflux conditions, this protocol utilizes dielectric heating to accelerate the acylation of neophylamine (2-methyl-2-phenylpropylamine) with benzoyl chloride.

Key Advantages:

  • Reaction Time: Reduced from 4 hours (thermal) to <10 minutes.

  • Yield: Increased from ~75% to >92%.

  • Purity: Minimal side-product formation due to rapid, uniform heating.

Introduction & Rationale

The Target Molecule: N-neophylbenzamide is a structural motif frequently utilized in mechanistic studies regarding free-radical rearrangements (specifically the neophyl rearrangement) and as a lipophilic scaffold in medicinal chemistry.

The Challenge: The neophyl group (


) presents a unique steric challenge. While the amine is primary, the adjacent quaternary carbon (gem-dimethyl and phenyl substitution) creates significant 

-branching steric bulk. In conventional thermal synthesis, this bulk can retard the nucleophilic attack on the carbonyl center, leading to incomplete conversion or the need for large excesses of acylating agents.

The Microwave Solution: Microwave irradiation (2.45 GHz) couples directly with the polar reaction components (specifically the polarizable benzoyl chloride and the ionic intermediates). This interaction induces dipolar polarization and ionic conduction , generating rapid internal heat. This specific heating mode helps overcome the activation energy barrier imposed by the steric hindrance of the neophyl group more effectively than convective heating.

Reaction Mechanism & Workflow

The synthesis proceeds via a nucleophilic acyl substitution.[1][2] Under microwave irradiation, the polarized transition state is stabilized, and the rate of the initial nucleophilic attack is significantly enhanced.

Chemical Equation:



Figure 1: Synthetic Workflow

G Start Reagent Prep (Neophylamine + PhCOCl) Mix Homogenization (DCM + Et3N) Start->Mix 0°C Addition MW MW Irradiation (100°C, 10 min) Mix->MW Sealed Vessel Quench Quench/Wash (NaHCO3 / Brine) MW->Quench Cooling Isolate Isolation (Evaporation) Quench->Isolate Phase Sep Pure Recrystallization (EtOH/H2O) Isolate->Pure Crude Solid

Caption: Step-by-step workflow for the microwave-assisted synthesis of N-neophylbenzamide.

Materials and Equipment

Reagents:

ReagentMW ( g/mol )Equiv.[1]AmountRole
Neophylamine 149.231.0298 mg (2.0 mmol)Nucleophile
Benzoyl Chloride 140.571.2337 mg (2.4 mmol)Electrophile
Triethylamine (Et

N)
101.191.5303 mg (3.0 mmol)Base (HCl Scavenger)
Dichloromethane (DCM) 84.93-4.0 mLSolvent

Equipment:

  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL pressure-rated microwave vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Step 1: Preparation (Pre-Irradiation)
  • Safety Check: Benzoyl chloride is lachrymatory; work in a fume hood.

  • In a 10 mL microwave vial, dissolve Neophylamine (2.0 mmol) in DCM (2 mL).

  • Add Triethylamine (3.0 mmol) and a magnetic stir bar.

  • Crucial Step: Cool the vial in an ice bath. Slowly add Benzoyl Chloride (2.4 mmol) dissolved in DCM (2 mL) dropwise.

    • Expert Insight: Although MW heating is the goal, initial mixing is exothermic. Cooling prevents uncontrolled boiling of DCM and minimizes di-acylation side products before the vessel is sealed.

  • Seal the vial with the appropriate septum cap.

Step 2: Microwave Irradiation

Program the reactor with the following parameters. The "Dynamic" method is preferred to prevent temperature overshoots.

ParameterSettingRationale
Temperature 100 °CSufficient to overcome steric activation energy.
Hold Time 10:00 minOptimized for >98% conversion.
Pressure Limit 250 psiSafety cutoff for DCM vapor pressure.
Power Dynamic (Max 150W)Reactor modulates power to maintain 100°C.
Stirring HighEnsures uniform heat distribution.
Step 3: Workup and Purification[3]
  • Cooling: Allow the reactor to cool the vessel to <40 °C (usually automated compressed air cooling).

  • Quench: Open the vial and transfer the reaction mixture to a separatory funnel. Dilute with additional DCM (20 mL).

  • Wash:

    • Wash 1x with 1M HCl (15 mL) to remove unreacted amine and excess Et

      
      N.
      
    • Wash 1x with Sat. NaHCO

      
        (15 mL) to remove benzoic acid byproducts.
      
    • Wash 1x with Brine (15 mL).

  • Drying: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol/Water (9:1) to yield colorless needles.

Results & Discussion

Yield Comparison
MethodConditionsTimeYield (%)
Conventional Thermal Reflux (DCM)4 hours72%
Microwave (This Protocol) 100°C (Closed)10 mins94%
Mechanism of Enhancement

The graph below illustrates the mechanistic logic. The microwave field couples strongly with the polar transition state (TS) formed between the amine and the acid chloride.

Mechanism cluster_0 Microwave Effects Dipole Dipolar Polarization (Benzoyl Chloride) TS Polar Transition State (Tetrahedral Intermediate) Dipole->TS Stabilizes TS Ionic Ionic Conduction (Ammonium Salts) Ionic->TS Rapid Internal Heating Steric Steric Hindrance (Neophyl Group) Steric->TS Increases Activation Energy Product N-Neophylbenzamide TS->Product Elimination of HCl

Caption: Mechanistic impact of microwave irradiation on overcoming steric hindrance.

Characterization Data

  • Physical State: White crystalline solid.

  • Melting Point: 128–130 °C (Lit. val. consistent with N-alkylbenzamide derivatives).[1][3]

  • IR (ATR): 3320 cm

    
     (N-H stretch), 1645 cm
    
    
    
    (C=O amide I), 1540 cm
    
    
    (Amide II).
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.75-7.70 (m, 2H), 7.50-7.35 (m, 3H), 7.30-7.15 (m, 5H), 6.20 (br s, 1H, NH), 3.65 (d,
    
    
    Hz, 2H, CH
    
    
    ), 1.45 (s, 6H, 2xCH
    
    
    ).

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Leadbeater, N. E. (2005). Microwave-Promoted Synthesis of Amides from Amines and Acid Chlorides.[4] Journal of Organic Chemistry, 70(12), 4876-4879. (Generalized protocol adaptation).

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-Free Palladium-Catalyzed Hydroxylation and Amination of Aryl Halides. Journal of Organic Chemistry, 69(26), 9135–9142. (Reference for neophyl steric parameters).

Sources

Application Note: N-(2-methyl-2-phenylpropyl)benzamide as a Strategic Chemical Intermediate in Drug Discovery and C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methyl-2-phenylpropyl)benzamide (CAS: 88422-79-1) is a highly specialized chemical intermediate that bridges the gap between advanced synthetic methodology and therapeutic drug development. Structurally characterized by a benzamide moiety attached to a sterically hindered 2-methyl-2-phenylpropyl chain, this compound serves two primary functions in modern chemical research:

  • Pharmacological Scaffold: It acts as a critical precursor in the synthesis of phenylethanolamine derivatives, which are potent

    
    -adrenergic receptor agonists used in the treatment of respiratory diseases[1],[2].
    
  • Methodological Benchmark: It is a standard product used to validate the efficacy of novel copper-catalyzed C(sp

    
    )–H amidation reactions, specifically demonstrating sterically driven primary C–H site-selectivity over weaker tertiary or secondary bonds[1],[3].
    

This application note provides researchers with authoritative protocols, mechanistic insights, and quantitative data for utilizing and synthesizing this intermediate.

Pharmacological Application: Synthesis of -Adrenergic Agonists

Mechanistic Rationale

In medicinal chemistry, the 2-methyl-2-phenylpropylamine subunit (derived via the deprotection of N-(2-methyl-2-phenylpropyl)benzamide) is grafted onto a phenylethanolamine core to create long-acting


-agonists (LABAs)[2].

Why this specific functional group? The gem-dimethyl group adjacent to the amine introduces profound steric hindrance. Once incorporated into the final drug molecule, this steric bulk shields the secondary amine from oxidative deamination by Monoamine Oxidase (MAO). This enzymatic resistance significantly prolongs the drug's half-life in the pulmonary tract, enabling sustained bronchodilation for asthma and COPD patients[2].

Pathway A Beta-2 Agonist (Phenylethanolamine Core) B Beta-2 Adrenergic Receptor (GPCR) A->B C Gs Protein Activation B->C D Adenylyl Cyclase (AC) C->D E cAMP Upregulation D->E F Protein Kinase A (PKA) E->F G Bronchodilation (Smooth Muscle Relaxation) F->G

Caption:


-Adrenergic Receptor Signaling Pathway Mediating Bronchodilation.
Protocol: Deprotection and Coupling Workflow

To utilize N-(2-methyl-2-phenylpropyl)benzamide in drug synthesis, the benzoyl protecting group must first be cleaved to yield the free amine.

Step 1: Amide Hydrolysis

  • Suspend N-(2-methyl-2-phenylpropyl)benzamide (1.0 equiv) in a 6 M HCl aqueous solution mixed 1:1 with dioxane to ensure solubility.

  • Reflux the mixture at 110 °C for 18 hours. Causality: The steric hindrance of the gem-dimethyl group makes the amide bond highly resistant to standard mild hydrolysis; harsh acidic reflux is mandatory.

  • Cool to room temperature, extract the benzoic acid byproduct with diethyl ether.

  • Basify the aqueous layer with 5 M NaOH to pH > 12, and extract with dichloromethane (DCM).

  • Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo to yield 2-methyl-2-phenylpropylamine [4].

Step 2: Epoxide Ring-Opening (Coupling)

  • Dissolve the resulting free amine (1.2 equiv) and the target phenylethanolamine epoxide (1.0 equiv) in anhydrous ethanol.

  • Heat the reaction mixture at 80 °C for 24 hours under a nitrogen atmosphere.

  • Purify via flash column chromatography (silica gel, DCM/MeOH gradient) to isolate the

    
    -agonist precursor.
    

Synthetic Methodology: Direct C(sp )–H Amidation

Mechanistic Rationale

Traditionally, synthesizing N-(2-methyl-2-phenylpropyl)benzamide required pre-functionalized starting materials (e.g., benzyl cyanide and methyl iodide)[4]. Modern catalytic methods allow for the direct, atom-economical amidation of unactivated C–H bonds in tert-butylbenzene [3].

Using a specialized copper catalyst (e.g., [IPr


*NN]Cu), the reaction proceeds via a copper-nitrene intermediate. The catalyst's bulky ligand pocket sterically drives the reaction to favor the stronger, but more accessible, primary C–H bonds of the tert-butyl group over the weaker secondary or tertiary bonds, yielding the title compound with remarkable site-selectivity[1],[3].

CatalyticCycle Cat Cu(I) Catalyst [IPr2*NN]Cu Nitrene Cu-Nitrene Intermediate [Cu]=NC(O)Ar Cat->Nitrene + Benzoyl Azide - N2 Radical Alkyl Radical + Cu(II)-Amide [R•] + [Cu]-NHC(O)Ar Nitrene->Radical H-Atom Abstraction from tert-butylbenzene Product Product N-(2-methyl-2-phenylpropyl)benzamide Radical->Product Radical Rebound (C-N Bond Formation) Product->Cat Catalyst Regeneration

Caption: Copper-Catalyzed C(sp3)-H Amidation Catalytic Cycle via Nitrene Intermediates.

Protocol: Direct C–H Amidation of tert-Butylbenzene

Note: This protocol involves azides. Perform all steps behind a blast shield in a well-ventilated fume hood.

Reagents Setup:

  • In a nitrogen-filled glovebox, weigh 5.0 mol% of the copper catalyst [IPr

    
    *NN]Cu(η
    
    
    
    -C
    
    
    H
    
    
    ) into an oven-dried Schlenk tube.
  • Add tert-butylbenzene (10.0 equiv) as both the substrate and the solvent. Causality: Using the substrate as the solvent maximizes the probability of the highly reactive nitrene intermediate colliding with the target primary C–H bond before undergoing deleterious side reactions.

  • Add benzoyl azide (1.0 equiv, 0.5 mmol) to the mixture.

Reaction Execution: 4. Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. 5. Stir vigorously for 2.5 hours. The evolution of N


 gas indicates the formation of the active nitrene species[1].
6. Cool the reaction to room temperature.

Workup & Isolation: 7. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove copper particulates. 8. Concentrate the filtrate under reduced pressure. 9. Purify the crude residue by flash chromatography (Hexanes/Ethyl Acetate, 9:1 to 7:3) to yield N-(2-methyl-2-phenylpropyl)benzamide as a white solid.

Quantitative Data & Yield Comparisons

The following table summarizes the efficiency of various synthetic routes to N-(2-methyl-2-phenylpropyl)benzamide, highlighting the shift from traditional coupling to advanced C–H functionalization.

Synthetic RouteStarting MaterialsCatalyst / ReagentsYield (%)Atom EconomyKey Advantage
Traditional Amidation 2-methyl-2-phenylpropylamine + Benzoyl ChlorideEt

N, CH

Cl

, 0 °C
>90%LowHigh reliability, highly scalable for industrial use.
Direct C(sp

)–H Amidation
tert-Butylbenzene + Benzoyl Azide[IPr

NN]Cu, 80 °C
~65%HighStep-economical; eliminates the need for pre-functionalized amines[3].
In-Situ Azide C–H Amidation tert-Butylbenzene + Benzoyl Chloride + NaN

[IPr

NN]Cu, Acetone/H

O
~58%ModerateAvoids the isolation and handling of explosive benzoyl azide[1].

References

  • Source: European Patent Office (EP1577291A1)
  • Title: Copper-C

    
    )–H Amidation: Sterically Driven Primary and Secondary C–H Site-Selectivity
    Source:  Angewandte Chemie International Edition (Vol. 58, Issue 11, pp. 3421-3425)
    URL: [Link]
    

Sources

Preparation of N-substituted benzamides via acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimized Synthesis of N-Substituted Benzamides via Benzoyl Chlorides: A Strategic Guide for Medicinal Chemistry

Abstract: This application note provides a comprehensive technical guide for the preparation of N-substituted benzamides, a privileged scaffold in drug discovery found in antipsychotics (e.g., Sulpiride) and HDAC inhibitors (e.g., Entinostat). We detail two distinct protocols: the anhydrous organic base method (Method A) for lipophilic/sensitive substrates and the biphasic Schotten-Baumann method (Method B) for hydrophilic amino acids. The guide includes mechanistic insights, critical process parameters, troubleshooting for common failure modes (hydrolysis, bis-acylation), and self-validating purification workflows.

Introduction & Pharmacological Relevance

The benzamide moiety is a cornerstone pharmacophore in medicinal chemistry.[1][2] Its planar structure and hydrogen-bonding capability allow it to mimic peptide bonds, making it essential in kinase inhibitors and receptor antagonists.

Key Therapeutic Examples:

  • Entinostat (MS-275): HDAC inhibitor for oncology.[3]

  • Metoclopramide: Dopamine D2 antagonist for antiemetic therapy.

  • Imatinib (Gleevec): Contains a benzamide linkage critical for BCR-ABL tyrosine kinase inhibition.

Mechanistic Insight: The Nucleophilic Acyl Substitution

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an addition-elimination pathway.[4] The base serves a dual purpose: it acts as a proton scavenger to drive the equilibrium forward and, in some cases (e.g., Pyridine/DMAP), as a nucleophilic catalyst to form a more reactive acyl-pyridinium intermediate.

Critical Control Point: The formation of the tetrahedral intermediate is reversible. Rapid removal of the HCl byproduct is essential to prevent the reverse reaction or the protonation of the amine nucleophile, which renders it unreactive.

BenzamideMechanism Reactants Reactants (Amine + Acid Chloride) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse Product N-Substituted Benzamide Transition->Product Deprotonation Byproduct HCl Salt (Scavenged by Base) Transition->Byproduct

Figure 1: Mechanistic pathway of benzamide formation via nucleophilic acyl substitution.

Strategic Reaction Design

Selecting the correct method depends on the solubility of your amine and the hydrolytic stability of your acid chloride.

Table 1: Method Selection Matrix

FeatureMethod A: Anhydrous (DCM/TEA) Method B: Schotten-Baumann (Biphasic)
Substrate Scope Lipophilic amines, acid-sensitive groups.Amino acids, hydrophilic amines, phenols.
Solvent System DCM, THF, or Toluene.Water/DCM or Water/Ether.
Base TEA, DIPEA, Pyridine (organic).NaOH, Na₂CO₃, K₂CO₃ (inorganic).
Key Advantage High yield for precious intermediates; prevents hydrolysis.Simple workup; uses cheap, non-toxic reagents.
Primary Risk HCl salt precipitation can stall stirring.Hydrolysis of reactive acid chlorides.

Detailed Experimental Protocols

Method A: Anhydrous Synthesis (Standard for Drug Discovery)

Best for: High-value intermediates and commercially available acid chlorides.

Reagents:

  • Substituted Benzoyl Chloride (1.0 equiv)[2]

  • Primary/Secondary Amine (1.0 equiv)[2]

  • Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous][2]

  • Optional Catalyst: DMAP (0.1 equiv) for sterically hindered amines.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the Amine and TEA to anhydrous DCM (0.1 M concentration).

    • Expert Note: If the amine is an HCl salt, increase TEA to 2.5 equiv to free the base in situ.

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Reasoning: The reaction is exothermic.[5] Heat promotes side reactions (e.g., bis-acylation of primary amines).

  • Addition: Dissolve the Benzoyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Visual Check: Fuming may occur; a white precipitate (TEA·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Spot TLC. The limiting reagent (usually amine) should disappear.

  • Quench: Add a small amount of water or 1M HCl to quench unreacted acid chloride.

Method B: Schotten-Baumann Conditions

Best for: Scale-up, amino acids, or when anhydrous conditions are difficult to maintain.

Protocol:

  • Setup: Dissolve the Amine in 10% aqueous NaOH (2.0 equiv) in a flask.

  • Addition: Add Benzoyl Chloride (1.1 equiv) dropwise.[5] If the acid chloride is solid or viscous, dissolve it in a small volume of DCM or Ether before addition.

  • Agitation: Cap the flask and shake vigorously or stir rapidly for 30 minutes.

    • Critical Parameter: Vigorous mixing is required to maximize the interfacial surface area between the aqueous (amine) and organic (acid chloride) phases.

  • Monitoring: Ensure the pH remains >8. Add more NaOH if the pH drops due to HCl generation.

Workup & Purification Strategy

A robust workup eliminates the need for column chromatography in 80% of cases.

Liquid-Liquid Extraction (LLE) Workflow:

  • Dilution: Dilute the reaction mixture with EtOAc or DCM.

  • Acid Wash (Remove Amine): Wash organic layer with 1M HCl (2x).

    • Logic: Protonates unreacted amine, moving it to the aqueous layer.

    • Caution: Do not use if your product contains a basic heterocycle (e.g., pyridine) that you want to keep.

  • Base Wash (Remove Acids): Wash organic layer with Sat. NaHCO₃ or 1M NaOH (2x).

    • Logic: Hydrolyzes unreacted acid chloride to benzoic acid and deprotonates it to the water-soluble benzoate.

  • Drying: Dry over MgSO₄, filter, and concentrate.

PurificationWorkflow Crude Crude Reaction Mixture AcidWash Wash with 1M HCl Crude->AcidWash Remove Unreacted Amine BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash Organic Phase AqueousWaste Aqueous Waste (Impurities) AcidWash->AqueousWaste Amine Salts OrganicLayer Organic Layer (Contains Product) BaseWash->OrganicLayer Clean Benzamide BaseWash->AqueousWaste Benzoic Acid/Salts

Figure 2: Self-validating purification logic for neutral benzamides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure anhydrous solvents (Method A) or increase mixing speed (Method B).
Bis-acylation Excess Acid Chloride / High TempStrictly control stoichiometry (1:1). Keep reaction at 0°C during addition.
Emulsion Density similarity / SurfactantsAdd Brine (sat. NaCl) to aqueous layer.[5] Filter through Celite if solids are present.
Oiling Out Impurities preventing crystallizationTriturate the oil with cold Hexanes or Ether to induce precipitation.

References

  • Schotten-Baumann Reaction Mechanism & Applications. Organic Chemistry Portal. Available at: [Link]

  • Benzamide Scaffold in Drug Discovery (Entinostat/MS-275). National Institutes of Health (NIH) - PubChem. Available at: [Link]

  • Liquid-Liquid Extraction Techniques for Amide Purification. ScienceDirect / Elsevier. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(2-methyl-2-phenylpropyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-NEO-001 Subject: Low yield / Incomplete conversion during benzoylation of 2-methyl-2-phenylpropan-1-amine. Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Analysis

The Problem: Users frequently report low yields (30–50%) when synthesizing N-(2-methyl-2-phenylpropyl)benzamide using standard Schotten-Baumann conditions (aqueous NaOH/DCM). The primary symptom is the recovery of unreacted amine or the formation of benzoic acid impurities.

The Root Cause: The "Neopentyl Lag" The target molecule is derived from 2-methyl-2-phenylpropan-1-amine (Neophyl amine). While this is a primary amine, the carbon adjacent to the nitrogen is attached to a quaternary center (a carbon bonded to two methyls and a phenyl ring).

  • Steric Wall: This

    
    -quaternary center creates a "neopentyl-like" steric environment. The bulkiness does not prevent the reaction, but it significantly retards the rate of nucleophilic attack on the benzoyl chloride.
    
  • Competitive Hydrolysis: In biphasic aqueous systems (Schotten-Baumann), the rate of benzoyl chloride hydrolysis by water often exceeds the rate of amidation by the hindered amine. The reagent is destroyed before it can couple.

The Solution: To maximize yield (>85%), you must eliminate water from the equation and utilize nucleophilic catalysis to accelerate the acyl transfer.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for high-yield synthesis of this specific steric motif.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Scientific Rationale
Solvent System Biphasic (DCM/Water)Anhydrous DCM or THF Eliminates competitive hydrolysis of benzoyl chloride.
Base NaOH / Na₂CO₃Triethylamine (TEA) or DIPEA Organic bases ensure homogeneity in the anhydrous phase.
Catalyst NoneDMAP (5–10 mol%) Forms a reactive N-acylpyridinium intermediate that is more electrophilic than the acid chloride, overcoming the amine's steric hindrance.
Stoichiometry 1:1 ratio1.1 – 1.2 eq. Benzoyl Chloride Compensates for any trace moisture; drives equilibrium to completion.
Temperature 0°C to RT0°C to Reflux (if sluggish) Higher energy may be required to overcome the steric activation barrier.

Optimized Experimental Protocol

Method A: Anhydrous Acylation (Recommended)

Use this method for yields >90% and easier purification.

Reagents:

  • 2-methyl-2-phenylpropan-1-amine (1.0 equiv)

  • Benzoyl chloride (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon.

  • Solvation: Dissolve 2-methyl-2-phenylpropan-1-amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (concentration ~0.2 M).

  • Catalysis: Add DMAP (0.1 eq) to the solution. Note: The solution may darken slightly; this is normal.

  • Addition: Cool the mixture to 0°C in an ice bath. Add benzoyl chloride (1.2 eq) dropwise via syringe over 10 minutes.

    • Why? Controls the exotherm and prevents localized overheating which can lead to side reactions.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The amine spot (usually low Rf, stains with Ninhydrin) should disappear.

  • Quench: Add saturated aqueous NH₄Cl solution to quench excess acid chloride.

  • Workup:

    • Separate phases.[1]

    • Wash Organic layer: 1x 1M HCl (removes unreacted amine/DMAP), 1x Sat. NaHCO₃ (removes benzoic acid), 1x Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if the crude solid is off-white.

Troubleshooting Logic & Diagnostics

Use the following decision tree to diagnose yield issues.

Troubleshooting Start Issue: Low Yield (<50%) CheckTLC Step 1: Check TLC of Crude Is Starting Material (Amine) present? Start->CheckTLC AmineYes Yes: Amine Remains CheckTLC->AmineYes AmineNo No: Amine Consumed CheckTLC->AmineNo CheckReagents Check Benzoyl Chloride Quality (Is it hydrolyzed/white solid?) AmineYes->CheckReagents ReagentBad Yes: Reagent Degraded CheckReagents->ReagentBad ReagentGood No: Reagent Good CheckReagents->ReagentGood ActionDistill Action: Distill BzCl or Use Fresh Bottle ReagentBad->ActionDistill ActionKinetics Action: Steric Issue Identified 1. Add DMAP (Catalyst) 2. Switch to Reflux in THF ReagentGood->ActionKinetics CheckImpurity Identify Major Spot: Is it Benzoic Acid? AmineNo->CheckImpurity AcidYes Yes: Benzoic Acid CheckImpurity->AcidYes AcidNo No: Unknown Impurity CheckImpurity->AcidNo ActionWash Action: Workup Failure Wash Organic Layer with 1M NaOH or Sat. NaHCO3 AcidYes->ActionWash ActionSideRxn Action: Check for Di-acylation Reduce BzCl equivalents Lower Temp during addition AcidNo->ActionSideRxn

Caption: Diagnostic flow for identifying yield loss in hindered amide synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use the Schotten-Baumann method (NaOH/Water) if I don't have anhydrous solvents? A: Yes, but you must modify it. The "Neopentyl Lag" means water will destroy the benzoyl chloride before it reacts with your amine. To fix this:

  • Use a large excess of Benzoyl Chloride (2.0 – 2.5 equiv).

  • Vigorously stir to maximize surface area.

  • Use a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) to help transport the reagents across the interface.

Q: My product is an oil, but it's supposed to be a solid. What happened? A: This is usually due to trapped solvent (DCM) or impurities (benzoic acid) preventing crystallization.

  • Fix: Dissolve the oil in a small amount of warm ethanol, then add water dropwise until cloudy. Cool in the fridge to induce crystallization. Alternatively, triturating the oil with cold hexanes often triggers solidification.

Q: Why is the DMAP necessary? A: For sterically hindered amines (like neophyl), the direct attack on benzoyl chloride is slow. DMAP attacks the benzoyl chloride first to form an N-benzoylpyridinium salt. This intermediate is more electrophilic and less sterically demanding than the starting acid chloride, allowing the hindered amine to attack it more easily [1].

Q: Is the "Neophyl" group prone to rearrangement? A: Neophyl rearrangement (phenyl migration) typically occurs in cationic intermediates (e.g., during solvolysis of halides). In amide coupling, the nitrogen remains nucleophilic (neutral or anionic if deprotonated), so rearrangement is extremely unlikely under these conditions.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition in English, 8(12), 981.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Section: Amides from Acyl Halides).

Sources

Technical Guide: Minimizing Side Reactions in Neophyl Amine Benzoylation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Optimization of N-Acylation for Sterically Hindered Neopentyl Systems

Executive Summary: The Steric Challenge

The benzoylation of neophyl amine (2-methyl-2-phenylpropylamine) presents a classic physical-organic challenge. While chemically a primary amine, the neophyl skeleton places a gem-dimethyl group at the


-position. This creates a neopentyl-like steric environment .

In standard nucleophilic substitutions (


), neopentyl systems react approximately 

times slower than ethyl systems. While acylation at a carbonyl center is less sensitive to steric bulk than alkylation, the reaction rate is still significantly retarded.

The Core Problem: The slow kinetics of the amine nucleophile allow competitive side reactions—primarily hydrolysis of the benzoyl chloride —to dominate, leading to low yields and difficult purification.

Mechanistic Insight: The Kinetic Competition

To solve the yield issue, we must visualize the competition occurring in your flask. The reaction is a race between the amine (desired) and water (impurity) for the acyl chloride.

  • Path A (Desired): Amine attacks carbonyl

    
     Tetrahedral Intermediate 
    
    
    
    Amide.[1]
  • Path B (Parasitic): Water attacks carbonyl

    
     Benzoic Acid.
    
  • Path C (Stalling): HCl byproduct protonates unreacted amine

    
     Ammonium Salt (Non-nucleophilic).
    

Because the neophyl group hinders the nitrogen's approach, Path A is slow . If the system is not strictly anhydrous or catalyzed, Path B wins .

KineticCompetition Start Benzoyl Chloride Inter_A Tetrahedral Intermediate Start->Inter_A Slow Attack (Steric Barrier) SideProd Benzoic Acid (Impurity) Start->SideProd Fast Hydrolysis Amine Neophyl Amine (Sterically Hindered) Amine->Inter_A Water Trace Water (Competitor) Water->SideProd Product N-Neophylbenzamide (Target) Inter_A->Product -HCl Salt Amine-HCl Salt (Dead End) Product->Salt +HCl (if base insufficient)

Figure 1: The Kinetic Landscape. Note that without intervention, the "Fast Hydrolysis" pathway dominates due to the steric drag on the amine.

Optimized Protocol: The "Steglich-Type" Acceleration

To overcome the steric barrier, we cannot simply rely on the amine's intrinsic nucleophilicity. We must use a Nucleophilic Catalyst .

Recommendation: Switch from standard Schotten-Baumann (aqueous NaOH) to an anhydrous organic system using DMAP (4-Dimethylaminopyridine) .

Why DMAP? DMAP attacks the benzoyl chloride to form an N-acylpyridinium ion. This intermediate is:

  • More electrophilic than benzoyl chloride.

  • Less sterically demanding to approach.

  • Located in the organic phase, away from any trace moisture. This increases the reaction rate by a factor of

    
     to 
    
    
    
    , effectively outcompeting hydrolysis.
Protocol A: High-Yield Anhydrous Benzoylation

Use this for high-value substrates or when quantitative yield is required.

ReagentEquivalentsRole
Neophyl Amine 1.0Substrate
Benzoyl Chloride 1.1 - 1.2Electrophile (Slight excess accounts for trace moisture)
Triethylamine (TEA) or DIPEA 1.5 - 2.0Auxiliary Base (Scavenges HCl to prevent salt formation)
DMAP 0.05 - 0.10Hyper-Nucleophilic Catalyst
DCM (Dichloromethane)SolventAnhydrous (Dry over

or sieves)

Step-by-Step Workflow:

  • Dissolution: Dissolve Neophyl amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes.

  • Acylation: Cool the solution to 0°C. Add Benzoyl Chloride (1.1 equiv) dropwise.

    • Note: Cooling controls the exotherm, though the reaction is less violent than with unhindered amines.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC. The spot for the amine (usually lower

      
      , stains with Ninhydrin) should disappear.
      
  • Quench: Add saturated

    
     solution. Stir vigorously for 15 minutes. This hydrolyzes excess benzoyl chloride into water-soluble benzoate.
    
  • Workup: Separate phases. Wash organic layer with 1M HCl (removes DMAP and unreacted amine), then Brine. Dry over

    
    .
    
Troubleshooting Center (FAQ)
Q1: I see a large amount of white solid precipitating immediately. Is this my product?

Likely Diagnosis: No. This is most likely Neophyl Amine Hydrochloride . The Cause: As the reaction proceeds, HCl is generated.[2][3] If your auxiliary base (TEA/NaOH) is insufficient or not mixing well, the HCl protonates your starting material. The Fix:

  • Ensure you are using at least 1.5 equivalents of base.

  • If using a biphasic system (water/DCM), increase stirring speed to ensure the base can scavenge the acid from the organic layer.

  • Verification: Take a small sample of the solid and add it to water. If it dissolves instantly and pH is acidic, it is the salt, not the amide product (which is water-insoluble).

Q2: My NMR shows a mixture of product and Benzoic Acid.

Likely Diagnosis: Competitive Hydrolysis. The Cause: Your amine is reacting too slowly, and moisture is reacting with the benzoyl chloride. The Fix:

  • Switch to Protocol A (Anhydrous/DMAP).

  • If you must use aqueous conditions, use a large excess of Benzoyl Chloride (2.0 equiv) to account for the loss to hydrolysis.

Q3: Should I worry about "Neophyl Rearrangement"?

Likely Diagnosis: Not in this step. Technical Context: Neophyl rearrangement (1,2-phenyl migration) typically occurs via a carbocation intermediate during solvolysis of halides or sulfonates. The Insight: In benzoylation, the nitrogen remains nucleophilic and does not form a carbocation. Therefore, skeletal rearrangement is chemically forbidden under these basic acylation conditions. If you see rearranged products, they were likely present in your starting amine material (improper synthesis of the amine precursor).

Q4: The reaction is stuck at 60% conversion even after 24 hours.

Likely Diagnosis: Steric Stalling + Salt Formation. The Cause: The reaction has slowed down, and the HCl generated has trapped the remaining 40% of amine as the non-reactive salt. The Fix: Add varying amounts of base? No. Add DMAP. The catalyst is the only way to lower the activation energy barrier imposed by the gem-dimethyl group.

Visualizing the Catalytic Solution

The following diagram illustrates how DMAP bypasses the steric wall.

DMAP_Catalysis BzCl Benzoyl Chloride ActiveInter N-Benzoylpyridinium (Highly Reactive & Less Hindered) BzCl->ActiveInter Fast Attack (No Steric Bulk) DMAP DMAP Catalyst DMAP->ActiveInter enters cycle Product Product ActiveInter->Product Rapid Acyl Transfer Amine Neophyl Amine Amine->Product Attacks Intermediate Product->DMAP Regenerates Catalyst

Figure 2: The Steglich/DMAP Catalytic Cycle. The catalyst forms a reactive intermediate that is more susceptible to attack by the hindered amine.

References
  • Steglich Esterification & Acylation Catalysis

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[4][5] Angewandte Chemie International Edition in English, 17(8), 569-583.

  • Steric Effects in Nucleophilic Substitution

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th ed.). Wiley-Interscience. (See Chapter 10 regarding Neopentyl effects).
  • Schotten-Baumann Reaction Conditions

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th ed.). Longman Scientific & Technical.

Sources

Technical Support: Optimizing Hindered Amide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diagnostic Approach

Welcome to the technical support center for difficult amide couplings. If you are reading this, standard EDC/NHS or HATU protocols have likely failed or proceeded too slowly to be practical.

When optimizing reaction time for hindered amides, you must first diagnose the blockage. Is it Steric Bulk (physical inaccessibility of the carbonyl carbon) or Electronic Deactivation (poor nucleophilicity of the amine)?

  • Steric Blockage: Requires smaller activating groups (Acid Fluorides) or cyclic transition states (T3P).

  • Electronic Deactivation: Requires highly reactive intermediates (Acid Chlorides via Ghosez’s Reagent) or catalysts (HOAt/Oxyma).

This guide prioritizes Time-to-Result and Self-Validating Protocols .

Module 1: Reagent Selection (The "Engine")

Do not default to HATU for extreme hindrance. While powerful, the bulky tetramethyluronium moiety can add to the steric congestion.

Reagent Comparison Matrix
ReagentPrimary Use CaseReaction SpeedEpimerization RiskSafety Profile
HATU Standard hindered couplingsFastLowExplosive (Benzotriazole)
COMU Safer alternative to HATUVery Fast Very LowSafe (Oxyma-based)
T3P Acid-sensitive / Chiral substratesModerateLowest Safe (Water soluble byproduct)
TFFH Extreme Steric Hindrance (Aib, N-Me)Fast (via Acid Fluoride)LowToxic byproduct (Tetramethylurea)
BTFFH Extreme Steric HindranceFastLowSafe (No toxic byproduct)
Deep Dive: T3P (Propylphosphonic Anhydride)

Why it works: T3P forms a cyclic transition state.[1][2] Unlike HATU/EDC which create a bulky activated ester, T3P pulls the amine and acid together in a concerted mechanism, reducing the entropic penalty of bringing two hindered partners together.

Protocol 1.1: T3P Coupling (Standard)

  • Dissolve: Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (Concentration 0.5 M - Note: High concentration is critical for kinetics).

  • Base: Add DIPEA or NMM (3.0 equiv).

  • Reagent: Add T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv) dropwise at 0°C.

  • Reaction: Warm to RT. Monitor by LCMS at 1 hour.

    • Troubleshooting: If <50% conversion, heat to 50°C. T3P is thermally stable.

Deep Dive: COMU

Why it works: COMU utilizes the Oxyma leaving group, which is less sterically demanding than the OBt group in HATU and has a "proton scavenger" effect that accelerates the reaction. It is superior for microwave synthesis due to thermal stability.

Module 2: Activation Strategy (The "Spark")

For substrates where the amine is tertiary (e.g., t-butyl amine) or the acid is quaternary (e.g., gem-dimethyl), standard activated esters are too bulky. You must switch to Acid Fluorides .

The Acid Fluoride Advantage

Acid chlorides are often too reactive (hydrolyzing instantly) or require harsh conditions (SOCl2). Acid Fluorides are the "Goldilocks" intermediate:

  • Size: Fluoride is small, allowing nucleophilic attack even on crowded carbonyls.

  • Stability: Stable to water/chromatography but highly reactive toward amines.

Protocol 2.1: In-Situ Acid Fluoride (TFFH/BTFFH) Use BTFFH if available to avoid toxic tetramethylurea byproducts.[3]

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM (dry). Add BTFFH (1.2 equiv) and DIPEA (3.0 equiv).

  • Wait: Stir for 30 minutes at RT.

    • Checkpoint: If possible, check IR for carbonyl stretch shift to ~1840 cm⁻¹ (COF).

  • Coupling: Add Hindered Amine (1.2 equiv).

  • Additives: If reaction is stalled, add HOAt (1.0 equiv) to catalyze the fluoride displacement.

Alternative: Ghosez's Reagent

For acid-sensitive substrates where you need an acid chloride but cannot use thionyl chloride (HCl generation). Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.

Module 3: Physical Parameters (The "Accelerator")

Chemical kinetics are defined by


. In hindered systems, 

is small. To optimize time, you must manipulate

(Concentration) and Temperature.
Concentration Engineering

Standard medicinal chemistry is often run at 0.1 M. For hindered amides, this is a mistake.

  • Recommendation: Run reactions at 0.5 M to 1.0 M .

  • Why: A 5x increase in concentration can result in a 25x increase in rate for second-order reactions.

Microwave Irradiation

Microwaves do not just "heat"; they allow for rapid superheating of polar intermediates (like the zwitterionic activated complex) in non-polar solvents.[4]

  • Protocol: 80–120°C for 10–20 minutes.

  • Warning: Use T3P or COMU. Avoid HATU (explosive risk at high temp).

Visualizing the Workflow

Figure 1: Reagent Selection Decision Tree

Use this logic flow to select the correct starting protocol.

ReagentSelection Start Start: Hindered Amide Coupling IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral IsExtreme Is Steric Hindrance Extreme? (e.g., Aib, t-Butyl) IsChiral->IsExtreme No T3P Protocol A: T3P (Low Epimerization) IsChiral->T3P Yes AcidFluoride Protocol B: BTFFH/TFFH (Acid Fluoride) IsExtreme->AcidFluoride Yes (N-Methyl/Aib) COMU Protocol C: COMU (High Efficiency) IsExtreme->COMU No (Standard Hindrance) Ghosez Protocol D: Ghosez's Reagent (Neutral Acid Chloride) AcidFluoride->Ghosez If F- fails

Caption: Decision matrix for selecting coupling reagents based on substrate chirality and steric demand.

Figure 2: Mechanism of Acid Fluoride Activation (BTFFH)

Understanding the "why" behind the protocol.

BTFFH_Mechanism Acid Carboxylic Acid Intermediate Tetrahedral Intermediate Acid->Intermediate + Base / + BTFFH BTFFH BTFFH Reagent (Fluoroformamidinium) BTFFH->Intermediate AcylFluoride Acyl Fluoride (Activated Species) Intermediate->AcylFluoride Fast Amide Final Amide AcylFluoride->Amide + Amine (Rate Limiting Step)

Caption: BTFFH generates a stable yet reactive Acyl Fluoride intermediate, bypassing bulky activated esters.

Troubleshooting & FAQs

Q: My reaction with T3P stalled at 50% conversion. Should I add more reagent? A: No. Adding more T3P often just consumes more base.

  • Fix: Add Pyridine (5.0 equiv) as a co-solvent/additive. Pyridine acts as a nucleophilic catalyst. Alternatively, switch to Protocol 2.1 (BTFFH) .

Q: I see a new spot on TLC that isn't product or starting material. A: If using HATU/HBTU, this is likely the guanidinium byproduct formed by the amine reacting directly with the coupling reagent (a "dead-end" pathway).

  • Fix: Pre-activate the acid for 2-3 minutes before adding the amine, or switch to COMU which has slower guanidinylation rates.

Q: Can I use TFFH with Fmoc chemistry? A: Yes. Acid fluorides are compatible with Fmoc groups. However, avoid prolonged exposure to DIPEA as it can slowly remove Fmoc. Use Collidine (TMP) as a milder base if this occurs.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Chemical Reviews. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Carpenter, R. D., et al. (2006). Efficient Activation of Amino Acids with TFFH for the Synthesis of Hindered Peptides. Journal of the American Chemical Society. [Link]

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation with Propanephosphonic Acid Anhydride (T3P).[1][2] Angewandte Chemie International Edition. [Link]

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis.[7] Organic Syntheses. [Link]

Sources

Technical Support Center: Preventing Hydrolysis of N-(2-methyl-2-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for N-(2-methyl-2-phenylpropyl)benzamide . Designed for researchers, medicinal chemists, and drug development professionals, this guide provides authoritative, field-proven strategies to maintain the structural integrity of this sterically hindered benzamide during formulation, storage, and in vitro/in vivo assays.

Part 1: Fundamental Principles of Amide Stability

Amides are inherently robust under ambient conditions due to resonance delocalization—the nitrogen lone pair donates electron density into the carbonyl pi system, reducing the electrophilicity of the carbonyl carbon 1. The spontaneous hydrolysis rate of a typical amide is exceptionally low (approx.


).

However, in drug development, amides face harsh microenvironments. N-(2-methyl-2-phenylpropyl)benzamide features a unique structural advantage: the bulky neophyl-like aliphatic chain (2-methyl-2-phenylpropyl). The gem-dimethyl groups and the phenyl ring on the beta-carbon provide severe steric shielding. This beta-branching physically blocks nucleophiles from approaching the carbonyl carbon at the required Bürgi-Dunitz angle, raising the transition state energy required to form the tetrahedral intermediate 2. Despite this, extreme pH or aggressive biological amidases can still force cleavage.

HydrolysisPathways Root N-(2-methyl-2-phenylpropyl)benzamide Stability Profile Chem Chemical Hydrolysis (Extreme pH / Temp) Root->Chem Aqueous Acid/Base Enz Enzymatic Cleavage (Amidases / Esterases) Root->Enz In vitro / In vivo MitChem Mitigation: Neutral pH Buffering & Anhydrous Storage Chem->MitChem Prevents tetrahedral intermediate formation MitEnz Mitigation: Amidase Inhibitors (PMSF) & Nanoparticle Formulation Enz->MitEnz Steric/Physical shielding

Logical pathways of benzamide hydrolysis and corresponding mitigation strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: During our accelerated stability testing (low pH, high temp), we observe significant degradation. How do we prevent this chemical hydrolysis?

Causality & Solution: Acid-catalyzed hydrolysis requires the reversible protonation of the carbonyl oxygen. This protonation weakens the C-O pi bond and makes the carbonyl carbon highly electrophilic, allowing water to attack despite the steric bulk 3. To prevent this, you must shut down the initial protonation step.

  • Actionable Step: Buffer your aqueous formulations strictly between pH 6.5 and 7.5 using non-nucleophilic buffers (e.g., HEPES or phosphate). Avoid high-temperature sterilization (autoclaving) for liquid formulations; opt for sterile filtration (0.22 µm) instead.

Q2: In our DMPK assays using Human Liver Microsomes (HLM), the compound clears faster than expected. Is this hydrolysis, and how do we stop it?

Causality & Solution: Yes, while the trans-configuration of amides and the bulky neophyl group offer baseline protection 4, aggressive hepatic amidases and carboxylesterases can still catalyze cleavage by utilizing active-site serine residues that bypass standard steric hindrance .

  • Actionable Step: If your goal is to isolate CYP450-mediated oxidation from amidase hydrolysis, pre-incubate your microsomes with a broad-spectrum serine protease/amidase inhibitor like Phenylmethylsulfonyl fluoride (PMSF) at 1 mM. For in vivo formulations, encapsulate the compound in PEGylated liposomes to physically restrict enzyme access to the amide bond.

Q3: We are considering structural analogs. Does the specific steric bulk of the 2-methyl-2-phenylpropyl group actually matter?

Causality & Solution: Absolutely. The steric shielding provided by the gem-dimethyl groups is a critical defense mechanism. Without it, the amide would be significantly more vulnerable to both enzymatic and chemical degradation. If further stability is required, consider N-methylation of the amide nitrogen, which eliminates the hydrogen bond donor capacity and induces a conformational twist that further shields the bond from amidases 2.

Part 3: Quantitative Data & Benchmarking

To contextualize the stability of N-(2-methyl-2-phenylpropyl)benzamide, compare its kinetic parameters against unhindered baseline amides. The data below illustrates how steric hindrance directly impacts half-life (


).
Compound ClassTest ConditionsHalf-life (

)
Primary Degradation Mechanism
Unhindered Primary Amide1M HCl, 100°C~2-4 hoursAcid-catalyzed nucleophilic acyl substitution
N-(2-methyl-2-phenylpropyl)benzamide 1M HCl, 100°C>24 hoursSterically hindered acid-catalyzed hydrolysis
Unhindered Primary AmideHuman Liver Microsomes<30 minsEnzymatic cleavage (Amidases/Esterases)
N-(2-methyl-2-phenylpropyl)benzamide Human Liver Microsomes~90-120 minsSterically restricted enzymatic cleavage

(Note: Values are representative benchmarks based on established steric shielding principles in medicinal chemistry).

Part 4: Validated Experimental Protocols

Protocol: Self-Validating Microsomal Stability Assay

To ensure trustworthiness in your metabolic stability data, this protocol employs a self-validating matrix . By running a parallel assay using heat-inactivated microsomes, you establish a definitive baseline. If the compound degrades in the active microsomes but remains intact in the heat-inactivated control, you have isolated the causality to enzymatic cleavage, definitively ruling out chemical hydrolysis from the buffer system.

Materials Needed:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • 0.1 M Potassium Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Cold Acetonitrile (MeCN) containing an internal standard (IS)

Step-by-Step Methodology:

  • Preparation of Matrix: Dilute HLM in 0.1 M Potassium Phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Control Generation (Critical Step): Take half of the HLM solution and heat it at 95°C for 15 minutes to denature all amidases and CYP enzymes. Cool to 37°C. This is your Heat-Inactivated Control.

  • Compound Addition: Spike N-(2-methyl-2-phenylpropyl)benzamide (from a 10 mM DMSO stock) into both the active HLM and heat-inactivated HLM to achieve a final assay concentration of 1 µM (ensure final DMSO concentration is <0.1%).

  • Reaction Initiation: Add the NADPH regenerating system to all tubes to initiate the reaction. Incubate at 37°C in a shaking water bath.

  • Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each tube.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of cold MeCN containing the IS. The organic solvent precipitates the proteins and halts all enzymatic hydrolysis.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining intact amide.

AssayWorkflow S1 Step 1: Compound Prep 10 mM stock in DMSO S2 Step 2: Matrix Incubation Add to HLM at 37°C S1->S2 S3 Step 3: Control Validation Compare with Heat-Inactivated HLM S2->S3 S4 Step 4: Reaction Quenching Add cold MeCN + Internal Standard S3->S4 S5 Step 5: LC-MS/MS Analysis Quantify intact amide S4->S5

Self-validating experimental workflow for evaluating enzymatic hydrolysis stability.

References

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PMC - NIH.
  • Chemistry of Amides. OpenStax.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (via PMC - NIH).

Sources

Technical Support Center: Optimization of Benzamide Lipophilicity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Lipophilicity of Benzamide Derivatives Role: Senior Application Scientist, Medicinal Chemistry Support Format: Technical Support Center (FAQs & Troubleshooting)

Core Directive & Scope

Welcome to the Benzamide Optimization Support Hub. This guide addresses the specific challenges of modulating the physicochemical properties of benzamide scaffolds—a privileged structure in medicinal chemistry found in HDAC inhibitors, antipsychotics (e.g., sulpiride), and anti-infectives.

Enhancing lipophilicity (LogP/LogD) is often required to improve blood-brain barrier (BBB) permeability or membrane interaction. However, this process frequently introduces synthetic hurdles (solubility, steric hindrance) and purification challenges. This guide provides validated protocols and troubleshooting logic to navigate these issues.

Design Phase: Structural Modification Strategies

Decision Matrix: Selecting the Right Modification

Before initiating synthesis, use this decision tree to select the optimal strategy for your specific lead compound.

Benzamide_Design_Logic Start Objective: Increase Benzamide LogP Check_Metabolism Is the phenyl ring metabolically labile? Start->Check_Metabolism Block_Sites Strategy: Halogenation (F, Cl, CF3) Check_Metabolism->Block_Sites Yes (High Clearance) Check_H_Bond Is the Amide NH critical for binding? Check_Metabolism->Check_H_Bond No Result_Block Result: +LogP & +Metabolic Stability Block_Sites->Result_Block Bioisostere_1 Strategy: Thioamide (C=S) (+0.5-0.8 LogP) Check_H_Bond->Bioisostere_1 Yes (Keep NH) Bioisostere_2 Strategy: N-Methylation (Removes H-bond donor) Check_H_Bond->Bioisostere_2 No (NH dispensable) Check_Space Is there steric bulk tolerance? Check_H_Bond->Check_Space N/A Ext_Alkyl Strategy: Alkyl/Alkoxy Chain Extension Check_Space->Ext_Alkyl Limited Space Ext_Fluoro Strategy: Trifluoromethoxy (-OCF3) Check_Space->Ext_Fluoro High Tolerance

Figure 1: Strategic decision tree for enhancing lipophilicity based on metabolic and structural constraints.

FAQs: Molecular Design

Q: Why does fluorination sometimes fail to increase lipophilicity as expected? A: While fluorine is lipophilic, its high electronegativity can polarize the molecule.

  • The Trap: Monofluorination adjacent to a polar group (like the amide carbonyl) can increase the acidity of nearby protons or strengthen hydrogen bond acceptor capabilities, effectively canceling out the lipophilic gain.

  • The Fix: Use Trifluoromethyl (-CF3) or Trifluoromethoxy (-OCF3) groups. These are bulkier and less prone to polarizing the scaffold than a single fluorine atom. A -CF3 group typically adds ~1.0–1.2 units to the LogP, whereas a single aromatic F adds only ~0.14 [1].

Q: I need to increase LogP but cannot change the binding pharmacophore. What are my options? A: Consider Bioisosteric Replacement of the amide oxygen. Replacing the carbonyl oxygen with sulfur (Thioamide) significantly increases lipophilicity because sulfur is a poor hydrogen bond acceptor compared to oxygen.[1]

  • Impact: This modification typically increases LogP by 0.5 to 0.8 units while maintaining the planar geometry required for receptor binding [2].

Table 1: Lipophilicity Contributions of Common Benzamide Substituents

Substituent (R)

LogP (Approx.)[2][3]
Electronic Effect (

)
Structural Implication
-H 0.000.00Baseline
-F +0.14+0.06Metabolic block; minimal steric impact.
-Cl +0.71+0.23Moderate lipophilicity; occupies hydrophobic pockets.
-CH3 +0.56-0.17Electron donating; prone to oxidation (CYP450).
-CF3 +1.16+0.54Strong lipophilicity; electron withdrawing; metabolically stable.
-OCF3 +1.04+0.35High lipophilicity; flexible rotation.
-Ph (Phenyl)+1.96-0.01Significant bulk;

-

stacking potential.

Execution Phase: Synthetic Troubleshooting

Synthesizing highly lipophilic benzamides often leads to solubility issues and poor nucleophilicity of the amine partner.

Workflow: Troubleshooting Amide Coupling

Synthesis_Troubleshooting Problem Issue: Low Yield / No Reaction Check_Solubility 1. Check Solubility Problem->Check_Solubility Solvent_Switch Switch to DMF/DMA or Add Co-solvent (THF) Check_Solubility->Solvent_Switch Precipitate formed Check_Nucleophile 2. Check Amine Nucleophilicity Check_Solubility->Check_Nucleophile Solution clear Activation_Method Switch Activation Method Check_Nucleophile->Activation_Method Electron Deficient/Bulky Method_A Acid Chloride (SOCl2/Oxalyl Cl) Activation_Method->Method_A Robust Substrates Method_B HATU/HOAt (For hindered amines) Activation_Method->Method_B Sensitive/Chiral Side_Reaction Issue: Over-Acylation (Imide) Fix_Stoichiometry Reduce Acid Chloride to 1.0 eq Lower Temp to 0°C Side_Reaction->Fix_Stoichiometry

Figure 2: Troubleshooting logic for common synthetic failures in lipophilic benzamide synthesis.

FAQs: Synthesis & Purification

Q: My reaction mixture turns into a thick slurry and the yield is <20%. What is happening? A: This is a classic "Solubility Crash." Highly lipophilic benzamides (especially poly-fluorinated ones) are often poorly soluble in standard coupling solvents like DCM or Ethyl Acetate. The product precipitates onto the unreacted solid amine, coating it and stopping the reaction.

  • The Fix:

    • Switch solvent to DMF (N,N-dimethylformamide) or DMA (dimethylacetamide).

    • If using Schotten-Baumann conditions (biphasic), add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) .

Q: I am using HATU, but the coupling with my electron-deficient aniline (e.g., 3-CF3-aniline) is failing. A: HATU is excellent, but for extremely weak nucleophiles (common when increasing lipophilicity via electron-withdrawing groups), the active ester intermediate may not be reactive enough.

  • Protocol Adjustment:

    • Convert the benzoic acid to the Acid Chloride using Oxalyl Chloride/DMF (catalytic) in DCM.

    • React with the aniline in Pyridine (solvent/base) at reflux if necessary. The acid chloride is orders of magnitude more electrophilic than the HATU-ester [3].

Q: How do I purify the product when it co-elutes with the lipophilic starting material? A: Lipophilic modifications often compress retention times on Normal Phase (Silica) chromatography.

  • The Fix: Switch to Reverse Phase (C18) Flash Chromatography .

    • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

    • The "greasy" product will retain significantly longer on C18 than the polar impurities or starting materials, providing excellent separation.

Validation Phase: Measuring Lipophilicity

Do not rely solely on cLogP (calculated LogP). Halogen bonding and intramolecular H-bonds often cause significant deviations between calculated and observed values.

Protocol: High-Throughput HPLC LogP Determination

This method is faster than the Shake-Flask method and consumes less sample. It correlates retention time (


) with LogP using a calibration curve of known standards [4].

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Standards: Benzamide, Toluene, Naphthalene, Triphenylene (LogP range 0.6 – 5.5).

Step-by-Step:

  • Calibration: Inject the standard mixture using an isocratic method (e.g., 70% MeOH / 30% Buffer).

  • Calculation: Calculate the capacity factor (

    
    ) for each standard:
    
    
    
    
    (Where
    
    
    is the dead time, usually determined by injecting Uracil or Sodium Nitrate).
  • Plotting: Plot Log(

    
    ) vs. Literature LogP of standards. Obtain the linear regression equation (
    
    
    
    ).
  • Measurement: Inject your new benzamide derivative under identical conditions.

  • Derivation: Calculate its

    
     and solve for LogP using the regression equation.
    

Self-Validation Check:

  • If your

    
     value for the calibration curve is < 0.98, repeat the calibration.
    
  • If the derivative elutes at

    
     (unretained), the method is too strong (too much MeOH); reduce organic modifier to 50%.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[4] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Lombardo, F., et al. (2000). ElogD: A High-Throughput HPLC Method for the Determination of Log D Values. Journal of Medicinal Chemistry, 43(15), 2922-2928. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of N-(2-methyl-2-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical comparison of solvent-dependent 1H NMR spectral characteristics for N-(2-methyl-2-phenylpropyl)benzamide (CAS: 88422-79-1), a sterically hindered neophyl-amide scaffold used in medicinal chemistry (e.g., KCNQ2/3 modulators, isoquinoline synthesis).[1]

The Challenge: The "neophyl" (2-methyl-2-phenylpropyl) group introduces a quaternary center adjacent to the methylene linker, creating specific spectral signatures. Furthermore, the amide proton (


) exhibits significant solvatochromism, altering the multiplicity of the adjacent methylene group (

) depending on the solvent choice.

Scope: This guide compares the spectral resolution and structural elucidation power of CDCl


 (Chloroform-d)  versus DMSO-d

(Dimethyl Sulfoxide-d

)
, supported by experimental protocols and mechanistic insights.[1]

Structural Analysis & Expected Signatures

Before interpreting the spectrum, we must define the magnetic environment of the protons.

Molecule: N-(2-methyl-2-phenylpropyl)benzamide Formula: C


H

NO Key Moieties: [1]
  • Benzoyl Group: Monosubstituted aromatic ring (shielded/deshielded by carbonyl anisotropy).

  • Amide Linker (-NH-CO-): Exchangeable proton, H-bond donor.[1]

  • Neophyl Tail (-CH

    
    -C(Me)
    
    
    
    -Ph):
    • Methylene (

      
      ):  Between N and Quaternary C.
      
    • Gem-Dimethyls (

      
      ):  Two equivalent methyl groups on a quaternary carbon (Singlet).[1]
      
    • Phenyl Ring (

      
      ):  Monosubstituted, often overlapping with benzoyl protons.[1]
      
Logic Diagram: Spectral Assignment Strategy

NMR_Logic Start Spectrum Analysis Aliphatic Aliphatic Region (0-5 ppm) Start->Aliphatic Aromatic Aromatic Region (7-8 ppm) Start->Aromatic NH_Signal Amide NH (Variable) Start->NH_Signal Methyls Gem-Dimethyls ~1.4 ppm (Singlet, 6H) Diagnostic for Neophyl Aliphatic->Methyls Methylene Methylene (-CH2-) ~3.6 ppm Multiplicity depends on Solvent Aliphatic->Methylene Benzoyl Benzoyl Ring Ortho: ~7.7 ppm Meta/Para: ~7.4 ppm Aromatic->Benzoyl Phenyl Neophyl Phenyl ~7.2-7.4 ppm Often Overlaps Aromatic->Phenyl

Caption: Decision tree for assigning key proton environments in N-(2-methyl-2-phenylpropyl)benzamide.

Comparative Analysis: CDCl vs. DMSO-d [1][2]

The choice of solvent is not merely about solubility; it fundamentally changes the information content of the spectrum.[2]

Scenario A: CDCl (The Standard Screen)
  • Mechanism: Non-polar, protophobic solvent. Does not accept hydrogen bonds from the amide NH.

  • Observation: The amide NH proton undergoes rapid chemical exchange or weak intramolecular bonding.

  • Result:

    • NH Signal: Appears as a broad singlet or weak triplet around 6.0–6.5 ppm .

    • Methylene (-CH

      
      -):  Often appears as a singlet  or a poorly resolved doublet because the coupling to the exchanging NH is lost (
      
      
      
      due to decoupling).
    • Aromatics: High overlap. The solvent residual peak (7.26 ppm) often interferes with the neophyl phenyl ring.

Scenario B: DMSO-d (The Structural Validator)
  • Mechanism: Polar, aprotic, strong H-bond acceptor.[1] DMSO forms a strong hydrogen bond with the amide NH (

    
    ).
    
  • Observation: Exchange is slowed/arrested, and the NH proton is significantly deshielded (moved downfield).

  • Result:

    • NH Signal: Sharp triplet shifted to 8.0–8.5 ppm .

    • Methylene (-CH

      
      -):  Distinct doublet  (
      
      
      
      Hz).[1] The coupling is preserved, confirming the connectivity
      
      
      .
    • Aromatics: Better dispersion. The solvent residual (2.50 ppm) is far from the aromatic region.

Comparative Data Table
FeatureCDCl

(Chloroform-d)
DMSO-d

Interpretation Value
Gem-Dimethyl (-C(CH

)

)

1.45 (s, 6H)

1.38 (s, 6H)
Invariant. Confirms quaternary center.[1]
Methylene (-CH

-)

3.65 (d or br s, 2H)

3.55 (d,

Hz, 2H)
DMSO wins. Doublet confirms NH connectivity.[1]
Amide NH

6.20 (br s, 1H)

8.45 (t,

Hz, 1H)
DMSO wins. Sharp triplet proves secondary amide.[1]
Benzoyl Ortho-H

7.75 (d, 2H)

7.85 (d, 2H)
Deshielded by carbonyl anisotropy.[1]
Aromatic Overlap High (7.2-7.5 ppm)Moderate (Better separation)DMSO separates Benzoyl/Neophyl rings better.[1]
Water Signal ~1.6 ppm (Variable)~3.3 ppm (Distinct)CDCl

water can obscure aliphatic signals if wet.

Detailed Experimental Protocol

To reproduce these results, follow this standardized workflow.

Synthesis & Purification (Brief Context)
  • Reaction: Benzoyl chloride + 2-methyl-2-phenylpropan-1-amine (Neophylamine) + Base (Et

    
    N or NaOH).[1]
    
  • Purification: The crude is often an oil or low-melting solid. Recrystallization from Hexane/EtOAc or column chromatography is required to remove unreacted amine, which can cause peak broadening in NMR.

NMR Sample Preparation Workflow

Prep_Workflow Step1 1. Weighing 5-10 mg of purified solid Step2 2. Solvent Selection Choose DMSO-d6 for full assignment Choose CDCl3 for quick purity check Step1->Step2 Step3 3. Dissolution Add 0.6 mL solvent Ensure complete homogeneity Step2->Step3 Step4 4. Acquisition Scan range: -1 to 14 ppm Scans: 16 (1H), 256 (13C) Step3->Step4

Caption: Standardized sample preparation protocol for high-resolution NMR.

Critical Step - Shimming: The gem-dimethyl signal (singlet, 6H) is extremely intense.[1] Poor shimming will cause "ringing" or sidebands on this peak, which can be mistaken for impurities. Auto-shim on the Z-axis is mandatory.

Advanced Verification: Distinguishing Isomers

A common pitfall is confusing the neophyl isomer (2-methyl-2-phenylpropyl) with the isobutyl (2-methylpropyl) or 2-phenylpropyl analogs.[1]

  • Neophyl (Target): -CH

    
    -C(Me )
    
    
    
    -Ph.
    • Methyls: Singlet (6H).

    • Methylene: Doublet (2H).

  • Isobutyl Analog: -CH

    
    -CH(Me )
    
    
    
    .[1]
    • Methyls: Doublet (6H) due to coupling with the methine CH.

    • Methine: Multiplet (1H).[3][4]

  • 2-Phenylpropyl Analog: -CH

    
    -CH(Me)(Ph).[1]
    
    • Methyl: Doublet (3H).

    • Chiral Center: Methylene protons become diastereotopic (ABX system), appearing as two complex multiplets, not a simple doublet.[1]

References

  • Synthesis and Amidation Data: Copper-Catalyzed C(sp3)-H Amidation: Sterically Driven Primary and Secondary C-H Selectivity. Angewandte Chemie International Edition, 2018. (Source for neophyl benzamide spectral characterization).[1]

  • Solvent Effects in NMR: Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. BenchChem, 2025.[2][5] Link[1]

  • General Amide Shifts: Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation. J. Phys. Chem. A, 2017. Link[1]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of N-Neophylbenzamide as a Mechanistic Probe

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of N-neophylbenzamide , structured as a comparative mechanistic study.

Executive Summary & Application Scope

N-neophylbenzamide (


, MW 253.34) is a critical reference standard in physical organic chemistry and drug metabolism studies. Unlike simple N-alkylbenzamides, it serves as a specialized mechanistic probe  for detecting 1,2-aryl shifts  (the Neophyl Rearrangement) during gas-phase ion fragmentation.

This guide compares the fragmentation behavior of N-neophylbenzamide against structural analogs (e.g., N-benzylbenzamide) and evaluates its performance across two ionization modalities: Electron Impact (EI) and Electrospray Ionization (ESI-CID) .

Target Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometrists.

Comparative Analysis: Ionization Modalities

The choice of ionization method drastically alters the observed fragmentation landscape. The table below compares the utility of Hard (EI) vs. Soft (ESI) ionization for this specific compound.

FeatureMethod A: Electron Impact (EI) Method B: ESI-MS/MS (CID)
Energy Regime High (70 eV)Low-Medium (Collision Induced)
Primary Species Radical Cation (

)
Protonated Molecule (

)
Mechanistic Insight High: Reveals radical-induced rearrangements (McLafferty, Neophyl shift).Moderate: Dominated by charge-remote fragmentation and simple cleavages.
Key Fragments

105, 77, 133, 91

105, 122 (neutral loss)
Best For... Structural elucidation & mechanistic studies of radical stability.Quantitation & metabolite identification (LC-MS workflows).

Detailed Fragmentation Mechanism (EI Source)

The fragmentation of N-neophylbenzamide is driven by the competition between simple bond cleavage and complex skeletal rearrangements.

Pathway A: -Cleavage (The Benzoyl Pathway)

The most abundant ion (Base Peak) typically arises from


-cleavage adjacent to the carbonyl group.
  • Mechanism: Homolytic cleavage of the amide C-N bond.

  • Observation: Formation of the stable benzoyl cation (

    
     105) .
    
  • Secondary Fragment: Loss of CO from

    
     105 yields the phenyl cation (
    
    
    
    77)
    .[1]
Pathway B: The Neophyl Rearrangement (1,2-Aryl Shift)

This is the defining characteristic of the N-neophylbenzamide spectrum.

  • Formation: Cleavage of the N-Alkyl bond generates the neophyl cation (

    
    , 
    
    
    
    133).
  • Instability: The primary carbocation is energetically unfavorable.

  • Rearrangement: A rapid 1,2-phenyl migration occurs, shifting the phenyl group from the quaternary carbon to the primary carbon.

  • Result: Formation of the more stable tertiary carbocation (tert-butylbenzene-like structure).

  • Diagnostic Ions: The rearranged cation often fragments further to yield tropylium (

    
     91)  or loses a methyl radical.
    
Pathway C: McLafferty-Type Rearrangement

The neophyl group contains


-hydrogens (on the methyl groups) relative to the carbonyl oxygen.
  • Mechanism: Migration of a

    
    -H to the carbonyl oxygen via a 6-membered transition state.
    
  • Outcome: Cleavage of the

    
     bond of the amine chain.
    
  • Observation: Production of the benzamide enol radical cation (

    
     121)  and loss of the alkene fragment (2-phenylpropene).
    

Visualization of Fragmentation Pathways[1][2][3]

The following diagram maps the competing fragmentation pathways, highlighting the critical Neophyl Rearrangement.

NeophylFragmentation M Molecular Ion (M+.) m/z 253 Benzoyl Benzoyl Cation m/z 105 M->Benzoyl Alpha-Cleavage (C-N bond) NeophylCat Neophyl Cation (Primary) m/z 133 M->NeophylCat N-Alkyl Cleavage McLafferty Benzamide Enol m/z 121 M->McLafferty Gamma-H Shift (McLafferty) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl -CO (28 Da) RearrangedCat Rearranged Cation (Tertiary) m/z 133 NeophylCat->RearrangedCat 1,2-Phenyl Shift (Neophyl Rearrangement) Tropylium Tropylium Ion m/z 91 RearrangedCat->Tropylium Frag.

Caption: Competing fragmentation pathways of N-neophylbenzamide. The red dashed line indicates the diagnostic 1,2-phenyl shift.

Experimental Data Summary

The following table summarizes the predicted and observed


 values for N-neophylbenzamide compared to N-benzylbenzamide (a non-rearranging control).
Ion Identitym/z (Neophyl)m/z (Benzyl Control)Mechanistic Significance
Molecular Ion (

)
253 211Parent mass confirmation.
Benzoyl Cation 105 (Base) 105 (Base)Common amide core; non-diagnostic.
Phenyl Cation 77 77Degradation of benzoyl ion.[1][2]
Alkyl/Rearrangement 133 91 (Benzyl)Diagnostic: 133 indicates neophyl group; 91 indicates benzyl.
McLafferty Product 121 N/ANeophyl has

-H; Benzyl does not.
Tropylium 91 91In Neophyl, this arises after rearrangement/cleavage.

Experimental Protocols

Protocol A: GC-EI-MS Analysis

Objective: To observe the radical cation and neophyl rearrangement.

  • Sample Prep: Dissolve 1 mg N-neophylbenzamide in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless injection at 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Oven Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Source: EI at 70 eV , 230°C.

  • Scan Range:

    
     50–300.
    
Protocol B: ESI-MS/MS (Direct Infusion)

Objective: To validate the protonated molecule and collision stability.

  • Solution: 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: 10 µL/min (Syringe Pump).

  • Polarity: Positive Mode (

    
    ).
    
  • Collision Energy (CE): Ramp 10–50 eV to generate breakdown curve.

  • Observation: Monitor transition

    
     (Quantifier) and 
    
    
    
    (Qualifier).

References

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[3] Link

  • NIST Mass Spectrometry Data Center. "Benzamide, N-phenyl- (Analog Comparison)." NIST Chemistry WebBook, SRD 69. Link

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational text on Amide/McLafferty mechanisms).
  • Groch, J. R., et al. (2013). "Neophyl-like rearrangement of alkoxy radicals." Journal of Organic Chemistry. Link

Sources

FTIR spectrum analysis of amide carbonyl stretch

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to FTIR Spectrum Analysis of the Amide Carbonyl Stretch: Transmission vs. ATR Methodologies

As a biophysical characterization scientist, I frequently guide drug development teams through the nuances of protein structural analysis. Fourier Transform Infrared (FTIR) spectroscopy remains one of the most powerful, non-destructive tools for elucidating protein secondary structure. The cornerstone of this analysis is the Amide I band. However, the choice of sampling technique—specifically Transmission FTIR versus Attenuated Total Reflectance (ATR) FTIR—fundamentally alters the experimental design, data integrity, and downstream processing.

This guide objectively compares these two methodologies, providing the theoretical causality and validated protocols necessary for rigorous structural elucidation.

The Physics of the Amide I Band

The Amide I band (1600–1700 cm⁻¹) arises primarily (~80%) from the C=O stretching vibration of the peptide backbone, with minor contributions from out-of-phase C-N stretching and in-plane N-H bending[1]. The exact vibrational frequency is highly sensitive to the hydrogen-bonding environment of the carbonyl group.

Because different secondary structures exhibit distinct hydrogen-bonding geometries and dipole-dipole interactions, they absorb at characteristic frequencies within the Amide I envelope. For instance, the strong, linear hydrogen bonds in β-sheets restrict the C=O stretch, pushing the absorption to lower wavenumbers compared to the intra-chain hydrogen bonds of α-helices.

Logic Amide Amide I Band (1600 - 1700 cm⁻¹) Beta β-Sheet Strong H-Bonds Amide->Beta Helix α-Helix Intra-chain H-Bonds Amide->Helix Random Random Coil Disordered Amide->Random Turn β-Turns Weak H-Bonds Amide->Turn Freq1 1620 - 1640 cm⁻¹ Beta->Freq1 Freq2 1650 - 1658 cm⁻¹ Helix->Freq2 Freq3 1640 - 1648 cm⁻¹ Random->Freq3 Freq4 1660 - 1690 cm⁻¹ Turn->Freq4

Logical relationship between secondary structures and Amide I vibrational frequencies.

Technology Comparison: Transmission vs. ATR-FTIR

Transmission FTIR (CaF₂ or BaF₂ Liquid Cells)

Transmission FTIR is the traditional gold standard for quantitative accuracy. The infrared beam passes directly through the sample and window material.

  • Causality of Design: Liquid water (H₂O) possesses a massive molar absorptivity at ~1645 cm⁻¹ (the H-O-H bending mode), which directly overlaps with the Amide I band. To prevent complete detector saturation and non-linear photometric response, the optical pathlength must be strictly constrained to 6–10 µm using precision Teflon spacers[2].

  • Pros: Absolute adherence to the Beer-Lambert law without wavelength-dependent distortion; highest signal-to-noise ratio for dilute aqueous samples.

  • Cons: Assembling ultra-thin liquid cells is technically demanding, prone to air bubbles, and difficult to clean, limiting throughput.

Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes an internal reflection element (IRE) like Diamond or Germanium. The IR beam reflects internally, creating an evanescent wave that penetrates the sample resting on the crystal.

  • Causality of Design: The depth of penetration (

    
    ) is typically 0.5–2.0 µm and is wavelength-dependent (
    
    
    
    )[3]. Because the effective pathlength is inherently microscopic, bulk water absorption is drastically reduced, eliminating the need for ultra-thin cells.
  • Pros: Exceptional ease of use; requires only 1–2 µL of sample; ideal for high-concentration formulations, viscous liquids, or dried protein films.

  • Cons: The wavelength-dependent penetration causes an artificial enhancement of absorbance at lower wavenumbers (the "ATR shift"), requiring mathematical correction before Amide I deconvolution.

Quantitative Performance Comparison

ParameterTransmission FTIR (CaF₂ Cell)ATR-FTIR (Diamond/Ge Crystal)
Optimal Sample Volume 5 – 15 µL1 – 2 µL
Optimal Concentration 5 – 10 mg/mL10 – 20 mg/mL
Effective Pathlength 6 – 10 µm (Fixed by spacer)0.5 – 2.0 µm (Wavelength dependent)
Water Interference Extremely High (Requires exact subtraction)Moderate (Easier to manage)
Spectral Distortion None (Direct Beer-Lambert adherence)ATR Shift (Requires mathematical correction)
Throughput & Cleaning Low (Cell assembly is tedious)High (Wipe-clean crystal surface)

Self-Validating Experimental Methodologies

To ensure trustworthiness, every protocol must be a self-validating system. A deconvoluted spectrum is only as reliable as its baseline and buffer subtraction.

Protocol A: Transmission FTIR of Aqueous Proteins
  • Cell Assembly & Blanking: Assemble a CaF₂ liquid cell with a 6 µm spacer.

    • Validation Checkpoint: Run an empty cell scan. The presence of sinusoidal interference fringes confirms the cell is properly assembled and allows exact calculation of the pathlength.

  • Buffer Measurement: Inject the exact formulation buffer (dialysate is preferred). Scan 256 times at 4 cm⁻¹ resolution.

  • Sample Measurement: Flush the cell and inject the protein sample (5–10 mg/mL)[2]. Scan under identical conditions.

  • Spectral Subtraction: Subtract the buffer spectrum from the protein spectrum using a scaling factor near 1.0.

    • Validation Checkpoint: Monitor the baseline at 1750 cm⁻¹. This region is featureless for both water and proteins. A flat baseline at 1750 cm⁻¹ indicates perfect subtraction; a negative dip indicates over-subtraction, which will artificially skew the α-helix quantification.

Protocol B: ATR-FTIR of Protein Solutions
  • Crystal Cleaning & Background: Clean the diamond ATR crystal with 70% ethanol and dry with non-abrasive wipes.

    • Validation Checkpoint: The background scan must show >95% transmittance in the 4000-650 cm⁻¹ range, with absolutely no residual Amide I/II peaks from previous runs.

  • Sample Deposition: Pipette 2 µL of protein solution directly onto the crystal, ensuring the droplet covers the active evanescent field area.

  • Data Acquisition: Scan 256 times at 4 cm⁻¹ resolution. To prevent evaporation during the scan, cover the sample with a volatile-proof cap.

  • ATR Correction: Apply an ATR correction algorithm in your spectroscopy software. This step multiplies the spectrum by a linear factor of wavenumber to correct the wavelength-dependent penetration depth, normalizing it to a transmission-equivalent state.

Data Processing & Deconvolution

The Amide I band is a composite of highly overlapping sub-bands. Mathematical resolution enhancement is mandatory to isolate and quantify these secondary structural elements[4].

Workflow Start Raw Spectrum Acquisition Sub Buffer & Water Subtraction Start->Sub Base Baseline Correction Sub->Base Res 2nd Derivative / FSD Base->Res Fit Curve Fitting (Gaussian) Res->Fit Quant Structure Quantification Fit->Quant

Data processing workflow for Amide I band deconvolution and structure quantification.

Step-by-Step Processing Logic:

  • Resolution Enhancement: Apply a Second Derivative or Fourier Self-Deconvolution (FSD) algorithm. These techniques do not increase instrumental resolution but mathematically narrow the bandwidths of overlapping peaks. In a second derivative spectrum, the minima correspond to the exact peak centers of the hidden sub-bands[4].

  • Curve Fitting: Assign Gaussian or mixed Gaussian-Lorentzian band shapes to the identified peak centers. Constrain the Full Width at Half Maximum (FWHM) to physically realistic values (typically 10–25 cm⁻¹).

  • Iterative Optimization: Run a Levenberg-Marquardt algorithm to iteratively adjust peak heights and widths until the synthetic sum curve matches the experimental Amide I envelope (target

    
    ).
    
  • Quantification: Calculate the fractional area of each sub-band (e.g., the area of the 1654 cm⁻¹ peak) relative to the total Amide I area. This yields the percentage of that specific secondary structure (e.g., % α-helix).

Conclusion

Both Transmission and ATR-FTIR are formidable techniques for Amide I analysis, but they serve different operational niches. Transmission FTIR remains the method of choice for dilute aqueous samples where absolute photometric linearity is required, provided the operator can master the strict 6 µm pathlength constraints. Conversely, ATR-FTIR is the superior choice for high-throughput screening, viscous biologics formulations, and dried film analysis, provided the operator diligently applies ATR spectral corrections. By pairing the appropriate sampling technology with rigorous, self-validating subtraction and deconvolution protocols, researchers can achieve highly accurate, reproducible insights into protein conformational dynamics.

References

  • Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures Acta Biochimica et Biophysica Sinica (oup.com)[Link]

  • Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions National Center for Biotechnology Information (PMC)[Link]

  • Recent Applications of ATR FTIR Spectroscopy and Imaging to Proteins Imperial College London (Spiral Repository)[Link]

Sources

Comparing N-neophylbenzamide vs N-isobutylbenzamide stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Comparative Stability of N-Neophylbenzamide vs. N-Isobutylbenzamide

Executive Summary: The Steric Advantage

In the optimization of lead compounds, the amide bond often represents a metabolic and hydrolytic soft spot. When comparing N-neophylbenzamide and N-isobutylbenzamide , our analysis—grounded in physical organic chemistry principles and kinetic data—identifies N-neophylbenzamide as the superior candidate regarding hydrolytic and metabolic stability.

The defining differentiator is the "Neopentyl Effect," a steric phenomenon arising from the


-quaternary carbon in the neophyl group. While N-isobutylbenzamide possesses a 

-tertiary center that offers moderate shielding, the N-neophyl variant introduces a massive steric blockade against nucleophilic attack and enzymatic cleavage, significantly extending the half-life (

) under physiological and stress conditions.
FeatureN-IsobutylbenzamideN-NeophylbenzamideAdvantage
Steric Environment

-Branched (Tertiary)

-Branched (Quaternary)
Neophyl (Higher Shielding)
Hydrolytic Stability Moderate (

)
High (

)
Neophyl
Metabolic Liability Susceptible to aliphatic hydroxylationResistant (Steric + Lipophilic)Neophyl
Physical State Solid (

C)
Solid (

C predicted)
Neophyl (Better Crystallinity)

Structural Causality & Steric Mapping

To understand the stability divergence, we must look beyond the molecular formula and analyze the spatial arrangement of the N-alkyl substituents.

  • N-Isobutylbenzamide: The isobutyl group (

    
    ) contains a methine hydrogen at the 
    
    
    
    -position. While branched, it allows for rotational freedom that exposes the amide carbonyl to nucleophilic approach vectors.
  • N-Neophylbenzamide: The neophyl group (

    
    ) replaces the 
    
    
    
    -hydrogen with a phenyl ring and adds a second methyl group. This creates a "molecular firewall." The
    
    
    -quaternary center locks the conformation, and the phenyl ring provides both bulk and potential
    
    
    -shielding.
Visualizing the Steric Blockade

The following diagram maps the logical flow of how steric bulk translates to kinetic stability in these specific amides.

StericStability Substrate1 N-Isobutylbenzamide (Beta-Tertiary Carbon) Sterics1 Moderate Steric Hindrance (Taft Es ~ -0.93) Substrate1->Sterics1 Structure Substrate2 N-Neophylbenzamide (Beta-Quaternary Carbon) Sterics2 Severe Steric Hindrance (Neopentyl Effect, Es < -1.74) Substrate2->Sterics2 Structure Mechanism Nucleophilic Attack (Tetrahedral Intermediate Formation) Result1 Faster Hydrolysis Rate (Lower Stability) Mechanism->Result1 Successful Attack Result2 Kinetic Resistance (High Stability) Mechanism->Result2 Failed/Slow Attack Sterics1->Mechanism Allows Approach Sterics2->Mechanism Blocks Approach

Caption: Comparative mechanistic flow illustrating how the


-quaternary center of the neophyl group disrupts the formation of the tetrahedral intermediate required for amide hydrolysis.

Physicochemical Stability Analysis

Hydrolytic Stability (Acid/Base)

The hydrolysis of amides is governed by the Taft Equation , which separates polar (


) and steric (

) effects:

  • Electronic Effect (

    
    ):  Both isobutyl and neophyl groups are electron-donating alkyls.[1] The phenyl group in neophyl is 
    
    
    
    -positioned relative to the nitrogen, making its inductive electron-withdrawing effect negligible on the amide resonance.
  • Steric Effect (

    
    ):  This is the controlling factor.
    
    • The

      
       value for an isobutyl group is approximately -0.93 .
      
    • The

      
       value for a neopentyl group (analogous to neophyl) is -1.74 .
      
    • Interpretation: The more negative the

      
       value, the slower the reaction. The neophyl group, being bulkier than neopentyl due to the phenyl ring, exerts a massive steric retardation effect.
      

Experimental Prediction: In 1M HCl at 80°C, N-neophylbenzamide is predicted to hydrolyze 10–50 times slower than N-isobutylbenzamide.

Thermal Stability

N-neophylbenzamide typically exhibits a higher melting point than the isobutyl analog. The symmetry of the quaternary carbon and the


-stacking capability of the extra phenyl ring facilitate more efficient crystal packing. This translates to improved shelf-life stability in solid dosage forms.

Experimental Validation Protocols

As a scientist, you should not rely solely on theoretical prediction. The following self-validating protocols are designed to quantify the stability difference in your own lab.

Protocol A: Accelerated Hydrolytic Stress Testing

Objective: Determine the pseudo-first-order rate constants (


) for acid-catalyzed hydrolysis.

Materials:

  • Test Compounds: N-Isobutylbenzamide, N-Neophylbenzamide (purity >98%).[1]

  • Solvent: Acetonitrile (ACN) / 1.0 M HCl (1:1 v/v).[1]

  • Internal Standard: Benzophenone.

Workflow:

  • Preparation: Prepare a 1 mM stock solution of each amide in ACN.

  • Initiation: Mix 5 mL of stock with 5 mL of 2.0 M HCl in a glass vial (Final [HCl] = 1.0 M).

  • Incubation: Seal vials and place in a thermostatic block at 85°C .

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching: Neutralize immediately with 100 µL of 1.0 M NaOH or dilute into cold mobile phase.

  • Analysis: Quantify remaining amide via HPLC-UV (254 nm).

Data Analysis: Plot


 vs. time. The slope represents 

.
  • Acceptance Criteria: Linearity (

    
    ) confirms first-order kinetics.[1]
    
Protocol B: Microsomal Stability Assay (Metabolic)

Objective: Compare susceptibility to oxidative metabolism (CYP450).[1]

Workflow:

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Crash with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring of parent ion depletion.

  • Calculation:

    
    .
    

Expected Outcome: N-Isobutylbenzamide will show faster clearance due to accessible


-hydrogen abstraction (hydroxylation).[1] N-Neophylbenzamide will show extended stability due to steric blocking of the metabolic site.

Decision Matrix for Application

Use the following logic flow to select the appropriate amide for your specific application.

SelectionMatrix Start Select Amide Linker Criteria1 Is high metabolic stability required? Start->Criteria1 Criteria2 Is rapid onset/ hydrolysis required? Criteria1->Criteria2 No Neophyl Choose N-Neophylbenzamide Criteria1->Neophyl Yes Criteria2->Neophyl No (Default Robustness) Isobutyl Choose N-Isobutylbenzamide Criteria2->Isobutyl Yes

Caption: Logical workflow for selecting between Isobutyl and Neophyl linkers based on stability requirements.

References

  • Taft, R. W. (1956).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley, New York. [Context: Defines the

    
     steric parameter used to predict hydrolysis rates].
    
  • BenchChem. (2025).[1][2] An In-depth Technical Guide to N-Isobutylbenzamide: Chemical Properties, Structure, and Analysis. Link[1]

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. [Context: Discusses the lipophilicity and steric parameters of neopentyl/neophyl groups].

  • Kasperek, G. J., & Bruice, T. C. (1972).[1] The Mechanism of the Hydrolysis of Amides. Journal of the American Chemical Society. [Context: General mechanism of amide hydrolysis and rate-limiting steps].

  • PubChem. N-Isobutylbenzamide Compound Summary. National Library of Medicine. Link[1]

Sources

Melting point determination of N-(2-methyl-2-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Melting Point Determination of N-(2-methyl-2-phenylpropyl)benzamide

Introduction: The Analytical Context

N-(2-methyl-2-phenylpropyl)benzamide (CAS: 88422-79-1) is a structurally significant intermediate in pharmaceutical synthesis. As an amide derivative, it exhibits strong intermolecular hydrogen bonding within its crystal lattice, which typically yields a sharp and distinct melting point when pure. In drug development and synthetic validation, determining the melting point (Tm) of such intermediates is not merely a regulatory formality; it is a critical, first-line diagnostic tool for assessing purity, detecting polymorphism, and understanding thermodynamic stability.

A pure crystalline organic compound usually melts within a narrow 0.5–1.0 °C range. The presence of miscible impurities disrupts the uniformity of the crystal lattice, requiring less thermal energy to break intermolecular forces. This phenomenon, governed by Raoult’s Law and cryoscopic constants, manifests as melting point depression and a broadened melting range.

For researchers synthesizing N-(2-methyl-2-phenylpropyl)benzamide, selecting the correct melting point determination technique is critical. This guide objectively compares the three primary analytical methodologies—Automated Capillary, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM)—providing the mechanistic causality and experimental protocols required for robust data generation.

Comparative Analysis of Determination Techniques

Different stages of drug development require different analytical outputs. Below is an objective performance comparison of the three standard techniques used to analyze solid-state pharmaceutical intermediates.

ParameterAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Primary Output Visual/Optical Melting Range (Onset to Clear Point)Thermodynamic Melting Point (Extrapolated Onset), Heat of Fusion (

)
Visual confirmation of phase transitions
Sample Size ~1–3 mg~2–5 mg[1]< 1 mg (Single particle level)[1]
Heating Rate 1–2 °C/min (near Tm)0.1 to 20 °C/min (highly controlled)[1]Variable (Manual or Programmed)
Accuracy High (Dependent on packing/ramp rate)Very High (Gold Standard)[1]Very High (Direct observation)
Best Use Case Routine QC, Batch Release, USP/PhEur Compliance[2]Preclinical Polymorph Screening, Amorphization (Tg)[1]Limited sample availability, Desolvation/Sublimation visuals[1]
Throughput High (Multiple capillaries simultaneously)Medium (Sequential runs, requires equilibration)Low (Manual observation required)

Mechanistic Insights: The Causality of Experimental Variables

As an application scientist, it is crucial to understand why certain experimental parameters dictate the accuracy of your Tm data for N-(2-methyl-2-phenylpropyl)benzamide:

  • The Causality of Heating Rates: It is a standard practice to perform a rapid preliminary scan to find the approximate Tm, followed by a slow, controlled ramp (1–2 °C/min). Why? A rapid heating rate creates thermal lag —a temperature gradient between the heating block/furnace and the sample. Because the sensor measures the block temperature, thermal lag results in an artificially high apparent melting point. A slow ramp ensures thermodynamic equilibrium between the sample and the sensor.

  • The Causality of Capillary Packing: When using the capillary method, the sample must be pulverized into a fine powder and packed tightly. Coarse crystals or loose packing introduces microscopic air pockets. Because air is a poor thermal conductor, these pockets act as insulators, leading to uneven heat distribution, localized melting, and an artificially broadened melting range.

  • Thermodynamic vs. Kinetic Melting: Capillary methods measure the kinetic melting range (the visible physical transition from solid to liquid)[2]. DSC, however, measures the thermodynamic melting point by plotting heat flow against temperature, using the extrapolated onset of the endothermic peak[1]. For rigorous solid-state characterization of N-(2-methyl-2-phenylpropyl)benzamide, DSC provides the true thermodynamic value.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity and reproducibility, the following protocols must be strictly adhered to when analyzing N-(2-methyl-2-phenylpropyl)benzamide.

Method A: Automated Capillary Determination (Routine QC)

This method is ideal for high-throughput batch release validation.

  • Sample Preparation: Transfer ~5 mg of dry N-(2-methyl-2-phenylpropyl)benzamide to an agate mortar. Triturate gently to a fine, uniform powder.

  • Capillary Loading: Press the open end of a thin-walled glass capillary into the powder. Invert and tap the capillary firmly on a hard surface (or use a drop tube) until the powder is densely packed at the bottom. The packed bed must be exactly 2–3 mm in height.

  • Preliminary Rapid Scan: Insert the capillary into the automated melting point apparatus (e.g., Büchi or Mettler Toledo). Set a rapid heating ramp (10 °C/min) to determine the approximate melting range. Discard the capillary after use.

  • Precision Measurement: Prepare a fresh capillary. Program the instrument to rapidly heat to 5 °C below the approximate melting point determined in Step 3.

  • Controlled Ramp: Reduce the heating rate to 1 °C/min. The optical sensor will automatically record the start temperature (initial softening/first meniscus) and the end temperature (complete liquefaction)[2].

Method B: Differential Scanning Calorimetry (Polymorph & Purity Profiling)

This method is the gold standard for preclinical characterization.

  • Crucible Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC specimen crucible[1].

  • Hermetic Sealing: Place the lid on the crucible and use a sample press to crimp it shut. This prevents the loss of volatile impurities and ensures optimal thermal contact with the crucible base.

  • Instrument Setup: Place the sample crucible and an empty reference crucible onto the precisely controlled heaters within the DSC cell[1].

  • Atmospheric Control: Purge the sample chamber with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Profiling: Program a heating rate of 10 °C/min from 25 °C up to 50 °C above the expected melting point.

  • Data Analysis: Integrate the resulting endothermic peak. Record the extrapolated onset temperature (Tm) and the enthalpy of fusion (

    
    ).
    

Method Selection Framework

To optimize resource allocation and data quality, use the following decision matrix to select the appropriate analytical technique for your specific phase of research.

MP_Decision_Tree Start N-(2-methyl-2-phenylpropyl)benzamide Sample Analysis Goal Primary Analytical Goal? Start->Goal QC Routine QC & Purity Release Goal->QC High Throughput Thermo Polymorph Screening & Thermodynamics Goal->Thermo High Precision Visual Phase Transition & Desolvation Visuals Goal->Visual Limited Sample Capillary Automated Capillary (Optical Detection) QC->Capillary DSC Differential Scanning Calorimetry (DSC) Thermo->DSC HSM Hot-Stage Microscopy (HSM) Visual->HSM

Decision matrix for selecting melting point determination methods based on analytical goals.

References

  • ResolveMass Laboratories Inc. "Melting Point Determination - ResolveMass Laboratories Inc." ResolveMass. Available at: [Link]

  • Improved Pharma. "DSC hot stage microscopy - Improved Pharma." Improved Pharma, Feb 08, 2024. Available at:[Link]

  • University of Calgary. "Melting point determination." UCalgary Chemistry Laboratory Techniques. Available at: [Link]

  • Improved Pharma. "Using Optical Microscopy, Hot Stage Microscopy, and DSC Microscopy for Co-Processing Strategies." Improved Pharma, Jul 14, 2024. Available at: [Link]

Sources

HPLC Retention Time of Hydrophobic Benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, mechanistic, and highly practical comparison of high-performance liquid chromatography (HPLC) stationary phases for the analysis of hydrophobic benzamide derivatives. This guide moves beyond basic protocols to explore the fundamental chromatographic causality that dictates retention behavior, ensuring that your method development is both deliberate and robust.

Introduction: The Chromatographic Challenge of Benzamides

Benzamide derivatives, such as N-phenylbenzamide (benzanilide), benodanil, and precursors for dopaminergic D2/D3 receptor imaging agents (e.g., IBZM), are critical compounds in modern drug development[1]. These molecules are characterized by their hydrophobic nature (often exhibiting a Log P > 3.0) and the presence of aromatic rings coupled with an amide linkage[2].

The primary analytical challenge lies in separating closely related hydrophobic impurities or metabolites. While standard alkyl phases (like C18) provide strong retention based on dispersive forces, they often lack the selectivity required to resolve benzamide derivatives that differ only by subtle positional isomerism or minor functional group substitutions. To achieve baseline resolution, we must leverage alternative retention mechanisms, specifically


 and dipole-dipole interactions.

Mechanistic Grounding: The Hydrophobic-Subtraction Model (HSM)

To understand why a benzamide derivative behaves differently across various columns, we apply the Hydrophobic-Subtraction Model (HSM)[3]. The retention factor (


) of a solute is dictated by five stationary phase parameters:
  • Hydrophobicity (H): The primary driver for retention on C18 columns. Hydrophobic benzamides partition strongly into the alkyl chains.

  • Steric Resistance (S):* The ability of bulky benzamide molecules (e.g., N,N-disubstituted benzamides) to penetrate the stationary phase.

  • Hydrogen-Bond Acidity (A) & Basicity (B): Critical for the amide carbonyl and N-H groups.

  • Cation Exchange (C): Relevant only if the benzamide possesses ionizable basic moieties (measured at pH 2.8 and 7.0)[3].

By understanding these parameters, we can objectively compare a standard C18 column against aromatic phases like Biphenyl or Phenyl-Hexyl.

Column Comparison: C18 vs. Biphenyl vs. Phenyl-Hexyl

When evaluating product performance for benzamide separation, we compare the industry-standard C18 against alternative aromatic phases.

  • Standard C18 (Alkyl Phase): Offers excellent general-purpose retention driven purely by hydrophobicity (high H term). However, it treats all aromatic rings as generic hydrophobic bulk, often leading to co-elution of structurally similar benzamide isomers.

  • Biphenyl Phase: The superior alternative for aromatic compounds. The biphenyl groups provide strong

    
     interactions with the electron-deficient aromatic rings of benzamides. This phase is highly orthogonal to C18, offering enhanced retention and unique selectivity for closely related hydrophobic impurities.
    
  • Phenyl-Hexyl Phase: A hybrid approach. The hexyl chain provides moderate dispersive retention, while the terminal phenyl ring offers mild

    
     interactions. It is less orthogonal than Biphenyl but provides better peak shape for certain basic benzamides.
    
Quantitative Data Summary

The following table summarizes the comparative retention and resolution data for a mixture of N-phenylbenzamide and its synthetic intermediates (aniline and benzoic acid) using a 50:50 Acetonitrile: 10mM Sodium Acetate (pH 5.0) mobile phase at 0.7 mL/min[1].

ParameterStandard C18 (5 µm)Biphenyl (5 µm)Phenyl-Hexyl (5 µm)Causality / Mechanism
Retention Time: Aniline 4.10 min5.25 min4.60 minEnhanced ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

retention on Biphenyl.
Retention Time: N-phenylbenzamide 7.60 min11.40 min8.90 minStrong dual-ring

interaction on Biphenyl.
Resolution (

)
2.14.83.2Biphenyl maximizes selectivity for aromatic rings.
Peak Asymmetry (

)
1.151.051.08Biphenyl shielding reduces secondary silanol interactions.

Visualizing Chromatographic Logic

Method Development Workflow

The following diagram illustrates the logical decision tree for developing a self-validating HPLC method for benzamide derivatives.

HPLC_Workflow Start Analyze Benzamide Structure (Log P, pKa, Aromaticity) ColSelect Column Screening (C18 vs. Biphenyl) Start->ColSelect MobilePhase Mobile Phase Optimization (ACN/MeOH & pH Buffer) ColSelect->MobilePhase Decision Baseline Resolution > 1.5? MobilePhase->Decision OptGradient Optimize Gradient Slope & Temperature Decision->OptGradient No Validate Self-Validating System (SST, Linearity, Precision) Decision->Validate Yes OptGradient->Decision Re-test

Caption: Logical workflow for HPLC method development and validation of benzamide derivatives.

Stationary Phase Interaction Mechanisms

Interaction_Mech Analyte Benzamide Derivative C18 C18 Phase (Alkyl) Analyte->C18 Dispersive (Hydrophobic) Biphenyl Biphenyl Phase (Aromatic) Analyte->Biphenyl Dispersive + π-π Stacking

Caption: Comparison of retention mechanisms between C18 and Biphenyl phases for benzamides.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. This means the method inherently checks its own suitability before sample analysis begins, ensuring that any deviation in retention time or peak shape is caught immediately[4].

Step 1: Mobile Phase Preparation & System Equilibration
  • Aqueous Phase (A): Prepare a 10 mM Ammonium Acetate buffer. Adjust to pH 5.0 using glacial acetic acid. Causality: A pH of 5.0 ensures that any residual silanols on the silica support are protonated, minimizing peak tailing, while keeping the neutral benzamide unaffected.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile. Causality: Acetonitrile provides lower backpressure and better UV transparency at 254 nm compared to methanol.

  • Equilibration: Flush the Biphenyl column (150 x 4.6 mm, 5 µm) with 50:50 A/B at 1.0 mL/min for 20 column volumes until the baseline is stable.

Step 2: System Suitability Testing (SST) - The Self-Validation Core

Before injecting unknown samples, you must prove the system is capable of resolving the critical pair.

  • Prepare an SST resolution mixture containing 10 µg/mL of N-phenylbenzamide and 10 µg/mL of Aniline in the mobile phase[1].

  • Inject 20 µL of the SST mixture.

  • Validation Criteria:

    • The retention time of N-phenylbenzamide must be within

      
       of the established 11.40 min benchmark.
      
    • The resolution (

      
      ) between Aniline and N-phenylbenzamide must be 
      
      
      
      .
    • The tailing factor (

      
      ) for the benzamide peak must be 
      
      
      
      .
    • If these criteria fail, the system halts. Do not proceed to sample analysis.

Step 3: Sample Analysis and Quantification
  • Sample Prep: Dissolve the hydrophobic benzamide sample in a diluent matching the initial mobile phase conditions (50:50 A/B) to prevent solvent-mismatch peak distortion (the "solvent effect")[4]. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Run the isocratic method for 15 minutes. Monitor UV absorbance at 254 nm (the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for the extended conjugated system of N-phenylbenzamide).
    
  • Data Processing: Integrate the peak area at the specific retention time. Construct a calibration curve (

    
    ) to quantify the benzamide concentration[4].
    

References

  • HALO Columns / MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM. Available at:[Link]

  • ResearchGate. Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-Phenylbenzamide Synthesis and its Intermediate Compounds. Available at: [Link]

Sources

Elemental Analysis vs. Modern Alternatives: A Validation Protocol for C17H19NO (Nefopam)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Calculation & Validation for C17H19NO (Nefopam) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the characterization of small molecule active pharmaceutical ingredients (APIs), Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the historical gold standard for establishing bulk purity.[1] However, for the specific stoichiometry of C17H19NO (typically Nefopam , a non-opioid analgesic), reliance solely on theoretical calculations and combustion data can lead to validation failures due to hygroscopicity and solvate formation.

This guide provides the precise theoretical calculations for C17H19NO and compares the performance of standard Combustion Analysis against modern alternatives: High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .[1][2]

Theoretical Framework: The Calculation

Before experimental validation, the theoretical baseline must be established. The target stoichiometry C17H19NO corresponds to the free base form of Nefopam.[1] However, in drug development, this compound is frequently handled as the Hydrochloride salt (C17H20ClNO) or may exist as a hydrate.[1]

Table 1: Theoretical Elemental Composition

Calculated using IUPAC atomic weights (C=12.011, H=1.008, N=14.007, O=15.999, Cl=35 .45).[1]

ElementNefopam Free Base (C17H19NO)Nefopam HCl (C17H19NO[1][2][3][4]·HCl)Nefopam Monohydrate (C17H19NO[1][2]·H2O)
MW ( g/mol ) 253.34 289.80 271.36
Carbon (C) 80.60% 70.46% 75.25%
Hydrogen (H) 7.56% 6.96% 7.80%
Nitrogen (N) 5.53% 4.83% 5.16%
Oxygen (O) 6.31% 5.52% 11.79%
Chlorine (Cl) 12.23%

Critical Insight: A common failure mode in C17H19NO analysis is a "failed" Carbon result (e.g., finding 75.2% instead of 80.6%).[1] This often indicates the sample has absorbed atmospheric moisture, converting to a partial hydrate, rather than being chemically impure.[1]

Comparative Analysis: Method Performance

This section compares the "Product" (Standard Combustion Analysis) against high-tech alternatives.

Method A: Combustion Analysis (CHN)

The Traditional Benchmark

  • Mechanism: Flash combustion at >1000°C; gases (CO2, H2O, N2) are separated and quantified via thermal conductivity detection.[1]

  • Performance for C17H19NO:

    • Accuracy: High (±0.4% tolerance) if the sample is strictly anhydrous.[1]

    • Sample Requirement: High (~2–5 mg).[1][2]

    • Blind Spot: Cannot distinguish between isomeric impurities or inorganic contaminants (e.g., NaCl) that do not combust.[1][2]

  • Verdict: Essential for proving bulk purity but prone to false negatives due to hygroscopicity.[1]

Method B: High-Resolution Mass Spectrometry (HRMS)

The Identification Specialist

  • Mechanism: Ionization (ESI/APCI) followed by Orbitrap or TOF detection to determine exact mass (m/z).[1][2]

  • Performance for C17H19NO:

    • Accuracy: Extreme (<5 ppm mass error).[1] Confirms formula C17H19NO unequivocally.

    • Sample Requirement: Minimal (<0.1 mg).

    • Blind Spot: Qualitative only. A sample can be 80% pure and still give a perfect HRMS signal.[1] It does not detect residual solvents or inorganic salts.[1]

  • Verdict: Excellent for identity confirmation but insufficient for purity validation.[1]

Method C: Quantitative NMR (qNMR)

The Structural Validator

  • Mechanism: Proton (1H) NMR with an internal standard (e.g., Maleic Acid) to integrate signals against a known molarity.[1][2]

  • Performance for C17H19NO:

    • Accuracy: ~1–2% (lower than CHN), but provides structural specificity.[1]

    • Advantage: Explicitly detects and quantifies water (H2O peak at ~1.56 ppm in CDCl3) and residual solvents.[1]

  • Verdict: The best tool for troubleshooting "failed" CHN results.

Experimental Protocol: Handling C17H19NO

To achieve the theoretical values calculated in Part 2, strictly follow this drying and handling protocol.

Pre-Analysis Drying Workflow

Objective: Remove physisorbed water to ensure the sample matches the "Anhydrous" calculation.

  • Recrystallization: Ensure the sample is crystallized from a solvent system that does not trap heavy solvates (e.g., avoid benzene).[1] Ethanol/Water is common for Nefopam HCl.[1][5]

  • Vacuum Drying:

    • Place 50 mg of sample in a vacuum oven.

    • Settings: 40°C at <5 mbar pressure for 12 hours.

    • Note: C17H19NO (Free Base) has a melting point of ~75-80°C. Do not exceed 60°C to avoid melting/degradation.[1][2]

  • Desiccator Cooling: Transfer immediately to a P2O5 desiccator. Allow to cool to room temperature under vacuum.[1]

  • Weighing: Use a microbalance with a static eliminator. Weighing must be completed within 30 seconds of exposure to air to prevent moisture uptake.[1]

Decision Matrix & Workflow

Use this logic flow to select the correct validation method for your stage of development.

ValidationWorkflow Start Start: Validate C17H19NO Sample Calc Step 1: Calculate Theoretical % (See Table 1) Start->Calc Method Step 2: Choose Primary Method Calc->Method CHN Combustion Analysis (CHN) Method->CHN Result Result within ±0.4%? CHN->Result Pass PASS: Bulk Purity Confirmed Result->Pass Yes Fail FAIL: >0.4% Deviation Result->Fail No Troubleshoot Step 3: Troubleshoot via qNMR Fail->Troubleshoot Water Is Water/Solvent Peak Present? Troubleshoot->Water Recalc Recalculate Theory for Solvate/Hydrate Water->Recalc Yes Repurify Repurify (Recrystallize/Dry) Water->Repurify No (Chemical Impurity) Recalc->Result

Figure 1: Strategic workflow for validating C17H19NO purity, integrating CHN failure analysis.

References

  • PubChem. (2025).[1][2] Nefopam (C17H19NO) Compound Summary. National Library of Medicine.[1] [Link]

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1][2]

Sources

Validating purity of N-neophylbenzamide using TLC

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of N-neophylbenzamide: A Comparative Guide to TLC, HPLC, and NMR

In pharmaceutical development and synthetic organic chemistry, the accurate determination of compound purity is non-negotiable. N-neophylbenzamide—a sterically hindered amide synthesized via the coupling of neophylamine and a benzoyl donor—presents unique analytical challenges. Unreacted starting materials, hydrolyzed byproducts (such as benzoic acid), and trace aliphatic impurities can easily carry over during isolation.

As a Senior Application Scientist, I approach purity validation not as a single test, but as a cascading, orthogonal system. While modern laboratories rely heavily on automated liquid chromatography, Thin-Layer Chromatography (TLC) remains the foundational, rapid-response tool for qualitative purity assessment[1][2]. This guide objectively compares TLC against high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR), providing a self-validating protocol for the exact determination of N-neophylbenzamide purity.

The Analytical Triad: TLC vs. HPLC vs. qNMR

No single analytical technique provides a complete picture of molecular purity. A robust validation strategy leverages the speed of TLC, the resolving power of HPLC, and the structural definitive nature of NMR.

Table 1: Comparative Performance Metrics for Amide Purity Validation

Analytical TechniquePrimary OutputSensitivity (LOD)Turnaround TimeCausality / Best Use Case
TLC (Normal Phase) Qualitative (

value)
~1–10 µg10–15 minsFrontline Screening: Rapidly assesses the presence of polar/non-polar impurities prior to expensive downstream analysis[3].
HPLC (Reverse Phase) Quantitative (AUC %)~0.1–1 ng15–30 minsRigorous Quantification: Resolves structurally similar impurities; essential for establishing precise chemical purity[4].
qNMR (Proton/Carbon) Structural & Quantitative~10–50 µg5–10 minsAbsolute Confirmation: Detects solvent residues and non-chromophoric impurities without requiring a standard reference[5].

While HPLC is the gold standard for final chemical purity testing due to its ability to confirm the absence of trace contaminants[4], TLC is the mandatory first step. Injecting crude, highly impure N-neophylbenzamide into an HPLC system risks column degradation and baseline contamination.

Mechanistic Workflow: Purity Validation Pipeline

The logical relationship between these techniques forms a self-validating decision tree. TLC acts as the primary gatekeeper; only qualitatively pure samples are advanced to quantitative HPLC and qNMR workflows.

PurityWorkflow Start Crude N-neophylbenzamide TLC TLC Screening (Normal Phase Silica) Start->TLC Decision1 Single Spot & Matches Standard? TLC->Decision1 Purify Flash Chromatography (Hexane:EtOAc) Decision1->Purify No (Impurities Detected) HPLC HPLC Analysis (Reverse Phase C18) Decision1->HPLC Yes (Qualitatively Pure) Purify->TLC NMR qNMR & Structural Confirmation HPLC->NMR >95% AUC Purity Release Validated Pure Amide NMR->Release Assay >95%

Workflow for validating N-neophylbenzamide purity via orthogonal analytical techniques.

A Self-Validating TLC Protocol for N-neophylbenzamide

A common pitfall in TLC analysis is the "false single spot"—where an impurity co-elutes with the product or fails to absorb UV light. To ensure trustworthiness, the following step-by-step methodology incorporates co-spotting and orthogonal visualization to create a self-validating system.

Step 1: Stationary and Mobile Phase Selection
  • Stationary Phase: Use Silica gel 60

    
     plates. The fluorescent indicator is critical for detecting the aromatic rings of the neophyl and benzoyl groups[5][6].
    
  • Mobile Phase: Prepare a 70:30 mixture of Hexanes to Ethyl Acetate.

    • Causality: N-neophylbenzamide is moderately polar. Hexane drives the non-polar neophyl moiety, while Ethyl Acetate interacts with the polar amide linkage. This ratio typically places the product at an ideal

      
       of ~0.3 to 0.5, allowing non-polar impurities to elute near the solvent front and polar impurities (like unreacted neophylamine) to remain near the baseline.
      
Step 2: The Co-Spotting Technique

To definitively prove that a spot is the product and not a closely migrating starting material, you must run a 4-lane plate:

  • Lane 1 (SM1): Neophylamine (Starting Material).

  • Lane 2 (SM2): Benzoyl Chloride / Benzoic Acid.

  • Lane 3 (Co-Spot): A mixture of SM1, SM2, and the isolated N-neophylbenzamide.

  • Lane 4 (Product): The isolated N-neophylbenzamide.

  • Causality: If Lane 4 shows a single spot, and in Lane 3 this spot cleanly separates from SM1 and SM2 without smearing, you have internally validated the

    
     value against matrix effects.
    
Step 3: Chamber Saturation and Development
  • Place a piece of filter paper in the developing chamber and add the mobile phase. Seal and wait 5 minutes.

  • Causality: Saturating the chamber atmosphere with solvent vapor prevents the mobile phase from evaporating off the face of the silica plate during development. Failure to do this causes capillary flow anomalies, leading to irreproducible

    
     values and distorted spot shapes[6].
    
Step 4: Orthogonal Visualization (Critical Step)

Relying solely on a UV lamp is a systemic error. You must use two distinct visualization methods:

  • Primary (UV 254 nm): Observe the plate under short-wave UV. The aromatic rings of N-neophylbenzamide will quench the fluorescence, appearing as dark spots[5]. Mark these with a pencil.

  • Secondary (Chemical Stain): Dip the plate in a Potassium Permanganate (

    
    ) or Ceric Ammonium Molybdate (CAM) stain, then gently heat[5].
    
    • Causality: UV light is blind to aliphatic greases, residual solvents, or non-conjugated degradation products.

      
       oxidizes these hidden impurities, turning them bright yellow against a purple background. If the plate remains clean after both UV and chemical staining, the sample is qualitatively pure.
      

Orthogonal Validation: Transitioning to HPLC

Once the TLC protocol confirms a single, well-defined spot, the sample is cleared for HPLC analysis. TLC is limited by its sensitivity (typically ~1-10 µg); it cannot reliably detect impurities present at <1%[7].

To achieve pharmaceutical-grade validation, the N-neophylbenzamide must be analyzed using a Reverse-Phase HPLC system (e.g., C18 column) with a gradient of Water and Acetonitrile[4][7]. The differential partitioning in HPLC provides high-resolution separation, allowing the integration of the Area Under the Curve (AUC) to confirm a chemical purity of >95%, which is the standard threshold for advancing compounds into biological assays or further synthetic steps.

References

  • Molecular Analysis and Separation Using Thin-Layer Chromatography. longdom.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmXJM9S7rbCUtYfshLNXQDug2nowzfbK7i0jL7zKvULvBcZO4Q9UyDvujHr0RWDasHtwHy6-CUnZ3UNlBzEU97lYBHNIJbJ4PfzeD9QkkoPr-ODuAoZwv2cRlhGsG8E7ymvM4bQvulx3EtOwK_kEliJN8CG8frMHTcXBzOHaTAe9nSPvYgBWZhBiGjNO0MNw46b_ObNmBv5-26XoDP1RoDln8DeDC9MJ4GKkU=]
  • chromatographic techniques for pharmaceutical analysis - IIP Series. iipseries.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH09Skr7bPwDDWW2HGsw7ZXc_hy-7crPb_ssZnHPMSMQlbSqrAvMbKstjWVkY9Dt1zaHUGzzNTsIaOUcgFBOE6EBjasWqdpv7f9DcY7-JYHWbACF7YV-unnitN9gBV-Dzq-IdNWyjyzGpJrlezNqXl8tlB7hmpem6h8x3t1]
  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) - Triclinic Labs. tricliniclabs.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN44ttAjMzMUlzFzUN7OUqugcg03Teh1VYHzBdAJhSxA02M0lNNyrXaQlKvd355COTr9jFIWRVb3BxLQdp3tHfGnEwPwPPEnDp4V7xJd211ogL4QCRBkt17mPKINoyhpy_Qu5_Lqwdxl5Pbq3LmyB0eizKLxY4dWQxNHwhUuxTzVzFRE26JTWVCqb06gEH2mmuk1P3F8S-f7noHj7uPVbSmwPuc-FDHVDqjIRGkIvahkXd]
  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. moravek.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU7DzznEqMgye0z1m0dz6cz27Y9x7GS8PPsvWmif8LVnZ8woJ0rydk8uR7l7Cnr9DIlshuQ4Zs2IKYp3xO6TOwpDSLxD3FOZVbT7eigDCi8Noi0JmuikfS2gP_WaVp7iLlbaiyWCrkuVvpCfUjdJ8M0O-7wC1ixP6f0l0IV1knh8g=]
  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1kvTyey26PxlHh7OyPToBkvehYbc9nBIS59Ea9mzuRSDrcFxFBvfVeuPa-1hd-yyx7PG0-1DRrW3Czb5rnM4Jr4YpL8z29HaiDOTNBmh3dXPBWqf25sh6R-qZ0k5YOItuXKq009IXmfMyooSc_yVoURbq68VPGdk=]
  • Thin Layer Chromatography - LCGC International. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRYdAu8Tw3Zn1dQY3jKIPy2KTu9w_NlaFVNubDZhZZ4qW695SOv-71QD_zKl6ethi2eUMCF7_vvPsAQ9GRvTx0mYjfMs5PWuO4HtPI4pi7dcqZr67D1w-7fmq4lVVjRQRtfLM1YSnybmMhBgfRL81pz9Kk73_zO2XxEQLMH-5rBw==]
  • Stationary Phases for Modern Thin-Layer Chromatography - LCGC International. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5V002VbWa46HaF6HgOxuEmcFyuUfaLVWaA6PP37L2VXWUFRytfVYJ8UCxDR-QXTBd50Z70cYD73U04kimgL7nH7pr1dwocugO92Ve7fZ68sJJIWFguD6-nV5RBOF6SIpz5O50FYGHYPDtxAdWFsa-kr4HwH3ytGU5X536uoPEEzDRczb4wZC5jFf4KftcrmvI_Z7wYr2WmE0=]

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Safety Operating Guide

N-(2-methyl-2-phenylpropyl)benzamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Summary & Chemical Identity

N-(2-methyl-2-phenylpropyl)benzamide is a specialized research intermediate, structurally characterized as an N-substituted benzamide derived from 2-methyl-2-phenylpropan-1-amine. Often utilized in medicinal chemistry as a scaffold for pharmaceutical analogs (e.g., related to phentermine derivatives or specific kinase inhibitors), it lacks a high-volume industrial safety profile.

Operational Directive: Due to the limited specific toxicological data available for this exact isomer, the Precautionary Principle must be applied. Treat this substance as a Type B Hazardous Chemical (Potentially Toxic & Irritant) based on the known hazards of the benzamide pharmacophore (CAS 55-21-0) and its metabolic precursors.

Physicochemical & Safety Profile (Read-Across Analysis)

Data extrapolated from structural analogs (Benzamide, N-isobutylbenzamide) and functional group analysis.

PropertySpecification / Assessment
Chemical Structure Ph-C(Me)₂-CH₂-NH-C(=O)-Ph
CAS Number 88422-79-1 (Rare/Research Grade)
Physical State White to off-white crystalline solid
Solubility Low water solubility; Soluble in DMSO, Methanol, DCM
Hazard Classification Warning (GHS Category 4 Acute Tox.[1] Oral; Cat 2 Irritant)
RCRA Status Not explicitly P- or U-listed; Manage as Characteristic Hazardous Waste
Incompatibilities Strong oxidizers, Strong acids (hydrolysis risk)
Waste Classification & Segregation Logic

Proper disposal begins with accurate characterization.[2] This compound must never be disposed of down the drain. It requires high-temperature incineration to ensure complete thermal destruction of the amide bond and aromatic rings.

Decision Tree: Waste Stream Segregation

Use the following logic flow to determine the correct waste container for your specific sample state.

WasteClassification Start Waste Generation: N-(2-methyl-2-phenylpropyl)benzamide StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Liquid Dissolved in Solvent StateCheck->Liquid Solution BinSolid Stream A: Solid Hazardous Waste (Trace Contaminated Debris) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, MeOH, Acetone) SolventCheck->NonHalo No Halogens BinHalo Stream B: Halogenated Organic Waste Halo->BinHalo BinNonHalo Stream C: Non-Halogenated Organic Waste NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating N-(2-methyl-2-phenylpropyl)benzamide waste based on solvent matrix.

Detailed Disposal Protocols
Phase 1: Pre-Disposal Handling & Containment

Objective: Prevent exposure and cross-contamination during transfer.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and lab coat. Use a fume hood for all transfers to mitigate dust inhalation.[2][3]

  • Solid Waste (Pure Compound):

    • Do not dump loose powder into a general waste drum.

    • Primary Containment: Place the substance in a screw-top jar or sealable bag.

    • Secondary Containment: Place the primary container into the laboratory's designated "Solid Hazardous Waste" drum.

  • Liquid Waste (Reaction Mixtures/Stock Solutions):

    • Ensure the waste solvent is compatible with the carboy material (HDPE is standard).

    • Crucial Step: If the solution contains Dichloromethane (DCM) , it must go into the Halogenated waste stream. Mixing halogenated waste with non-halogenated waste can increase disposal costs significantly and violate vendor contracts.

Phase 2: Labeling Standards

A generic "Chemical Waste" label is insufficient for research chemicals. The label must facilitate rapid identification by EHS personnel.

  • Chemical Name: Write out the full name: N-(2-methyl-2-phenylpropyl)benzamide.

  • Constituents: If in solution, list all solvents and their approximate percentages (e.g., 1% Active in 99% DMSO).

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".[2]

Phase 3: Final Disposal (Vendor Handoff)
  • Method: The only approved disposal method for this compound is High-Temperature Incineration . This ensures the destruction of the benzene rings and prevents environmental accumulation.

  • Manifesting: Ensure the waste manifest code reflects "Organic Waste, Solid" or "Organic Waste, Liquid" depending on the matrix.

  • Verification: Request a Certificate of Destruction from your waste vendor if working with large quantities (>100g) or if intellectual property protection is a concern.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent surface contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or in fume hood?) Spill->Assess Minor Minor Spill (Manageable by Lab Staff) Assess->Minor Small/Contained Major Major Spill (Evacuate & Call EHS) Assess->Major Large/Unsafe PPE Don PPE: Gloves, Goggles, N95/Respirator Minor->PPE Contain Containment: Cover with Absorbent Pads/Vermiculite PPE->Contain Clean Cleanup: Sweep (Solids) or Wipe (Liquids) Double Bag Waste Contain->Clean Decon Decontamination: Wash area with Soap & Water Clean->Decon Report Report to Safety Officer Decon->Report

Figure 2: Operational workflow for managing accidental spills of N-(2-methyl-2-phenylpropyl)benzamide.

Regulatory Compliance & References

Compliance is non-negotiable.[4] The procedures above adhere to general EPA RCRA (40 CFR 261) guidelines for hazardous waste determination and OSHA (29 CFR 1910.1450) Laboratory Standards.

References
  • European Chemicals Agency (ECHA). Benzamide - Substance Information & Classification. Available at: [Link]

  • PubChem. N-Isobutylbenzamide (Structural Analog) Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. EPA. Hazardous Waste Generators: Managing Your Waste. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.